Octreotide hydrochloride
説明
特性
CAS番号 |
1607842-55-6 |
|---|---|
分子式 |
C49H68Cl2N10O10S2 |
分子量 |
1092.2 g/mol |
IUPAC名 |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C49H66N10O10S2.2ClH/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;;/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1 |
InChIキー |
PPJMKGDKFBCNIY-LODIGNQBSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.Cl.Cl |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.Cl.Cl |
正規SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.Cl.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Octreotide hydrochloride; Octreotide hydrochloride, (-)-; Octreotide HCl; |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Octreotide Hydrochloride in Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octreotide (B344500) hydrochloride, a synthetic octapeptide analog of somatostatin (B550006), is a cornerstone in the management of neuroendocrine tumors (NETs). Its therapeutic efficacy is primarily attributed to its high-affinity binding to somatostatin receptor subtype 2 (SSTR2) and, to a lesser extent, SSTR5, which are frequently overexpressed on the surface of NET cells. This interaction triggers a cascade of intracellular signaling events, leading to both potent anti-secretory effects, which manage the clinical symptoms of functional NETs, and direct and indirect anti-proliferative actions that can inhibit tumor growth. This guide provides a detailed examination of the molecular mechanisms, key signaling pathways, and the preclinical and clinical evidence supporting the use of octreotide in NETs.
Core Mechanism of Action: Somatostatin Receptor Binding
Octreotide mimics the physiological actions of somatostatin with a significantly longer half-life. The binding of octreotide to SSTR2, a G-protein coupled receptor (GPCR), initiates its therapeutic effects. This ligand-receptor interaction is the pivotal first step in a complex signaling network that ultimately governs hormone secretion and cell proliferation.
Receptor Binding Affinity
Octreotide exhibits a high binding affinity for SSTR2 and a moderate affinity for SSTR5, while its affinity for SSTR1, SSTR3, and SSTR4 is negligible. This receptor-binding profile is crucial to its clinical utility, as a majority of well-differentiated NETs express high levels of SSTR2.
Intracellular Signaling Pathways
Upon binding of octreotide to SSTR2, the associated inhibitory G-protein (Gi) is activated, leading to the dissociation of its α and βγ subunits. These subunits, in turn, modulate the activity of various downstream effector molecules, resulting in a multi-pronged anti-tumor effect.
Inhibition of Adenylyl Cyclase and Hormone Secretion
The Giα subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. A reduction in cAMP attenuates the signaling pathways that drive the synthesis and secretion of various hormones and bioactive amines from NET cells, such as serotonin, gastrin, and vasoactive intestinal peptide (VIP). This mechanism is fundamental to the symptomatic control of carcinoid syndrome and other hormonal hypersecretion syndromes.
Anti-proliferative Signaling Pathways
Octreotide exerts its anti-proliferative effects through the modulation of several key signaling pathways that regulate cell growth, survival, and apoptosis.
Octreotide has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. This inhibition is mediated, in part, by the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate and inactivate components of the PI3K pathway. Downregulation of this pathway leads to decreased cell proliferation and the induction of apoptosis.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Octreotide has been demonstrated to suppress the activation of key components of this pathway, such as ERK and the transcription factor c-Fos, thereby contributing to its anti-proliferative effects.
Quantitative Data from Preclinical and Clinical Studies
The anti-tumor effects of octreotide have been quantified in numerous studies, ranging from in vitro cell line experiments to large-scale clinical trials.
In Vitro Studies
Interestingly, several studies have reported a lack of direct anti-proliferative effect of octreotide on some commonly used NET cell lines, such as BON-1 and QGP-1.[1][2] This has been attributed to low or absent expression of SSTR2 on these cells in culture.[2] This highlights the critical importance of SSTR2 expression for the direct anti-proliferative action of octreotide.
| Cell Line | Treatment | Endpoint | Result | Reference |
| BON, QGP-1, LCC-18, H727, UMC-11 | Octreotide (0.001 nM–20 µM) | Cell Viability/Proliferation | No significant inhibition observed | [1][2][3] |
| Human Somatotroph Tumor Cells | Octreotide (10 nM) | Caspase-3 Activity | 160% increase vs. basal | [4] |
| Human Somatotroph Tumor Cells | Octreotide (10 nM) | Cleaved Cytokeratin 18 | 172% increase vs. basal | [4] |
In Vivo Animal Studies
| Animal Model | Tumor Type | Treatment | Endpoint | Result | Reference |
| Nude Mice Xenograft | Human Rectal Neuroendocrine Carcinoma | Octreotide | Tumor Necrosis | 62.7% (treated) vs. 39.7% (untreated) | [5] |
| Nude Mice Xenograft | Human Rectal Neuroendocrine Carcinoma | Octreotide | Microvessel Density | 264.0/mm² (treated) vs. 341.4/mm² (untreated) | [5] |
Clinical Trials
The anti-proliferative efficacy of octreotide long-acting repeatable (LAR) has been most robustly demonstrated in clinical trials.
| Trial | Patient Population | Treatment Arms | Primary Endpoint | Result | Reference |
| PROMID | Well-differentiated metastatic midgut NETs | Octreotide LAR 30 mg vs. Placebo | Time to Tumor Progression (TTP) | 14.3 months vs. 6.0 months (HR 0.34) | [6] |
| RADIANT-2 (Placebo Arm) | Progressive, well-differentiated NETs | Octreotide LAR 30 mg + Placebo | Progression-Free Survival (PFS) | Median PFS: 11.3 months | [7] |
| NETTER-1 (Control Arm) | Advanced, progressive, somatostatin-receptor-positive midgut NETs | High-dose Octreotide LAR (60 mg) | Progression-Free Survival (PFS) | Median PFS: 8.4 months | [8] |
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for studying the mechanism of action of octreotide.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
NET cell line of interest
-
Complete culture medium
-
Octreotide hydrochloride
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of octreotide in complete culture medium.
-
Remove the existing medium from the wells and replace it with medium containing various concentrations of octreotide or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
NET cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture cells and treat with desired concentrations of octreotide or vehicle for a specified time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Western Blot Analysis for ERK Phosphorylation
This technique is used to detect changes in the phosphorylation state of ERK, a key protein in the MAPK signaling pathway.
Materials:
-
NET cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with octreotide for various times or at different concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
Conclusion
This compound remains a vital therapeutic agent for the management of neuroendocrine tumors. Its mechanism of action is multifaceted, stemming from its high-affinity binding to SSTR2. This leads to the inhibition of hormone secretion through the adenylyl cyclase/cAMP pathway and the suppression of tumor cell proliferation via modulation of the PI3K/Akt and MAPK/ERK signaling cascades. While its direct anti-proliferative effects in vitro are dependent on adequate SSTR2 expression, clinical data robustly support its ability to control tumor growth in patients with well-differentiated NETs. A thorough understanding of these molecular mechanisms is crucial for the continued development of novel therapeutic strategies and the optimization of existing treatment regimens for patients with neuroendocrine neoplasms.
References
- 1. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octreotide long-acting repeatable in the treatment of neuroendocrine tumors: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of the hormonal syndrome of neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Somatostatin Receptor Subtypes Targeted by Octreotide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octreotide (B344500) hydrochloride, a synthetic octapeptide analog of the natural hormone somatostatin (B550006), exerts its therapeutic effects through high-affinity binding to specific subtypes of somatostatin receptors (SSTRs). This document provides a comprehensive technical overview of the SSTR subtypes targeted by Octreotide, its binding characteristics, and the subsequent intracellular signaling cascades. Detailed experimental methodologies for assessing receptor binding and downstream effects are provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development applications.
Introduction
Somatostatin is an endogenous peptide hormone that plays a crucial regulatory role in the neuroendocrine system, inhibiting the secretion of various hormones, including growth hormone, insulin, and glucagon.[1] Its therapeutic potential is limited by a very short biological half-life. Octreotide was developed as a more stable and long-acting analog, retaining the key pharmacophore of somatostatin.[2] Understanding the specific molecular interactions between Octreotide and its target receptors is fundamental for its clinical application in treating conditions such as acromegaly, neuroendocrine tumors (NETs), and certain types of diarrhea.[3][4]
There are five known subtypes of somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), all of which are G-protein coupled receptors (GPCRs).[1][5] Octreotide exhibits a distinct binding profile, preferentially targeting a subset of these receptors, which dictates its pharmacological activity.
Somatostatin Receptor Subtype Specificity of Octreotide
Octreotide hydrochloride demonstrates a clear selectivity in its binding to the five SSTR subtypes. It binds with high affinity primarily to SSTR2 and SSTR5 .[1][3] Its affinity for SSTR3 is moderate to low, while it shows negligible to no binding affinity for SSTR1 and SSTR4 .[1][3] This preferential binding to SSTR2 and SSTR5 is the cornerstone of its therapeutic efficacy, as these receptor subtypes are often overexpressed in various tumors.[3][4]
Data Presentation: Binding Affinities of this compound
The binding affinity of Octreotide to human somatostatin receptor subtypes is typically quantified using radioligand binding assays, which determine the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). The following table summarizes the binding affinity data from various studies.
| Receptor Subtype | Binding Affinity (IC50/Kd, nM) | Reference |
| SSTR1 | >1000 | [1][3] |
| SSTR2 | 0.4 - 2.1 | [6] |
| SSTR3 | 187 ± 55 | [7] |
| SSTR4 | >1000 | [1][3] |
| SSTR5 | 22 ± 6 | [7] |
Downstream Signaling Pathways
Upon binding to its target receptors, Octreotide initiates a cascade of intracellular signaling events. The primary mechanism is through the coupling to inhibitory G-proteins (Gi/o).[2]
Inhibition of Adenylyl Cyclase and cAMP Reduction
The most well-characterized downstream effect of Octreotide binding to SSTR2 and SSTR5 is the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[8] Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and downstream effectors, ultimately leading to the inhibition of hormone secretion and cell proliferation.[8]
Modulation of the PI3K/Akt Pathway
Octreotide has also been shown to exert antiproliferative effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[9] Upon Octreotide binding to SSTR2, the associated Gi protein can activate the tyrosine phosphatase SHP-1. SHP-1 then dephosphorylates the p85 regulatory subunit of PI3K, leading to its inactivation.[9] This prevents the phosphorylation and activation of Akt, a key kinase in cell survival and proliferation.[9][10][11]
Modulation of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another signaling cascade that can be influenced by Octreotide.[12] The binding of Octreotide to SSTRs can lead to the inhibition of the MAPK/ERK pathway, which is crucial for cell growth and proliferation.[12] This inhibition is thought to contribute to the anti-tumor effects of Octreotide. The precise mechanism of this inhibition can be complex and may involve G-protein-dependent and -independent mechanisms.
Experimental Protocols
Radioligand Binding Assay for Somatostatin Receptors
This protocol outlines a competitive binding assay to determine the affinity of Octreotide for different SSTR subtypes.
4.1.1. Materials
-
Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I-Tyr11]Somatostatin-14 or a subtype-selective radiolabeled analog.
-
Unlabeled this compound (as the competitor).
-
Binding buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
4.1.2. Procedure
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer and determine the protein concentration.[13]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
50 µL of a serial dilution of unlabeled Octreotide (to determine IC50) or an excess of unlabeled somatostatin (for non-specific binding).
-
50 µL of the cell membrane preparation (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of Octreotide and fit the data using a non-linear regression model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes how to measure the inhibitory effect of Octreotide on adenylyl cyclase activity.
4.2.1. Materials
-
Cells expressing the target SSTR subtype (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
4.2.2. Procedure
-
Cell Seeding: Seed the cells into a multi-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of Octreotide for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive immunoassay format.[14]
-
Data Analysis: Measure the signal using a plate reader. A decrease in signal in the presence of Octreotide indicates inhibition of cAMP production. Plot the signal as a function of the log concentration of Octreotide to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
This compound is a somatostatin analog with a well-defined and selective binding profile for somatostatin receptor subtypes, exhibiting high affinity for SSTR2 and SSTR5. Its therapeutic effects are primarily mediated through the activation of inhibitory G-proteins, leading to the suppression of adenylyl cyclase activity and the modulation of key intracellular signaling pathways such as the PI3K/Akt and MAPK/ERK cascades. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the molecular pharmacology of Octreotide and to develop novel therapeutics targeting the somatostatin receptor system.
References
- 1. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
The Somatostatin Analogue Octreotide Hydrochloride: An In-depth Technical Guide on its Modulation of Growth Hormone Secretion Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octreotide (B344500) hydrochloride, a synthetic octapeptide analogue of the natural hormone somatostatin (B550006), is a cornerstone in the management of hormonal hypersecretory states, most notably acromegaly, which results from excessive growth hormone (GH) production.[1][2] Its therapeutic efficacy is rooted in its potent and specific inhibition of GH secretion from the anterior pituitary gland.[3][4] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning octreotide's action on GH secretion pathways. It delves into the intricate signaling cascades initiated upon its binding to somatostatin receptors, presents quantitative data on its inhibitory effects, and outlines detailed experimental protocols for its study. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel therapies targeting the somatotropic axis.
Introduction
Growth hormone, a key regulator of somatic growth and metabolism, is secreted by somatotroph cells in the anterior pituitary.[5] The secretion of GH is tightly regulated by the hypothalamic peptides, growth hormone-releasing hormone (GHRH) and somatostatin (also known as growth hormone-inhibiting hormone, GHIH).[4] Pathological hypersecretion of GH, typically from a pituitary adenoma, leads to acromegaly, a condition characterized by progressive somatic disfigurement and systemic comorbidities.[1]
Octreotide is a more potent inhibitor of growth hormone, glucagon, and insulin (B600854) than the natural hormone somatostatin.[6] It exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5.[3][6] This targeted action initiates a cascade of intracellular events that culminate in the suppression of GH synthesis and release.[7]
Mechanism of Action: Signaling Pathways
The binding of octreotide to its cognate receptors on pituitary somatotrophs triggers a multifactorial signaling cascade that effectively curtails GH secretion. The primary pathways are detailed below.
Inhibition of the Adenylyl Cyclase/cAMP Pathway
A principal mechanism of octreotide's inhibitory action is mediated through the Gαi subunit of the G-protein coupled SSTRs.[8] Upon activation by octreotide, the Gαi subunit inhibits the enzyme adenylyl cyclase.[7][8] This leads to a significant reduction in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[7] Decreased cAMP levels result in diminished activity of protein kinase A (PKA), a key downstream effector that promotes GH gene transcription and exocytosis of GH-containing secretory granules.[7]
Modulation of Intracellular Calcium Levels
Octreotide also exerts its inhibitory effect by modulating intracellular calcium (Ca2+) concentrations, which are crucial for the fusion of GH-containing vesicles with the plasma membrane and subsequent hormone release.[7] Studies have shown that octreotide can inhibit voltage-dependent L-type calcium channels (VDCCs) in pituitary tumor cells.[9][10] This action, mediated through SSTR2 and SSTR5, reduces Ca2+ influx and consequently suppresses GH exocytosis.[9]
Involvement of the Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
Beyond its direct effects on secretion, octreotide also influences cell survival and proliferation signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway.[11] In pituitary tumor cells, octreotide has been shown to decrease the phosphorylation of the PI3K regulatory subunit p85, leading to the dephosphorylation and inactivation of Akt.[11] This inhibition of the PI3K/Akt survival pathway can contribute to the antiproliferative effects of octreotide observed in some pituitary tumors.[11][12]
References
- 1. Octreotide | C49H66N10O10S2 | CID 448601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. droracle.ai [droracle.ai]
- 4. Somatostatin - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Octreotide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Somatostain Hormone signalling pathways and receptors | PPTX [slideshare.net]
- 9. Inhibition of L-type calcium channels by octreotide in isolated human neuroendocrine tumor cells of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of octreotide on expression of L-type voltage-operated calcium channels and on intracellular Ca2+ in activated hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Phosphatidylinositol 3-kinase/Akt Signaling Pathway in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Pharmacodynamics of Octreotide Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of octreotide (B344500) hydrochloride, a synthetic octapeptide analogue of somatostatin (B550006). Octreotide is a cornerstone in the management of various neuroendocrine tumors and other conditions characterized by excessive hormone secretion. Its therapeutic efficacy is rooted in its potent and specific pharmacodynamic properties, which have been extensively characterized in a variety of preclinical models. This document summarizes key findings on its mechanism of action, anti-tumor effects, and hormonal regulation, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental designs.
Mechanism of Action and Signaling Pathways
Octreotide exerts its primary pharmacodynamic effects by mimicking natural somatostatin and binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.[1][2] It exhibits a high affinity for SSTR2 and a moderate affinity for SSTR5.[1][2] The binding of octreotide to these receptors triggers a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion and cell proliferation.[1]
The activation of SSTR2 by octreotide leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP has widespread consequences, including the suppression of hormone synthesis and release.[1] Furthermore, octreotide can modulate ion channel activity, leading to the activation of potassium channels and the inhibition of calcium influx, which are crucial for hormone exocytosis.[1] In some preclinical models, octreotide has also been shown to influence the mitogen-activated protein kinase (MAPK) pathway, leading to a reduction in cell proliferation.[3]
Anti-Tumor Activity in Preclinical Models
Octreotide has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. This effect is mediated through both direct and indirect mechanisms. Direct effects involve the inhibition of tumor cell proliferation via SSTR activation, while indirect effects include the inhibition of angiogenesis and the suppression of growth-promoting hormones.
Pancreatic Cancer
In preclinical studies using nude mice bearing MiaPaCa pancreatic tumors, octreotide administration led to a significant inhibition of tumor growth.[4][5]
Breast Cancer
Preclinical investigations in nude mice with ZR-75-1 breast tumors, which are known to be somatostatin receptor-positive, have shown that octreotide can significantly inhibit tumor growth.[4][5] In a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in rats, continuous administration of octreotide resulted in a substantial reduction in the number of tumors.[5]
Liver Metastases
In a rat model of liver metastases induced by intraportal injection of tumorigenic cell lines (fibrosarcoma HSN and colonic adenocarcinomas K12/Tr and WB2054M), octreotide treatment significantly reduced the hepatic replacement by tumor.[6]
Hepatocellular Carcinoma
In nude mice bearing human hepatocellular carcinoma (LCI-D20) xenografts, octreotide treatment significantly suppressed tumor growth.[7] This effect was associated with a decrease in microvessel density, suggesting an anti-angiogenic mechanism.[7] In vitro studies showed that octreotide could inhibit the proliferation, invasion, and differentiation of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF).[7]
Gastric Cancer
In a preclinical model of gastric cancer using orthotopically implanted SGC-7901 human gastric cancer xenografts in nude mice, octreotide treatment resulted in a significant reduction in tumor weight.[3] The mechanism was linked to the inhibition of the MAPK pathway, as evidenced by decreased levels of extracellular signal-regulated protein kinase (ERK) and c-Fos protein.[3]
Table 1: Summary of Anti-Tumor Efficacy of Octreotide in Preclinical Models
| Cancer Type | Animal Model | Cell Line/Tumor Model | Dosing Regimen | Key Findings | Reference(s) |
| Pancreatic Cancer | Nude Mice | MiaPaCa | 5 or 50 µg, twice daily | Significant inhibition of tumor growth. | [4][5] |
| Breast Cancer | Nude Mice | ZR-75-1 | 50 µg, twice daily (5 weeks) | 52% reduction in mean tumor volume compared to control. | [4][5] |
| Breast Cancer | Rats | DMBA-induced | 10 µg/kg/h, continuous (6 weeks) | Approximately 50% reduction in the number of tumors. | [5] |
| Liver Metastases | Syngeneic Rats | HSN, K12/Tr, WB2054M | 2 µg, subcutaneously (3-4 weeks) | Significant reduction in median hepatic replacement by tumor. | [6] |
| Hepatocellular Carcinoma | Nude Mice | LCI-D20 Xenograft | 50 µg/kg, twice daily | Significant reduction in tumor growth. | [7] |
| Gastric Cancer | Nude Mice | SGC-7901 Xenograft | Not specified | 62.3% reduction in tumor weight compared to control. | [3] |
Effects on Hormone Secretion
A primary pharmacodynamic effect of octreotide is the potent inhibition of the secretion of numerous hormones. This is particularly relevant in the context of functional neuroendocrine tumors.
In preclinical models and clinical studies, octreotide has been shown to suppress the release of:
-
Growth Hormone (GH): In patients with acromegaly, octreotide significantly reduces both basal and pulsatile GH secretion.[8][9]
-
Insulin-like Growth Factor 1 (IGF-1): As a consequence of GH suppression, octreotide also lowers IGF-1 levels.[10]
-
Gastrin and Insulin: Octreotide can inhibit the secretion of these hormones, which is relevant in gastrinomas and insulinomas.[11][12]
-
Vasoactive Intestinal Peptide (VIP): Octreotide is effective in reducing the profuse watery diarrhea associated with VIP-secreting tumors by inhibiting VIP release.[13]
-
Serotonin (B10506): In models of carcinoid syndrome, octreotide can decrease the urinary excretion of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA).[14]
-
Tachykinins: Octreotide can prevent the release of tachykinins, which are implicated in the flushing associated with carcinoid syndrome.[14]
-
Prolactin (PRL) and Thyroid-Stimulating Hormone (TSH): Studies have shown that octreotide can suppress both unstimulated and TRH-stimulated PRL levels and may reduce total T3 levels.[15]
Table 2: Effects of Octreotide on Hormone Secretion in Preclinical and Clinical Settings
| Hormone | Condition/Model | Effect | Reference(s) |
| Growth Hormone (GH) | Acromegaly | Significant decrease in mean concentration, peak height, and amplitude. | [8] |
| Insulin | Healthy and disease models | Inhibition of secretion. | [11][14] |
| Gastrin | Gastrinoma models | Down-regulation of gastrin levels. | [11][12] |
| Vasoactive Intestinal Peptide (VIP) | VIPomas | Inhibition of release. | [13] |
| Tachykinins | Carcinoid Syndrome | Complete prevention of pentagastrin-induced release. | [14] |
| 5-HIAA (Serotonin metabolite) | Carcinoid Syndrome | 26% decrease in urinary excretion. | [14] |
| Prolactin (PRL) | Acromegaly | Significant reduction in unstimulated and TRH-stimulated levels. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline typical experimental protocols used to evaluate the pharmacodynamics of octreotide.
In Vivo Tumor Growth Inhibition Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are commonly used for xenograft studies with human cancer cell lines.[3][4][5][7] Syngeneic rat models are employed for studies where an intact immune system is desired.[6]
-
Cell Lines: A variety of human cancer cell lines expressing SSTRs are used, including MiaPaCa (pancreatic), ZR-75-1 (breast), SGC-7901 (gastric), and LCI-D20 (hepatocellular).[3][4][5][7]
-
Tumor Implantation: Tumor cells are typically injected subcutaneously into the flank of the animals.[7] For orthotopic models, cells are implanted into the corresponding organ.[3]
-
Dosing: Octreotide is administered via subcutaneous or continuous infusion.[4][5][6] Doses can range from 2 µg to 50 µg per animal, administered once or twice daily.[4][5][6]
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for SSTR expression, Western blot for signaling proteins).[3]
In Vitro Cell Proliferation and Signaling Assays
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum.
-
Proliferation Assays: The effect of octreotide on cell proliferation can be assessed using various methods, such as the MTT assay or by measuring ³H-thymidine incorporation, which reflects DNA synthesis.[3][7]
-
Signaling Pathway Analysis: To investigate the molecular mechanisms, cells are treated with octreotide, and cell lysates are analyzed by Western blotting to determine the expression and phosphorylation status of key signaling proteins like ERK and c-Fos.[3]
Hormone Secretion Assays
-
Animal Models: Models such as pyloric ligation-induced ulcer mice can be used to assess the effect of octreotide on gastric acid and gastrin secretion.[11][12]
-
Sample Collection: Blood samples are collected at various time points after octreotide administration.
-
Hormone Measurement: Plasma or serum levels of hormones are quantified using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
Receptor Binding Affinity
The binding affinity of octreotide and its analogues to different SSTR subtypes is a critical determinant of their pharmacodynamic profile. These affinities are typically determined through in vitro competitive binding assays using cell lines transfected to express specific human SSTR subtypes.
Table 3: Somatostatin Receptor Binding Affinities (IC50, nM) of Octreotide Analogues
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference(s) |
| Ga-DOTA-[Tyr3]-octreotide | >1000 | 2.5 | >1000 | >1000 | >1000 | [16] |
| Y-DOTA-[Tyr3]-octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 | [16] |
| Ga-DOTA-[Tyr3]-octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 | [16] |
| Y-DOTA-lanreotide | >1000 | >1000 | >1000 | >1000 | 16 | [16] |
| DOTA-NOC-ATE | >1000 | High | High | Intermediate | High | [17] |
| DOTA-BOC-ATE | >1000 | High | High | Intermediate | High | [17] |
Note: "High" and "Intermediate" affinities are as described in the source material without specific IC50 values provided.
Conclusion
The preclinical pharmacodynamics of octreotide hydrochloride are well-characterized, demonstrating its potent inhibitory effects on tumor growth and hormone secretion. Its high affinity for SSTR2 is central to its mechanism of action, which involves the modulation of intracellular signaling pathways and ion channel activity. The extensive body of preclinical data provides a strong rationale for its clinical use and supports ongoing research into novel analogues with improved pharmacodynamic profiles. This guide serves as a foundational resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of somatostatin analogues.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. droracle.ai [droracle.ai]
- 3. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octreotide inhibits the growth and development of three types of experimental liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of octreotide treatment on pulsatile growth hormone release in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of octreotide on 24-hour growth hormone and prolactin secretory patterns in acromegalics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. The effects of octreotide on basal and stimulated hormone levels in patients with carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of 4 weeks of octreotide treatment on prolactin, thyroid stimulating hormone and thyroid hormones in acromegalic patients. A double blind placebo-controlled cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical evaluation of new and highly potent analogues of octreotide for predictive imaging and targeted radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Signaling Cascades Activated by Octreotide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide (B344500) hydrochloride, a synthetic octapeptide analog of somatostatin (B550006), is a cornerstone in the management of various neuroendocrine tumors and acromegaly.[1] Its therapeutic efficacy stems from its ability to mimic the natural inhibitory effects of somatostatin by binding to high-affinity somatostatin receptors (SSTRs) on target cells.[2] This interaction triggers a complex network of intracellular signaling cascades, ultimately leading to the inhibition of hormone secretion and cellular proliferation.[3] This technical guide provides a comprehensive overview of these signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Somatostatin Receptor Binding
Octreotide exerts its effects primarily by binding to a family of five G-protein coupled receptors (GPCRs), with a particularly high affinity for SSTR2 and SSTR5.[2] The binding of octreotide to these receptors initiates a cascade of intracellular events, the nature of which can vary depending on the specific SSTR subtypes expressed by the cell and the cellular context.[4]
Quantitative Data: Receptor Binding Affinities
The binding affinity of octreotide to different SSTR subtypes is a critical determinant of its biological activity. The following table summarizes the reported IC50/Kd values for octreotide binding to human somatostatin receptor subtypes.
| Receptor Subtype | Reported IC50/Kd (nM) | Binding Affinity |
| SSTR1 | 290 - 1140 | Very Low |
| SSTR2 | 0.4 - 2.1 | High |
| SSTR3 | 4.4 - 34.5 | Moderate |
| SSTR4 | > 1000 | Negligible |
| SSTR5 | 5.6 - 32 | High |
Key Intracellular Signaling Cascades
Upon binding to its cognate receptors, octreotide activates several key intracellular signaling pathways, leading to its characteristic physiological effects.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
A primary and well-characterized pathway activated by octreotide involves the coupling of SSTR2 and SSTR5 to inhibitory G-proteins (Gαi).[4] This leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels affects a multitude of cellular processes, including a reduction in hormone secretion.[4][5]
Figure 1: Octreotide-mediated inhibition of adenylyl cyclase.
Modulation of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, survival, and proliferation. Octreotide has been shown to inhibit this pathway in various cancer cell types.[6][7] This inhibition is often mediated through the activation of protein tyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate and inactivate components of the PI3K signaling cascade. Specifically, octreotide treatment can lead to decreased phosphorylation of the PI3K regulatory subunit p85, as well as downstream effectors like PDK1 and Akt.
Figure 2: Octreotide's inhibitory effect on the PI3K/Akt/mTOR pathway.
Regulation of the MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cell proliferation and differentiation. Octreotide has been demonstrated to inhibit the MAPK/ERK pathway in certain cancer cells, such as gastric adenocarcinoma.[8][9] This inhibitory effect can also be mediated by the activation of PTPs, which dephosphorylate and inactivate kinases within the MAPK cascade.[3]
Modulation of Intracellular Calcium Levels
Octreotide can influence intracellular calcium concentrations ([Ca2+]i). At a cellular level, octreotide can induce an increase in calcium entry through L-type calcium channels, leading to calcium-induced calcium release from the sarcoplasmic reticulum.[10] Conversely, in other cell types like hepatic stellate cells, octreotide has been shown to decrease [Ca2+]i in a dose-dependent manner.[11]
Activation of G-Protein-Gated Inwardly Rectifying K+ (GIRK) Channels
The activation of SSTRs by octreotide can also lead to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[12][13] This is mediated by the Gβγ subunits of the dissociated G-protein. The opening of GIRK channels leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane and a decrease in cellular excitability.[14]
Quantitative Effects on Cellular Processes
The activation of these signaling cascades by octreotide translates into measurable effects on cellular processes, particularly cell proliferation and survival.
| Cancer Type | Cell Line / Model | Effect | Quantitative Data |
| Pituitary Adenoma | GH-secreting adenomas | Inhibition of Proliferation | 53% lower Ki-67 labeling index in treated patients.[15] |
| Acromegaly Patients | Tumor Shrinkage | Mean reduction of 50.6% with Octreotide LAR.[16][17] | |
| Neuroendocrine Tumor | AR42J Pancreatic Cancer Cells | Inhibition of S-Phase | 53% decrease in S-phase cells.[18] |
| Gastric Cancer | SGC-7901 Cells | Inhibition of DNA Synthesis | 32.2% inhibition at 1x10⁻⁵ M.[3] |
| Nude Mice Xenograft | Tumor Growth Inhibition | 62.3% reduction in tumor weight.[8][9] | |
| Colorectal Cancer | CT26 Murine Colon Adenocarcinoma | G0/G1 Cell Cycle Arrest | Significant increase in G0/G1 phase fraction.[19] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the intracellular signaling pathways activated by octreotide.
Western Blot Analysis for Phosphorylated Proteins (e.g., p-Akt, p-ERK)
This protocol describes the detection of phosphorylated proteins to assess the activation state of signaling pathways like PI3K/Akt and MAPK/ERK following octreotide treatment.[6]
Materials:
-
Cells of interest
-
Octreotide hydrochloride
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and culture overnight. Treat with desired concentrations of octreotide for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Figure 3: A representative workflow for Western blot analysis.
cAMP Functional Assay
This assay measures the ability of octreotide to inhibit the production of cAMP in cells.[2][20]
Materials:
-
Cells expressing the SSTR of interest
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate cells with increasing concentrations of octreotide.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Measurement: Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's protocol.
-
Data Analysis: Determine the IC50 value of octreotide for the inhibition of forskolin-stimulated cAMP production.
Cell Proliferation Assay (e.g., ³H-Thymidine Incorporation)
This assay assesses the effect of octreotide on DNA synthesis, a hallmark of cell proliferation.[8][9]
Materials:
-
Cancer cell line of interest
-
This compound
-
³H-thymidine
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with various concentrations of octreotide.
-
³H-Thymidine Labeling: Add ³H-thymidine to the cell culture and incubate to allow for incorporation into newly synthesized DNA.
-
Cell Harvesting and Lysis: Harvest the cells and lyse them to release the DNA.
-
Scintillation Counting: Measure the amount of incorporated ³H-thymidine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of DNA synthesis at different octreotide concentrations.
Conclusion
This compound's therapeutic benefits are underpinned by its activation of a complex and interconnected network of intracellular signaling cascades. Primarily through its high-affinity binding to SSTR2 and SSTR5, octreotide potently inhibits adenylyl cyclase, modulates the PI3K/Akt and MAPK/ERK pathways, influences intracellular calcium levels, and activates GIRK channels. These molecular events collectively contribute to its well-established anti-secretory and anti-proliferative effects. A thorough understanding of these signaling pathways, supported by robust quantitative data and detailed experimental methodologies, is crucial for the continued development and optimization of somatostatin analogs in the treatment of neuroendocrine tumors and other related disorders.
References
- 1. Octreotide | C49H66N10O10S2 | CID 448601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 12. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 13. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of octreotide treatment on the proliferation and apoptotic index of GH-secreting pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Meta-Analysis on the Effects of Octreotide on Tumor Mass in Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Meta-Analysis on the Effects of Octreotide on Tumor Mass in Acromegaly | PLOS One [journals.plos.org]
- 18. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wjgnet.com [wjgnet.com]
- 20. benchchem.com [benchchem.com]
The Dawn of a Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Octreotide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Octreotide, a pioneering somatostatin (B550006) analog. It details the scientific journey from the identification of native somatostatin to the rational design and chemical synthesis of a more stable and potent therapeutic agent. This document includes a compilation of quantitative data on Octreotide's binding affinities and pharmacokinetic properties, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and synthesis workflows. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a deep dive into the foundational science of a clinically significant peptide therapeutic.
Introduction: The Quest for a Stable Somatostatin Analog
The story of Octreotide begins with the discovery of somatostatin in 1973 by Nobel laureates Roger Guillemin and Andrew Schally.[1] This naturally occurring 14-amino acid peptide was identified as a potent inhibitor of growth hormone (GH) secretion.[2] Further research revealed its widespread distribution and inhibitory actions on a variety of other hormones, including insulin (B600854), glucagon, and gastrin, making it a promising therapeutic candidate for hormone-secreting tumors.[1][3] However, the clinical utility of native somatostatin was severely limited by its exceptionally short biological half-life of only 2-3 minutes, necessitating continuous intravenous infusion.[1][4]
This limitation spurred a concerted effort in the pharmaceutical industry to develop synthetic analogs with improved stability and duration of action. A team of scientists at Sandoz (now part of Novartis), led by Wilfried Bauer, embarked on a mission to create a smaller, more robust molecule that retained the key pharmacophore of somatostatin. Their work, culminating in the first synthesis of Octreotide in 1979 and the description of its pharmacological properties in 1982, marked a significant milestone in peptide drug development.[1] Octreotide, an octapeptide, not only exhibited a prolonged half-life of approximately 90-120 minutes but also demonstrated a more potent and selective inhibition of GH, glucagon, and insulin compared to the natural hormone.[1][5] It was approved for medical use in the United States in 1988 under the brand name Sandostatin®.[5]
Chemical Synthesis of Octreotide
The synthesis of Octreotide can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, with SPPS being a common method for its production.
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise assembly of the peptide chain on a solid resin support, facilitating the removal of excess reagents and byproducts through simple filtration and washing steps. The general workflow for the Fmoc-based SPPS of Octreotide is outlined below.
Experimental Protocol: Solid-Phase Synthesis
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (Fmoc-Thr(tBu)-ol, Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH, Boc-D-Phe-OH)
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water
-
Solvents: Dichloromethane (DCM), DMF
-
Oxidizing agent for cyclization (e.g., hydrogen peroxide or air oxidation)
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Resin Swelling and Anchoring: The 2-chlorotrityl chloride resin is swelled in DCM. The first amino acid, Fmoc-Thr(tBu)-ol, is anchored to the resin in the presence of a base like diisopropylethylamine (DIEA).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the anchored amino acid is removed by treating the resin with 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with DIC and HOBt in DMF and then coupled to the deprotected N-terminus of the growing peptide chain on the resin. The completion of the coupling reaction is monitored using a ninhydrin (B49086) test.
-
Iterative Deprotection and Coupling: Steps 2 and 3 are repeated for each subsequent amino acid in the Octreotide sequence.
-
Cleavage and Deprotection: Once the linear peptide chain is fully assembled, it is cleaved from the resin, and the acid-labile side-chain protecting groups (Boc, Trt, tBu) are simultaneously removed by treatment with a TFA cocktail.
-
Cyclization: The linear, deprotected peptide is subjected to oxidative conditions to facilitate the formation of the intramolecular disulfide bond between the two cysteine residues. This is often achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.
-
Purification: The crude cyclic peptide is purified by RP-HPLC to yield the final Octreotide product.
Mechanism of Action and Signaling Pathways
Octreotide exerts its pharmacological effects by binding with high affinity to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). There are five known subtypes of SSTRs (SSTR1-SSTR5). Octreotide preferentially binds to SSTR2 and SSTR5, and to a lesser extent, SSTR3, while having low to no affinity for SSTR1 and SSTR4.
Upon binding of Octreotide to SSTR2 or SSTR5, a conformational change in the receptor activates intracellular signaling pathways primarily through inhibitory G-proteins (Gi/o).
The activation of Gi/o proteins leads to the dissociation of the α and βγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activation of protein kinase A (PKA), which in turn modulates downstream effectors involved in hormone secretion and cell proliferation.
The Gβγ subunit can directly modulate ion channels. It activates certain potassium (K+) channels, leading to K+ efflux and hyperpolarization of the cell membrane. It also inhibits voltage-gated calcium (Ca2+) channels, reducing Ca2+ influx. The combined effects of hyperpolarization and reduced intracellular Ca2+ are potent inhibitors of exocytosis, the process by which hormones are released from the cell.
Quantitative Data
Table 1: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.6 |
| SSTR3 | >100 |
| SSTR4 | >1000 |
| SSTR5 | 7.0 |
| Data compiled from various sources and may vary depending on the specific assay conditions. |
Table 2: Pharmacokinetic Properties of Octreotide
| Parameter | Value | Route of Administration |
| Bioavailability | ~100% | Subcutaneous |
| <1% | Oral | |
| Half-life (t1/2) | 1.7 - 1.9 hours | Intravenous/Subcutaneous |
| Volume of Distribution (Vd) | 18 - 30 L | Intravenous |
| Total Body Clearance | 7 - 10 L/hour | Intravenous |
| Protein Binding | ~65% | - |
| Excretion | ~32% unchanged in urine | - |
Experimental Protocols
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Octreotide for SSTR subtypes expressed in cultured cells.
Materials:
-
Cell lines stably expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [125I-Tyr11]-Somatostatin-14
-
Unlabeled Octreotide
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, with 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, and protease inhibitors)
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Procedure:
-
Cell Culture and Membrane Preparation: Culture the SSTR-expressing cells to confluence. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Competition Binding: Add increasing concentrations of unlabeled Octreotide to the wells.
-
Radioligand Addition: Add a fixed, low concentration of [125I-Tyr11]-Somatostatin-14 to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled Octreotide concentration. The IC50 value (the concentration of Octreotide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Octreotide in a mouse xenograft model of a neuroendocrine tumor.
Materials:
-
Human neuroendocrine tumor cell line (e.g., BON-1, QGP-1)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Octreotide acetate
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the tumor cells under appropriate conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Octreotide (at various doses) or vehicle control to the respective groups, typically via subcutaneous injection, on a defined schedule (e.g., daily or twice daily).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a predefined period or until the tumors in the control group reach a maximum allowable size.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and biochemical analysis (e.g., measurement of hormone content).
Conclusion
The development of Octreotide represents a landmark achievement in rational drug design, transforming the management of neuroendocrine tumors and other disorders characterized by excessive hormone secretion. By systematically modifying the structure of native somatostatin, scientists at Sandoz created a highly effective and durable therapeutic agent. This technical guide has provided a detailed overview of the discovery, synthesis, and mechanism of action of Octreotide, supported by quantitative data and experimental protocols. It is hoped that this comprehensive resource will be of significant value to the scientific community, fostering a deeper understanding of this important therapeutic peptide and inspiring further innovation in the field of drug discovery.
References
- 1. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Octreotide Hydrochloride in the Inhibition of Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anti-angiogenic properties of octreotide (B344500) hydrochloride, a synthetic somatostatin (B550006) analog. It delves into the molecular mechanisms, key signaling pathways, and experimental evidence supporting its role in curbing tumor neovascularization. This document summarizes quantitative data from pivotal preclinical studies, details relevant experimental methodologies, and provides visual representations of the underlying biological processes to serve as a resource for researchers and professionals in the field of oncology and drug development.
Introduction
Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis. The reliance of tumors on a dedicated blood supply for oxygen and nutrients has made anti-angiogenic therapies a cornerstone of modern cancer treatment. Octreotide hydrochloride, a long-acting synthetic octapeptide analog of somatostatin, has demonstrated potent anti-angiogenic effects in a variety of preclinical models.[1] Its multifaceted mechanism of action, targeting both endothelial cells directly and the production of pro-angiogenic factors, makes it a subject of significant interest in oncology research.[2][3] This guide will explore the core mechanisms and experimental validation of octreotide's anti-angiogenic capabilities.
Mechanisms of Action
Octreotide's anti-angiogenic effects are mediated through both direct and indirect mechanisms, primarily involving its interaction with somatostatin receptors (SSTRs) expressed on endothelial and tumor cells.[1]
Direct Inhibition of Endothelial Cells
Octreotide directly impedes the key processes of angiogenesis by binding to SSTRs, particularly SSTR2 and SSTR3, which are often upregulated on proliferating endothelial cells.[4][5] This interaction triggers a cascade of intracellular signaling events that inhibit endothelial cell proliferation, migration, invasion, and differentiation.[6][7] Studies have shown that octreotide can induce apoptosis in endothelial cells, further contributing to its anti-angiogenic activity.[8]
Indirect Inhibition via Suppression of Pro-Angiogenic Factors
Octreotide also exerts its anti-angiogenic effects indirectly by inhibiting the synthesis and secretion of various growth factors and hormones that promote neovascularization.[2] Key among these are:
-
Vascular Endothelial Growth Factor (VEGF): Octreotide has been shown to reduce plasma levels of VEGF and inhibit its production by tumor cells.[8][9][10] VEGF is a potent mitogen for endothelial cells and a crucial driver of angiogenesis.[6][11]
-
Insulin-like Growth Factor-1 (IGF-1): By suppressing growth hormone (GH) secretion, octreotide leads to a decrease in circulating IGF-1 levels.[2][12] IGF-1 is known to promote tumor growth and angiogenesis.[13][14]
-
Basic Fibroblast Growth Factor (bFGF): Octreotide has also been found to reduce plasma levels of bFGF, another important pro-angiogenic factor.[8][9]
The following diagram illustrates the dual mechanism of octreotide's anti-angiogenic action.
Caption: Dual anti-angiogenic mechanism of octreotide.
Key Signaling Pathways
The binding of octreotide to its receptors initiates several downstream signaling pathways that culminate in the inhibition of angiogenesis.
SSTR-Mediated Inhibition of MAPK and PI3K/Akt Pathways
Upon activation by octreotide, SSTRs, which are G-protein coupled receptors, can inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[15] This can subsequently modulate the activity of key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[4][12][16] Inhibition of these pathways in endothelial cells leads to cell cycle arrest and apoptosis.[17]
Regulation of eNOS Activity
Somatostatin has been shown to inhibit endothelial Nitric Oxide Synthase (eNOS) activity through SSTR3.[4] Nitric oxide is a critical signaling molecule in angiogenesis, and its inhibition contributes to the anti-angiogenic effects of somatostatin analogs.[4]
The diagram below outlines the key signaling cascades affected by octreotide.
Caption: Octreotide's intracellular signaling pathways.
Quantitative Data from Preclinical Studies
The anti-angiogenic efficacy of octreotide has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Anti-Angiogenic Effects of Octreotide
| Assay Type | Cell Line | Octreotide Concentration | Observed Effect | Reference |
| Proliferation (MTT Assay) | HUVECs | 10⁻⁹ M | 37% reduction in ³H-thymidine uptake | [18] |
| Proliferation | HUV-EC-C | 10⁻⁸ M | 32.6% inhibition of proliferation | [18] |
| Invasion Assay | HUVECs | 10⁻⁸ M - 10⁻⁶ M | Dose-dependent inhibition of invasion in response to VEGF | [6] |
| Tube Formation (Matrigel) | HUVECs | 10⁻⁸ M | Remarkable inhibition of tube formation | [6] |
| Tube Formation (Matrigel) | HUVECs | 10⁻⁶ M | Complete inhibition of tube formation | [6] |
| Microvessel Outgrowth | Human Placental Fragments | 10 µg/mL | 61% inhibition of microvessel outgrowth | [19] |
| Microvessel Outgrowth | Human Placental Fragments | 100 µg/mL | Complete inhibition of capillary tube formation | [19] |
Table 2: In Vivo Anti-Angiogenic Effects of Octreotide
| Animal Model | Tumor Type | Octreotide Dosage | Outcome Measure | Result | Reference |
| Nude Mice | Human Hepatocellular Carcinoma (LCI-D20) | 50 µg/kg (twice daily) | Microvessel Density | 31.8 ± 3.87 (control) vs. 21.7 ± 4.27 (treated), P<0.01 | [6][20] |
| Nude Mice | Human Rectal Neuroendocrine Carcinoma | Not specified | Microvessel Density | 341.4 ± 56.6/mm² (control) vs. 264.0 ± 48.2/mm² (treated), P<0.05 | [8][9] |
| Nude Mice | Human Rectal Neuroendocrine Carcinoma | Not specified | Tumor Necrosis | 39.7 ± 20.34% (control) vs. 62.7 ± 19.3% (treated), P<0.05 | [8][9] |
| Nude Mice | Human Pancreatic Cancer (PC-3 with SSTR2) | Not applicable (SSTR2 gene transfer) | Microvessel Density | 16.52 ± 2.25 (control) vs. 5.16 ± 1.34 (treated), P<0.05 | [21] |
| Rats | Portal Hypertensive Model | Not specified | VEGF Expression | 63% reduction after 4 days of treatment | [22][23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-angiogenic effects of octreotide.
In Vitro Assays
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in complete medium.[7]
-
Treatment: After cell attachment, the medium is replaced with a medium containing various concentrations of octreotide and a pro-angiogenic stimulus (e.g., VEGF).[6]
-
Incubation: Cells are incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm) to quantify cell viability.
-
Chamber Preparation: The upper compartment of a Boyden chamber is separated from the lower compartment by a Matrigel-coated porous membrane.[7]
-
Cell Seeding: HUVECs, pre-treated with octreotide, are seeded in the upper chamber in a serum-free medium.[6]
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., VEGF).[6]
-
Incubation: The chamber is incubated to allow for cell invasion through the Matrigel and membrane.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. Invaded cells on the lower surface are fixed, stained, and counted under a microscope.
-
Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify.[7]
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of a pro-angiogenic stimulus and varying concentrations of octreotide.[6]
-
Incubation: The plate is incubated for a period sufficient for the formation of capillary-like structures (tubes).
-
Visualization and Quantification: Tube formation is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length or the number of branch points.
In Vivo Assays
-
Animal Model: Anesthetized nude mice are used for this assay.[6][20]
-
Corneal Pocket Creation: A small pocket is surgically created in the avascular cornea of the mouse eye.
-
Implantation: A pellet containing a pro-angiogenic substance (e.g., tumor tissue fragments) is implanted into the corneal pocket.[7][20]
-
Treatment: The mice receive systemic administration of octreotide or a vehicle control.[6]
-
Observation and Measurement: The growth of new blood vessels from the limbal vasculature towards the implant is observed and measured over time using a stereomicroscope.[20]
The following diagram provides a generalized workflow for assessing the anti-angiogenic properties of a compound like octreotide.
Caption: Experimental workflow for anti-angiogenesis assessment.
Conclusion and Future Directions
The evidence strongly supports the role of this compound as a potent inhibitor of tumor angiogenesis. Its ability to act both directly on endothelial cells and indirectly by suppressing key pro-angiogenic growth factors provides a robust mechanism for its anti-tumor effects. The quantitative data from various preclinical models consistently demonstrate its efficacy in reducing neovascularization.
For drug development professionals, octreotide serves as a valuable pharmacological tool and a potential candidate for combination therapies. Future research should focus on further elucidating the specific roles of different SSTR subtypes in mediating its anti-angiogenic effects and exploring the potential for synergistic combinations with other anti-cancer agents, including targeted therapies and immunotherapies. The detailed experimental protocols provided in this guide can serve as a foundation for designing such studies and advancing our understanding of the therapeutic potential of octreotide in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 4. Somatostatin inhibits tumor angiogenesis and growth via somatostatin receptor-3-mediated regulation of endothelial nitric oxide synthase and mitogen-activated protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Inhibition of vascular endothelial growth factor by octreotide in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of octreotide in small bowel bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. Effect of octreotide on circulating IGF-I chromatographic profile: evidence for an inhibitory action on the formation of the 150-kDa ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Octreotide inhibits secretion of IGF-1 from orbital fibroblasts in patients with thyroid-associated ophthalmopathy via inhibition of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacyfreak.com [pharmacyfreak.com]
- 16. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Octreotide therapy in meningiomas: in vitro study, clinical correlation, and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of the somatostatin analog octreotide on angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro antiangiogenic effect of sandostatin (octreotide) on the proliferation of the placental vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of octreotide on angiogenesis induced by hepatocellular carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-angiogenic effects of somatostatin receptor subtype 2 on human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The somatostatin analogue octreotide inhibits angiogenesis in the earliest, but not in advanced, stages of portal hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The somatostatin analogue octreotide inhibits angiogenesis in the earliest, but not in advanced, stages of portal hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Octreotide Hydrochloride: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octreotide, a synthetic octapeptide analogue of the natural hormone somatostatin, is a cornerstone in the management of various endocrine and oncologic conditions. Its hydrochloride salt is a common pharmaceutical form. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of Octreotide hydrochloride. Furthermore, it details experimental protocols for its analysis and elucidates its mechanism of action through key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of peptide-based therapeutics.
Chemical Structure and Physicochemical Properties
Octreotide is a cyclic octapeptide with the amino acid sequence D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr(ol). A disulfide bond between the two cysteine residues is crucial for its biological activity. The hydrochloride salt enhances its stability and solubility for pharmaceutical formulations.
Chemical Structure
The chemical structure of this compound is depicted below.
Octreotide Hydrochloride and Pancreatic Islet Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octreotide (B344500) hydrochloride, a synthetic somatostatin (B550006) analog, exerts significant modulatory effects on pancreatic islet cell function. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative impacts, and experimental methodologies relevant to the study of octreotide's interaction with pancreatic alpha, beta, and delta cells. By binding predominantly to somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5), octreotide initiates a cascade of intracellular signaling events that lead to the potent inhibition of insulin (B600854) and glucagon (B607659) secretion. This document details these signaling pathways, presents quantitative data from in vitro and in vivo studies in tabular format for clear comparison, and provides detailed protocols for key experimental procedures. Furthermore, visualizations of signaling pathways, experimental workflows, and the logical relationships of octreotide's multifaceted impact are provided to facilitate a deeper understanding of its complex role in islet physiology.
Introduction
The pancreatic islets of Langerhans are micro-organs composed of various endocrine cell types, primarily alpha (α), beta (β), and delta (δ) cells, which are responsible for the secretion of glucagon, insulin, and somatostatin, respectively. The coordinated release of these hormones is critical for maintaining glucose homeostasis. Dysregulation of this intricate system is a hallmark of various metabolic diseases, including diabetes mellitus and neuroendocrine tumors.
Octreotide hydrochloride is a synthetic octapeptide analog of somatostatin with a longer half-life and greater potency in inhibiting the secretion of several hormones, including insulin and glucagon.[1] Its clinical utility in the management of acromegaly, carcinoid syndrome, and certain pancreatic neuroendocrine tumors is well-established.[1] This guide delves into the core mechanisms by which octreotide influences the function of pancreatic islet cells at a molecular and cellular level.
Mechanism of Action of Octreotide on Pancreatic Islet Cells
Octreotide exerts its effects by binding to G-protein coupled somatostatin receptors (SSTRs) on the surface of pancreatic islet cells. There are five subtypes of SSTRs (SSTR1-5), and their expression varies among the different islet cell types.[2][3][4] Octreotide has a high affinity for SSTR2 and SSTR5.[1]
Impact on Beta (β) Cells and Insulin Secretion
Human and rodent beta cells predominantly express SSTR1, SSTR2, and SSTR5.[2][4] The binding of octreotide to these receptors, particularly SSTR2 and SSTR5, on beta cells triggers a signaling cascade that potently inhibits insulin secretion. This inhibition is achieved through multiple intracellular mechanisms:
-
Inhibition of Adenylyl Cyclase: Upon octreotide binding, the associated inhibitory G-protein (Gi) is activated. The α-subunit of the Gi protein dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels diminish the activity of protein kinase A (PKA), a key potentiator of insulin exocytosis.
-
Modulation of Ion Channel Activity: The βγ-subunits of the activated Gi protein directly interact with and open ATP-sensitive potassium (KATP) channels.[5][6] This leads to an efflux of potassium ions, causing hyperpolarization of the beta-cell membrane. Hyperpolarization moves the membrane potential further away from the threshold required to open voltage-gated calcium (Ca2+) channels. Consequently, there is a reduction in Ca2+ influx, a critical trigger for the fusion of insulin-containing granules with the cell membrane.[7]
Octreotide Signaling in Pancreatic Beta Cells.
Impact on Alpha (α) Cells and Glucagon Secretion
Alpha cells in human and rodent islets show strong expression of SSTR2.[3][4] Octreotide's inhibitory effect on glucagon secretion is primarily mediated through SSTR2. The signaling pathway is similar to that in beta cells, involving:
-
Inhibition of Adenylyl Cyclase: Activation of Gi proteins leads to decreased cAMP production, which in turn reduces PKA activity and subsequently glucagon secretion.
-
Modulation of Ion Channels: Octreotide is thought to influence KATP and Ca2+ channel activity in alpha cells, leading to a reduction in glucagon exocytosis.[8][9] However, the precise interplay of ion channels in alpha cells is more complex than in beta cells.
Impact on Delta (δ) Cells and Somatostatin Secretion
Delta cells express multiple SSTR subtypes, with SSTR5 being prominently expressed in human delta cells.[2][4] As octreotide is a somatostatin analog, it can also bind to these receptors. The effect of octreotide on delta cells can lead to a complex paracrine regulation within the islet. By inhibiting the secretion of endogenous somatostatin, octreotide could potentially disinhibit insulin and glucagon secretion. However, the direct and potent inhibitory effects of octreotide on alpha and beta cells via SSTR2 and SSTR5 generally outweigh this potential disinhibition.[10][11]
Quantitative Data on the Impact of Octreotide
The following tables summarize quantitative data from various studies on the effects of octreotide on pancreatic islet cell function.
Table 1: In Vivo Effects of Octreotide on Hormone Secretion
| Study Population | Octreotide Dose | Effect on Insulin | Effect on Glucagon | Reference |
| Partial pancreatectomized canines | 400 µg IV bolus | Peak insulin release decreased from 129 ± 12.9 µU/ml to 47.5 ± 6.8 µU/ml (P < 0.05) | No significant change | [12] |
| Type 2 diabetic patients with renal failure | 100 µ g/day continuous SC infusion | C-peptide (B549688) levels lowered | Glucagon levels lowered | [13] |
| Healthy volunteers | 100 µg SC | Suppressed post-prandial insulin release | Suppressed post-prandial glucagon release | [14] |
| Patient after total pancreatectomy | Long-acting repeatable formulation | Not applicable | Decreased fasting and postprandial extrapancreatic glucagon levels | [1] |
Table 2: In Vitro and Dose-Response Effects of Octreotide
| Cell/Tissue Type | Octreotide Concentration | Effect | Reference |
| Human pancreatic cancer xenografts | 2x100 µg/kg/day for 4 days | Increased apoptotic cells from 1.8 ± 0.44/mm² to 6.8 ± 1.0/mm² (p < 0.0009) | [15] |
| Human somatotroph tumor cells | 10 nM | Increased caspase-3 activity to 160 ± 20% of basal | [16] |
| Obese and control human subjects | 10, 25, 50 µg SC | Dose-dependent inhibition of insulin secretion | Not specified |
| Human hepatoma HepG2 cells | 10⁻⁸ mol/L | Increased early apoptosis to 7.2% ± 1.4% and late apoptosis to 15.3% ± 2.7% | [17] |
Table 3: Indirect Effects of Octreotide Relevant to Islet Function
| Parameter | Octreotide Dose | Effect | Reference |
| Fasting splanchnic blood flow | 100 µg SC | Reduced superior mesenteric artery flow by 59% and portal venous flow by 49% | [14] |
| Post-prandial splanchnic hyperemia in patients with portal hypertension | 200 µg SC | Prevented the post-prandial increase in hepatic blood flow | [18] |
Experimental Protocols
Isolation of Pancreatic Islets of Langerhans (Collagenase Digestion Method)
This protocol is adapted from standard procedures for isolating murine pancreatic islets.
Materials:
-
Collagenase P solution (e.g., Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Ficoll gradient (optional, for purification)
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (30G)
-
50 ml conical tubes
-
Water bath at 37°C
-
Centrifuge
Procedure:
-
Euthanize the mouse according to approved institutional guidelines.
-
Expose the abdominal cavity and locate the pancreas.
-
Cannulate the common bile duct and clamp it at the entry to the duodenum.
-
Perfuse the pancreas with cold collagenase P solution (typically 3 ml per mouse) via the common bile duct until the pancreas is fully distended.[2][3]
-
Excise the inflated pancreas and transfer it to a 50 ml conical tube containing additional collagenase solution.
-
Incubate the tube in a 37°C water bath for a predetermined optimal time (e.g., 10-15 minutes), with gentle agitation.[3][4]
-
Stop the digestion by adding cold HBSS.
-
Mechanically disrupt the digested tissue by gentle pipetting or shaking.
-
Filter the digest through a sterile mesh (e.g., 500 µm) to remove undigested tissue.
-
Wash the islets by centrifugation and resuspension in fresh HBSS or culture medium.
-
For higher purity, islets can be further separated from acinar and other cells using a density gradient (e.g., Ficoll).
-
Hand-pick the islets under a stereomicroscope for culture or immediate use.
MIN6 Cell Culture and Glucose-Stimulated Insulin Secretion (GSIS) Assay with Octreotide Treatment
MIN6 cells are a murine pancreatic beta-cell line that retains glucose-stimulated insulin secretion.
Materials:
-
MIN6 cells
-
DMEM with 25 mM glucose, 15% FBS, penicillin/streptomycin, and β-mercaptoethanol
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
This compound
-
24-well culture plates
-
Insulin ELISA or RIA kit
Procedure:
-
Cell Culture: Maintain MIN6 cells in complete DMEM in a humidified incubator at 37°C and 5% CO2. Passage cells when they reach 80-90% confluency.
-
Cell Seeding: Seed MIN6 cells into 24-well plates at a density that will result in approximately 80% confluency on the day of the assay.
-
Pre-incubation (Starvation): On the day of the experiment, gently wash the cells twice with glucose-free KRB buffer. Then, pre-incubate the cells in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal level of insulin secretion.
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer with the following conditions to different wells:
-
Low glucose (2.8 mM)
-
High glucose (e.g., 20 mM)
-
High glucose + varying concentrations of octreotide (e.g., 1 nM, 10 nM, 100 nM)
-
-
Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well. Centrifuge to pellet any cell debris.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA or RIA kit according to the manufacturer's instructions.
-
Data Normalization: Total protein content in each well can be measured to normalize the insulin secretion data.
Experimental Workflow for GSIS Assay.
Apoptosis Detection by Annexin V Staining
This protocol describes a common method for detecting apoptosis in cultured cells using flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture pancreatic islet cells or a suitable cell line (e.g., MIN6) in the presence or absence of varying concentrations of octreotide for a specified duration to induce apoptosis.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Multifaceted Impact of Octreotide on Islet Cell Function
The overall impact of octreotide on pancreatic islet cell function is a combination of direct and indirect effects.
Logical Relationships of Octreotide's Impact.
-
Direct Effects: As detailed above, octreotide directly binds to SSTRs on islet cells, leading to the inhibition of hormone secretion.
-
Indirect Effects: Octreotide reduces splanchnic blood flow, which can slow the absorption of glucose from the gastrointestinal tract.[14] This effect can contribute to the modulation of postprandial glucose levels, independent of its direct actions on islet cells.
-
Apoptotic Effects: Studies in various cancer cell lines have demonstrated that octreotide can induce apoptosis.[15][16][17][19] While the pro-apoptotic effects of octreotide on normal pancreatic islet cells are less clear, this remains an area of active investigation, particularly in the context of islet cell tumors and transplantation.
Conclusion
This compound is a potent modulator of pancreatic islet cell function, with profound inhibitory effects on both insulin and glucagon secretion. Its mechanism of action is primarily mediated through the activation of SSTR2 and SSTR5, which triggers intracellular signaling cascades involving the inhibition of adenylyl cyclase and the modulation of key ion channels. The quantitative impact of octreotide is dose-dependent and has been demonstrated in a variety of experimental models. A thorough understanding of its direct cellular effects, coupled with its indirect systemic actions, is essential for researchers and drug development professionals working in the fields of endocrinology, metabolism, and oncology. The experimental protocols provided in this guide offer a foundation for the further investigation of octreotide and other somatostatin analogs in the context of pancreatic islet biology.
References
- 1. Suppression of Extrapancreatic Glucagon by Octreotide May Reduce the Fasting and Postprandial Glucose Levels in a Diabetic Patient after Total Pancreatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of the five different somatostatin receptor subtypes in endocrine cells of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and distribution of somatostatin receptor subtypes in the pancreatic islets of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: a quantitative double-label immunohistochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Somatostatin and octreotide interfere with calcium signalling in pancreatic beta-cells but not in normal and pathological parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATP-regulated potassium channels and voltage-gated calcium channels in pancreatic alpha and beta cells: similar functions but reciprocal effects on secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A KATP Channel-Dependent Pathway within α Cells Regulates Glucagon Release from Both Rodent and Human Islets of Langerhans | PLOS Biology [journals.plos.org]
- 10. escholarship.org [escholarship.org]
- 11. The somatostatin-secreting pancreatic δ-cell in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of octreotide on pancreatic endocrine function in partial pancreatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of octreotide on insulin requirement, hepatic glucose production, growth hormone, glucagon and c-peptide levels in type 2 diabetic patients with chronic renal failure or normal renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Altered Expression of Somatostatin Receptors in Pancreatic Islets from NOD Mice Cultured at Different Glucose Concentrations In Vitro and in Islets Transplanted to Diabetic NOD Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short-term octreotide treatment induces apoptosis in human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjgnet.com [wjgnet.com]
- 18. Octreotide suppresses the incretin glucagon-like peptide (7-36) amide in patients with acromegaly or clinically nonfunctioning pituitary tumors and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Octreotide inhibits proliferation and induces apoptosis of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Octreotide Hydrochloride Solution Preparation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of octreotide (B344500) hydrochloride solutions intended for in vivo animal studies. The information is curated for accuracy and ease of use in a research setting.
Overview and Mechanism of Action
Octreotide is a synthetic octapeptide analogue of the natural hormone somatostatin (B550006).[1] It exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR2 and SSTR5.[2][3] These receptors are G-protein coupled, and their activation by octreotide initiates a signaling cascade through an inhibitory G-protein (Gi).[1] This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[4] The reduction in cAMP and modulation of calcium and potassium channels ultimately results in the potent inhibition of the secretion of numerous hormones, including growth hormone (GH), glucagon, and insulin.[1][3]
Due to its inhibitory actions, octreotide is widely used in preclinical research to study hormonal regulation, cancer biology, and various metabolic disorders.
Signaling Pathway of Octreotide
The binding of octreotide to its receptor triggers a cascade of intracellular events, as depicted in the diagram below.
Quantitative Data
The following tables summarize key quantitative information for the preparation of octreotide hydrochloride solutions.
Table 1: Solubility of Octreotide Salts
| Compound | Vehicle | Solubility | Reference(s) |
| Octreotide Acetate (B1210297) | Saline (0.9% NaCl) | ≥ 2.25 mg/mL | [5] |
| Octreotide Acetate | Water | Easily soluble | [6] |
| Octreotide Acetate | Isotonic Acetate Buffer (pH 4.5) | Soluble | [7] |
Table 2: Recommended Storage Conditions for Octreotide Solutions
| Condition | Duration | Temperature | Light Exposure | Reference(s) |
| Prolonged Storage | Up to 14 days | 2-8°C (Refrigerated) | Protected from light | [8] |
| Short-Term Storage | Up to 24 hours | Room Temperature | Protected from light | [8] |
Experimental Protocols
Below are detailed protocols for the preparation of this compound solutions for subcutaneous (SC) and intravenous (IV) administration in animal models.
Protocol 1: Preparation of this compound in Saline (for SC/IV Injection)
This protocol is suitable for most routine in vivo studies where a simple aqueous vehicle is preferred.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) for injection
-
Sterile vials
-
Sterile syringes and needles (25-27 gauge for administration)[9]
-
0.22 µm sterile syringe filter
-
70% ethanol
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the weighed powder to a sterile vial.
-
Using a sterile syringe, add the calculated volume of sterile 0.9% saline to the vial to achieve the desired final concentration.
-
Gently swirl the vial until the powder is completely dissolved. Octreotide salts are generally readily soluble in aqueous solutions.[6]
-
-
Sterile Filtration:
-
Draw the solution into a new sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile vial. This step is crucial to ensure the sterility of the final injectable solution.
-
-
Storage and Handling:
Protocol 2: Preparation of this compound in a Multi-Component Vehicle (for SC/IV Injection)
This protocol is adapted for formulations where co-solvents may be necessary, particularly for higher concentrations or specific experimental requirements.[5][11]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% sodium chloride (saline) for injection
-
Sterile vials and syringes
Procedure:
-
Stock Solution (Optional but Recommended):
-
Prepare a concentrated stock solution of this compound in DMSO.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is a 10:40:5:45 ratio of DMSO:PEG300:Tween-80:Saline.[11]
-
-
Final Solution Preparation:
-
Add the this compound stock solution (or powder) to the prepared vehicle.
-
Mix thoroughly until a clear solution is obtained.
-
-
Sterile Filtration and Storage:
-
Follow steps 4 and 5 from Protocol 1 for sterile filtration and storage.
-
Experimental Workflow for Solution Preparation and Administration
The following diagram illustrates the general workflow for preparing and administering this compound solutions in animal studies.
Recommended Dosages for Animal Studies
The dosage of octreotide can vary significantly depending on the animal model, the research application, and the route of administration.
Table 3: Exemplary Dosages of Octreotide in Rodent Models
| Animal Model | Research Area | Dosage | Route of Administration | Reference(s) |
| Nude Mice | Oncology (Pancreatic/Breast Tumors) | 5 or 50 µ g/mouse , twice daily | Subcutaneous | [12] |
| Rats | Hormone Secretion (GH) | 1 µg/h/kg | Continuous Infusion | [13] |
| Rats | Oncology (Mammary Tumors) | 10 µg/kg/h | Continuous Infusion | [12] |
Note: These dosages are provided as examples. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental model.
Concluding Remarks
The preparation of this compound solutions for in vivo animal studies requires careful attention to aseptic techniques, proper dissolution, and sterile filtration. The choice of vehicle and dosage should be tailored to the specific experimental design. By following these detailed protocols and considering the provided quantitative data, researchers can ensure the consistent and reliable preparation of octreotide solutions for their preclinical studies.
References
- 1. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. globalrph.com [globalrph.com]
- 9. benchchem.com [benchchem.com]
- 10. Administration [tevaoctreotide.com]
- 11. Octreotide HCl |octapeptide and somatostatin analogue| Octreotide-LAR; SMS-201-995; Sandostatin, Longastatin | CAS# 1607842-55-6 | InvivoChem [invivochem.com]
- 12. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of chronic octreotide treatment on GH secretory dynamics and tumor growth in rats bearing an ectopic somatotroph (GC) tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Preparation of Octreotide Hydrochloride Stock Solutions in DMSO for In Vitro Cell Culture Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octreotide, a synthetic octapeptide analogue of somatostatin (B550006), is a potent inhibitor of various hormones, including growth hormone, glucagon, and insulin. It exerts its biological effects primarily through binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. The activation of these G-protein coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of downstream signaling pathways. This ultimately results in the inhibition of hormone secretion and cell proliferation, making it a valuable tool in cancer research and other in vitro studies. This document provides a detailed protocol for the dissolution of Octreotide hydrochloride in dimethyl sulfoxide (B87167) (DMSO) for use in cell culture applications.
Data Summary
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Reference |
| Molecular Weight (Octreotide HCl) | 1092.16 g/mol | [1][2][3] |
| Solubility in DMSO | Soluble | [3][4] |
| Recommended Stock Solution Concentration | 10 mM | Inferred from common laboratory practice |
| Storage of Stock Solution | -20°C (long-term) or 0-4°C (short-term) | [3][4] |
| Stability of Stock Solution in DMSO | At least 1 month at -20°C and up to 6 months at -80°C. | [5] |
| Final DMSO Concentration in Culture | <0.5% | General recommendation for cell culture |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (CAS: 1607842-55-6)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 1092.16 g/mol x 1000 mg/g
-
Mass = 10.92 mg
-
-
-
Weighing the this compound:
-
In a sterile environment (e.g., a biological safety cabinet), carefully weigh out 10.92 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This minimizes repeated freeze-thaw cycles which can degrade the compound.
-
For long-term storage, store the aliquots at -20°C.[3][4] For short-term storage (days to weeks), aliquots can be kept at 0-4°C.[3][4] Properly stored, the stock solution in DMSO is stable for at least one month at -20°C and up to six months at -80°C.[5]
-
Preparation of Working Solutions for Cell Culture
-
To treat cells, the 10 mM DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.
-
It is critical to maintain the final concentration of DMSO in the cell culture medium below 0.5% to avoid cytotoxicity.
-
For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution in your complete cell culture medium.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the experimental wells.
Visualizations
Signaling Pathway of Octreotide
Caption: Octreotide signaling pathway.
Experimental Workflow
References
- 1. This compound | C49H68Cl2N10O10S2 | CID 91617941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. medkoo.com [medkoo.com]
- 4. medkoo.com [medkoo.com]
- 5. Octreotide HCl |octapeptide and somatostatin analogue| Octreotide-LAR; SMS-201-995; Sandostatin, Longastatin | CAS# 1607842-55-6 | InvivoChem [invivochem.com]
Application Note: Western Blot Analysis of PI3K/Akt Pathway Modulation by Octreotide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin (B550006). It exhibits a longer half-life and binds with high affinity to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[1][2][3] This binding initiates a cascade of intracellular events that inhibit hormone secretion and cell proliferation, making Octreotide a crucial therapeutic agent for neuroendocrine tumors and acromegaly.[1][4] One of the key mechanisms underlying its anti-proliferative effects is the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell survival, growth, and metabolism.[5][6] Dysregulation of this pathway is a hallmark of many cancers.[6]
Western blotting is an indispensable technique for elucidating the mechanism of action of therapeutic compounds like Octreotide. It allows for the specific detection and quantification of changes in the expression and phosphorylation status of key proteins within a signaling cascade. This application note provides a detailed protocol for using Western blot analysis to investigate the inhibitory effects of Octreotide on the PI3K/Akt pathway.
Mechanism of Action: Octreotide's Inhibition of the PI3K/Akt Pathway
Octreotide exerts its anti-proliferative effects by inhibiting the PI3K/Akt signaling pathway.[5] Upon binding to its G-protein coupled receptors (GPCRs), such as SSTR2, Octreotide initiates a signaling cascade that leads to the dephosphorylation of key proteins in the pathway.[7][8] Studies have shown that Octreotide treatment can decrease the tyrosine phosphorylation of the PI3K regulatory subunit p85.[5][7] This inhibition prevents the activation of PI3K and its downstream effectors, leading to the dephosphorylation and inactivation of phosphoinositide-dependent kinase 1 (PDK1) and Akt.[5][7] The inactivation of Akt, a central node in the pathway, subsequently affects downstream targets like the mammalian target of rapamycin (B549165) (mTOR), thereby suppressing cell proliferation and survival signals.[9][10]
Caption: Octreotide inhibits the PI3K/Akt pathway via SSTRs.
Quantitative Data Presentation
The results of Western blot analysis are quantified by measuring the band intensity of the target protein. For signaling pathway analysis, data is typically presented as the ratio of the phosphorylated (active) form of a protein to its total expression level. This ratio is then normalized to a loading control (e.g., β-actin or GAPDH) and compared to the untreated control group to determine the relative change.
Table 1: Representative Western Blot Data of PI3K/Akt Pathway Proteins after Octreotide Treatment
| Treatment Group | Concentration | p-Akt (Ser473) / Total Akt Ratio (Normalized) | p-mTOR (Ser2448) / Total mTOR Ratio (Normalized) |
| Control | 0 nM | 1.00 | 1.00 |
| Octreotide | 1 nM | 0.75 | 0.80 |
| Octreotide | 10 nM | 0.45 | 0.50 |
| Octreotide | 100 nM | 0.20 | 0.25 |
Note: The data in this table is representative and illustrates the expected dose-dependent decrease in protein phosphorylation following Octreotide treatment. Actual results may vary based on cell line, experimental conditions, and antibody efficacy.[1]
Experimental Protocols
A generalized workflow for the Western blot analysis is presented below.
Caption: Key steps for Western blot analysis.
Protocol 1: Cell Culture and Octreotide Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., pituitary or pancreatic tumor cells) at an appropriate density in culture dishes and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Serum Starvation (Optional): To reduce basal levels of Akt phosphorylation, you may serum-starve the cells for a few hours prior to treatment.[11]
-
Octreotide Treatment: Prepare a stock solution of Octreotide. Dilute the stock to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM) in fresh culture medium.
-
Incubation: Remove the old medium from the cells, wash with PBS, and add the medium containing the different concentrations of Octreotide. Include an untreated (vehicle) control. Incubate for the desired time period (e.g., 3, 6, or 24 hours).
Protocol 2: Protein Extraction (Cell Lysis)
-
Preparation: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11]
-
Lysis: Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer per well. The RIPA buffer should be supplemented with a freshly added protease and phosphatase inhibitor cocktail to preserve protein integrity and phosphorylation states.[6]
-
Harvesting: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[6]
-
Clarification: Centrifuge the lysate at 14,000 rpm for 15-20 minutes at 4°C to pellet cell debris.[6][11]
-
Collection: Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube. Store at -80°C or proceed to the next step.
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer’s instructions.[1]
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg of total protein per lane). Add 4x Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes to denature the proteins.[1][12]
-
SDS-PAGE: Load the denatured samples and a pre-stained protein ladder into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.[1][6]
-
Blocking: Wash the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST). To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle shaking. Note: BSA is preferred over non-fat milk for probing phosphorylated proteins, as milk contains phosphoproteins like casein that can increase background.[1][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt (Ser473), anti-total-Akt) diluted in the blocking buffer (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1][6]
-
Washing: The next day, wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:2000) for 1 hour at room temperature.[6]
-
Final Washes: Repeat the washing step (Step 7) to remove unbound secondary antibody.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imaging system.[11]
-
Stripping and Re-probing: To normalize the phosphorylated protein signal, the membrane can be stripped of the phospho-specific antibodies and re-probed with an antibody for the corresponding total protein (e.g., total Akt) and a loading control (e.g., β-actin). This ensures that any observed decrease in the phospho-protein is not due to variations in protein loading.[6][11]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. bachem.com [bachem.com]
- 5. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Octreotide activates autophagy to alleviate lipopolysaccharide-induced human pulmonary epithelial cell injury by inhibiting the protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Measuring Octreotide Hydrochloride Concentration in Plasma using ELISA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative determination of Octreotide hydrochloride concentration in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). These guidelines are intended to assist researchers, scientists, and professionals in the field of drug development in accurately measuring plasma Octreotide levels for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin.[1] It is a more potent inhibitor of growth hormone, glucagon, and insulin (B600854) than the natural hormone.[1][2][3] Due to its pharmacological properties, Octreotide is widely used in the treatment of various conditions, including acromaly, carcinoid tumors, and certain types of gastrointestinal and pancreatic neuroendocrine tumors.[4][5] Accurate measurement of Octreotide concentrations in plasma is crucial for understanding its pharmacokinetics and for optimizing therapeutic regimens. The competitive ELISA provides a sensitive and specific method for this purpose.[6][7]
Principle of the Competitive ELISA
The assay described here is a competitive inhibition enzyme immunoassay.[2] A microplate is pre-coated with an antibody specific to Octreotide. When standards or plasma samples containing Octreotide are added to the wells, the Octreotide in the sample competes with a fixed amount of biotin-labeled Octreotide for binding to the pre-coated antibody. After an incubation period, the unbound components are washed away. Subsequently, avidin (B1170675) conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated Octreotide captured by the antibody. The amount of bound HRP conjugate is inversely proportional to the concentration of Octreotide in the sample.[2] The addition of a substrate solution results in color development, and the intensity of the color is measured spectrophotometrically at 450 nm.[2] A standard curve is generated by plotting the absorbance values against known concentrations of Octreotide, which is then used to determine the concentration of Octreotide in the unknown plasma samples.[8]
Technical Specifications
The quantitative data presented below is a summary from various commercially available Octreotide ELISA kits. For specific assay performance, refer to the manufacturer's instructions provided with the kit.
| Parameter | Typical Value |
| Assay Type | Competitive ELISA[2] |
| Sample Type | Plasma, Serum[2][9] |
| Detection Range | 1.23 - 100 ng/mL[10] |
| Sensitivity (LLD) | < 0.53 ng/mL[10] |
| Intra-Assay Precision | CV < 10%[10][11] |
| Inter-Assay Precision | CV < 12%[10][11] |
| Specificity | High sensitivity and excellent specificity for Octreotide. No significant cross-reactivity or interference with analogues observed.[10][11] |
Experimental Protocols
Reagent and Sample Preparation
3.1.1. Plasma Sample Collection and Preparation
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge the samples at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[12]
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled tubes.[12]
-
Assay the plasma immediately or aliquot and store at -20°C or -80°C for later use.[13]
-
Avoid repeated freeze-thaw cycles.[13] Before use, thaw the samples at room temperature and centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitates.
3.1.2. Reagent Preparation
-
Bring all kit components and samples to room temperature (18-25°C) before use.
-
Standard Curve Preparation: Reconstitute the Octreotide standard with the provided Standard Diluent to create a stock solution (e.g., 100 ng/mL). Perform serial dilutions as per the kit manufacturer's instructions to generate a series of standards with known concentrations (e.g., 100, 33.33, 11.11, 3.70, 1.23 ng/mL).
-
Wash Buffer: If provided as a concentrate, dilute the Wash Buffer to a 1x solution with deionized or distilled water.
-
Detection Reagents: Prepare the biotin-labeled Octreotide (Detection Reagent A) and HRP-avidin (Detection Reagent B) according to the kit's protocol, if required.
Assay Procedure
-
Determine the number of wells required for standards, blank, and samples. It is recommended to run all standards and samples in duplicate or triplicate.[8]
-
Add 50 µL of each standard, blank (Standard Diluent), and plasma sample to the appropriate wells of the pre-coated microplate.[10]
-
Immediately add 50 µL of prepared biotin-labeled Octreotide (Detection Reagent A) to each well.[10]
-
Gently shake the plate to mix and cover with a plate sealer. Incubate for 1 hour at 37°C.[10]
-
Aspirate the liquid from each well and wash the plate three times with 1x Wash Buffer.[10] Ensure complete removal of liquid after each wash by blotting the plate on absorbent paper.
-
Add 100 µL of prepared HRP-avidin (Detection Reagent B) to each well.[10]
-
Cover the plate and incubate for 30 minutes at 37°C.[10]
-
Aspirate and wash the plate five times with 1x Wash Buffer as described in step 5.[10]
-
Add 90 µL of Substrate Solution (e.g., TMB) to each well.[10]
-
Incubate the plate for 10-20 minutes at 37°C in the dark.[10]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[10]
-
Immediately read the absorbance at 450 nm using a microplate reader.[10]
Data Analysis
-
Calculate Mean Absorbance: Average the duplicate or triplicate absorbance readings for each standard, control, and sample.[8]
-
Generate Standard Curve: Subtract the mean absorbance of the blank from the mean absorbance of all other standards and samples. Plot the mean absorbance (Y-axis) against the corresponding concentration of the standards (X-axis). It is common to use a logarithmic scale for the concentration. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.[8]
-
Determine Sample Concentrations: Interpolate the concentration of Octreotide in the plasma samples from the standard curve using the mean absorbance values.[8]
-
Apply Dilution Factor: If the plasma samples were diluted, the calculated concentration must be multiplied by the dilution factor to obtain the actual concentration in the original sample.[8]
Visualizations
Octreotide Signaling Pathway
Caption: Octreotide binds to SSTRs, leading to inhibition of hormone secretion.
Competitive ELISA Workflow
Caption: Workflow of the competitive ELISA for Octreotide detection.
References
- 1. morebio.co.kr [morebio.co.kr]
- 2. krishgen.com [krishgen.com]
- 3. biocompare.com [biocompare.com]
- 4. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 8. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 9. mybiosource.com [mybiosource.com]
- 10. ELISA Kit for Octreotide (OT), Competition ELISA, CLOUD-CLONE CORP.(CCC) [cloud-clone.us]
- 11. ELISA Kit for Octreotide (OT) | CEV927Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 12. fn-test.com [fn-test.com]
- 13. raybiotech.com [raybiotech.com]
Application Notes and Protocols for the Administration of Octreotide LAR Formulation to Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide (B344500), a synthetic octapeptide analog of somatostatin (B550006), is a potent inhibitor of the secretion of various hormones, including growth hormone, insulin, and glucagon. Its long-acting release (LAR) formulation, Octreotide LAR, is encapsulated in biodegradable microspheres, allowing for sustained drug delivery over several weeks with a single intramuscular injection.[1] This characteristic makes it a valuable tool in preclinical research for studying the long-term effects of somatostatin receptor activation in various rodent models of diseases, such as neuroendocrine tumors and acromegaly.[2][3]
These application notes provide detailed protocols for the preparation and administration of Octreotide LAR to rodent models, guidance on dosing, and a summary of expected outcomes based on available preclinical and clinical data.
Mechanism of Action: Somatostatin Receptor Signaling
Octreotide exerts its biological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. It has a high affinity for SSTR2 and SSTR5. Upon binding, a signaling cascade is initiated that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately results in the inhibition of hormone secretion and cell proliferation.
Caption: Somatostatin Receptor 2/5 Signaling Pathway.
Data Presentation
The following tables summarize quantitative data on the efficacy of octreotide in preclinical rodent models and key pharmacokinetic parameters. Note that much of the available preclinical data is for the immediate-release formulation of octreotide; however, it provides a basis for expected outcomes with the LAR formulation.
Table 1: Efficacy of Octreotide in Rodent Tumor Models
| Tumor Model | Rodent Species | Octreotide Formulation | Dosage | Duration | Key Findings |
| Orthotopic Gastric Cancer (SGC-7901 cells) | Nude Mice | Immediate-Release | Not specified | 8 weeks | 62.3% reduction in tumor weight compared to control.[4] |
| Subcutaneous Neuroendocrine Tumor Xenograft (CNDT2.5 cells) | N/A (In Vitro) | Immediate-Release | 1 µM | Up to 16 months | Significant reduction in cell proliferation over time.[2] |
Table 2: Pharmacokinetic Parameters of Octreotide LAR
| Parameter | Species | Dose | Value |
| Time to Initial Peak (Tmax) | Human | 10, 20, 30 mg | ~1 hour (transient)[1] |
| Time to Plateau Concentration | Human | 10, 20, 30 mg | ~3 weeks[1] |
| Duration of Plateau | Human | 10, 20, 30 mg | ~2 weeks[1] |
| Relative Bioavailability (vs. SC immediate-release) | Human | 10, 20, 30 mg | 60-63%[1] |
| Steady State Achieved | Human | 10, 20, 30 mg | After the 3rd injection[1] |
Experimental Protocols
Protocol 1: Preparation and Reconstitution of Octreotide LAR
Materials:
-
Octreotide LAR for injectable suspension vial
-
Provided diluent syringe
-
Vial adapter
-
Sterile safety needle (19-gauge, 1.5-inch recommended for rats; a smaller gauge, e.g., 21-23 gauge, may be necessary for mice)[5]
-
Alcohol swabs
-
Sterile, single-use syringes for administration (if not using the provided syringe)
Procedure:
-
Equilibration: Remove the Octreotide LAR kit from refrigeration and allow it to come to room temperature for a minimum of 30 minutes, but not exceeding 24 hours, before reconstitution.[6]
-
Diluent Preparation: Remove the plastic cap from the vial. Clean the rubber stopper of the vial with an alcohol swab. Attach the vial adapter to the vial.
-
Reconstitution: Attach the diluent-filled syringe to the vial adapter and slowly push the plunger to transfer the entire diluent into the vial.
-
Suspension: Ensure the powder is fully wetted. Let the vial stand for a minimum of 5 minutes to ensure complete saturation.[6] Gently shake the vial horizontally for at least 30 seconds until a uniform, milky suspension is formed. Do not vortex.
-
Administration: The suspension should be administered immediately after preparation.[6]
Protocol 2: Intramuscular Administration of Octreotide LAR to Rodent Models
Materials:
-
Reconstituted Octreotide LAR suspension
-
Appropriate sterile syringe and needle (e.g., 21-23 gauge for mice, 19-21 gauge for rats)
-
Animal restrainer (optional, but recommended)
-
70% ethanol (B145695) or other suitable disinfectant
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory environment. Proper restraint is crucial for accurate intramuscular injection and to prevent injury.
-
Dose Calculation: The appropriate dose for rodent models should be determined based on the specific study design. As a starting point, doses for immediate-release octreotide in mice have ranged from 5 to 50 µg twice daily for tumor inhibition. Due to the long-acting nature of the LAR formulation, a monthly dose can be extrapolated. It is highly recommended to perform a pilot study to determine the optimal dose for your specific model.
-
Injection Site Preparation: The primary site for intramuscular injection in rodents is the quadriceps muscle group on the cranial aspect of the thigh or the gluteal muscles.[7] To avoid the sciatic nerve, which runs along the caudal aspect of the femur, direct the needle caudally.[7] Disinfect the skin over the target muscle with 70% ethanol.
-
Injection Technique:
-
Firmly grasp the muscle mass to be injected.
-
Insert the needle at a 90-degree angle into the muscle.[7]
-
Aspirate by gently pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.[7]
-
Inject the suspension slowly and steadily to allow for muscle fiber expansion and to prevent clogging of the needle with the viscous solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring: Observe the animal for any signs of pain, lameness, inflammation at the injection site, or systemic adverse effects. Rotate injection sites if repeated dosing is necessary.[7]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Octreotide LAR in a rodent xenograft tumor model.
Caption: Experimental workflow for a rodent xenograft study.
Potential Side Effects and Considerations
-
Injection Site Reactions: As with any intramuscular injection, local reactions such as pain, swelling, and inflammation may occur. Proper injection technique and rotation of injection sites can minimize these effects.[7] In a 116-week study in rats, injection site sarcomas were observed at high doses of octreotide.[1][8]
-
Gastrointestinal Effects: In clinical studies, diarrhea, abdominal pain, and nausea have been reported, primarily during the first month of treatment.[9]
-
Biliary Abnormalities: Octreotide can inhibit gallbladder contractility, which may lead to the formation of gallstones or biliary sludge with chronic use.[1][9]
-
Glucose Metabolism: Octreotide can alter glucose metabolism, potentially causing hypoglycemia or hyperglycemia.[10] Monitoring of blood glucose levels may be warranted in long-term studies.
-
Viscosity of the Formulation: The reconstituted Octreotide LAR is a suspension. To ensure accurate dosing and avoid needle clogging, use a needle of appropriate gauge and inject the suspension slowly and steadily.
Conclusion
The administration of Octreotide LAR to rodent models is a feasible and valuable technique for long-term preclinical studies. Adherence to proper reconstitution and injection protocols is critical for ensuring accurate dosing and minimizing adverse effects. The information and protocols provided in these application notes serve as a comprehensive guide for researchers to effectively utilize Octreotide LAR in their in vivo studies. It is recommended that researchers consult their institution's animal care and use committee (IACUC) guidelines and conduct pilot studies to optimize dosages and procedures for their specific experimental models.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer: antitumor effects of octreotide LAR, a somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. novartis.com [novartis.com]
- 7. benchchem.com [benchchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for In Vitro Cell Proliferation Assay with Octreotide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octreotide (B344500) hydrochloride, a synthetic octapeptide analog of somatostatin (B550006), is a potent inhibitor of various hormones and has demonstrated significant anti-proliferative effects in numerous cancer cell types, particularly neuroendocrine tumors.[1] Its primary mechanism of action involves binding with high affinity to somatostatin receptors (SSTRs), predominantly subtypes 2 and 5 (SSTR2 and SSTR5), which are G-protein coupled receptors expressed on the surface of many cancer cells.[1][2] This binding initiates a cascade of intracellular signaling events that culminate in the inhibition of cell growth, induction of cell cycle arrest, and apoptosis.[1][3] These direct anti-proliferative effects, along with indirect mechanisms such as the inhibition of growth factor secretion, underscore the therapeutic potential of Octreotide in oncology.[1]
This document provides detailed application notes and protocols for conducting in vitro cell proliferation assays to evaluate the efficacy of Octreotide hydrochloride. It is intended to guide researchers, scientists, and drug development professionals in designing and executing robust experiments to assess the anti-proliferative and cytotoxic effects of this compound.
Mechanism of Action: Signaling Pathways
The anti-proliferative effects of Octreotide are primarily mediated through the modulation of key intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.[1][4] Upon binding to SSTRs, Octreotide triggers a signaling cascade that often involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2][5] This, in turn, affects downstream effectors like Protein Kinase A (PKA).
Furthermore, Octreotide has been shown to influence two critical pro-survival signaling pathways:
-
PI3K/Akt Pathway: Octreotide can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1] This pathway is crucial for promoting cell survival and proliferation. Inhibition by Octreotide can lead to decreased phosphorylation of Akt and its downstream targets.
-
MAPK/ERK Pathway: The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key regulator of cell proliferation and differentiation.[1] Octreotide can inhibit this pathway, often through the activation of protein tyrosine phosphatases (PTPs), which dephosphorylate and inactivate essential kinases in the MAPK cascade.[1]
The culmination of these signaling events is often cell cycle arrest, typically in the G0/G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase.[1][6] Additionally, Octreotide can induce apoptosis, or programmed cell death, through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Antineoplastic effects of octreotide on human gallbladder cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing a dose-response study for Octreotide hydrochloride in mice
Application Note & Protocol
Topic: Designing and Executing a Dose-Response Study of Octreotide Hydrochloride in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic octapeptide analog of the natural hormone somatostatin (B550006). It exhibits a longer duration of action and is a potent inhibitor of the secretion of various hormones, including growth hormone (GH), insulin, glucagon, and gastrin.[1][2] Its therapeutic effects are primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5.[3][4] This interaction triggers intracellular signaling cascades that lead to its anti-secretory and anti-proliferative effects.[5][6]
Due to these properties, Octreotide is utilized in the management of conditions like acromegaly, symptoms associated with neuroendocrine tumors (NETs), and variceal bleeding.[2][7] Preclinical evaluation in animal models, such as mice, is a critical step in drug development to understand the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile.
A dose-response study is fundamental to determine the relationship between the dose of Octreotide administered and the magnitude of the biological response. This application note provides a comprehensive guide, including detailed protocols, for designing and conducting a dose-response study of this compound in mice, focusing on its growth hormone-inhibiting effects as a primary pharmacodynamic endpoint.
Key Signaling Pathway
Octreotide exerts its cellular effects by activating G-protein coupled somatostatin receptors. The binding to SSTR2, the most prevalent receptor for this analog, initiates an inhibitory signal transduction cascade. The activated inhibitory G-protein (Gi) subunit inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4][8][9] This reduction in cAMP leads to decreased protein kinase A (PKA) activity, which in turn modulates ion channel function and inhibits the exocytosis of hormone-containing vesicles. Additionally, SSTR activation can influence other pathways, such as the PI3K/Akt signaling cascade, contributing to its anti-proliferative effects.[10]
References
- 1. droracle.ai [droracle.ai]
- 2. wikem.org [wikem.org]
- 3. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sandostatin, Sandostatin LAR (octreotide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. mdpi.com [mdpi.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. aacrjournals.org [aacrjournals.org]
Long-Term Culturing of Cells with Octreotide Hydrochloride: A Guide for In Vitro Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octreotide (B344500) hydrochloride, a synthetic octapeptide analog of somatostatin (B550006), is a crucial tool in cancer research, particularly for neuroendocrine tumors (NETs).[1] Its primary mechanism involves binding to somatostatin receptors (SSTRs), predominantly subtypes SSTR2 and SSTR5, which are often overexpressed on the surface of cancer cells.[1][2] This interaction triggers a cascade of intracellular events leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and regulation of hormone secretion.[1][3] This document provides a comprehensive guide to the long-term in vitro treatment of cell cultures with Octreotide hydrochloride, detailing its effects, relevant protocols, and the underlying signaling pathways.
Mechanism of Action
Octreotide exerts its anti-cancer effects through both direct and indirect mechanisms. The direct effects, which are the focus of in vitro studies, are mediated by SSTR activation on tumor cells.[4] This activation leads to:
-
Inhibition of Proliferation: Octreotide can arrest the cell cycle, primarily in the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase.[1]
-
Induction of Apoptosis: It can trigger apoptosis through the activation of caspases and modulation of pro- and anti-apoptotic proteins.[1][5][6]
-
Modulation of Signaling Pathways: Octreotide has been shown to inhibit key signaling cascades that regulate cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1][4][7]
Indirectly, in a clinical setting, Octreotide can inhibit the secretion of growth factors and hormones from the tumor microenvironment.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Anti-proliferative and Pro-apoptotic Effects of Octreotide
| Cell Line | Cancer Type | Concentration | Treatment Duration | Effect | Reference |
| Human Somatotroph Tumor Cells | Pituitary Adenoma | 10 nM | Not Specified | ~160% increase in caspase-3 activity | [9][10] |
| Human Somatotroph Tumor Cells | Pituitary Adenoma | >0.1 nM | Not Specified | Dose-dependent increase in cleaved cytokeratin 18 levels (172% at 10 nM) | [9][10] |
| HepG2 | Hepatocellular Carcinoma | 10⁻⁸ mol/L | Not Specified | Significant increase in early (7.2%) and late (15.3%) apoptosis | [5] |
| SGC-7901 | Gastric Cancer | 1x10⁻⁵ M | Not Specified | 32.2% inhibition of DNA synthesis | [1][7] |
| Nude Mice Xenograft | Gastric Cancer | Not Specified | 8 weeks | 62.3% reduction in tumor weight | [7] |
| GH3 | Rat Pituitary Tumor | 10 nM | 24 hours | Significant transient inhibition of cell proliferation | [11] |
| GC Cells | Rat Pituitary Tumor | Not Specified | Not Specified | -57% inhibition of thymidine (B127349) incorporation | [12][13] |
| CNDT2.5 | Small Intestine Neuroendocrine Tumor | 1 µM | Up to 16 months | Steady reduction in growth rate over time | [14] |
Table 2: IC50 Values of Octreotide in SSTR2-Expressing Neuroendocrine Tumor Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| BON-SSTR2 | Pancreatic Neuroendocrine | 0.67 ± 0.32 | [1] |
| QGP-1-SSTR2 | Pancreatic Neuroendocrine | 3.62 ± 0.23 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that specific parameters may need to be optimized for different cell lines.
Cell Culture and this compound Preparation
-
Cell Lines: Select appropriate cancer cell lines known to express SSTRs (e.g., BON-1, QGP-1 for neuroendocrine tumors; HepG2 for hepatocellular carcinoma; GH3 for pituitary tumors).[5][15][16] The expression of SSTR subtypes, particularly SSTR2, is crucial for Octreotide's efficacy.[17]
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation:
-
Prepare a sterile stock solution of this compound in sterile, nuclease-free water or an appropriate buffer.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium. The stability of Octreotide in aqueous solutions is pH-dependent, with optimal stability around pH 4.[18]
-
Long-Term Treatment Protocol
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for long-term culture) at a density that allows for logarithmic growth throughout the experiment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Medium Changes: For long-term experiments (days to months), replace the medium with fresh Octreotide-containing or control medium every 2-3 days to ensure nutrient availability and consistent drug exposure.
-
Monitoring: Regularly monitor the cells for morphological changes using a microscope.
-
Endpoint Analysis: At predetermined time points, harvest the cells for analysis using the assays described below. For very long-term studies (e.g., 16 months), cells can be frozen at intermediate time points for later analysis.[14]
Cell Viability and Proliferation Assays
-
MTT or AlamarBlue Assay: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and treat with Octreotide as described above.
-
After the desired incubation period (e.g., 96 hours), add the MTT or AlamarBlue reagent to each well according to the manufacturer's instructions.[15]
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.[15]
-
-
Cell Counting: Directly count the number of viable cells using a hemocytometer or an automated cell counter.
-
BrdU Assay: This assay measures DNA synthesis as an indicator of cell proliferation.
-
During the final hours of the treatment period, add BrdU labeling solution to the cells.
-
Fix and permeabilize the cells.
-
Add an anti-BrdU antibody conjugated to a peroxidase.
-
Add a substrate and measure the colorimetric output.
-
Apoptosis Assays
-
Caspase Activity Assay: This assay measures the activity of caspases, which are key mediators of apoptosis.
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Harvest and wash the treated cells.
-
Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.[5]
-
Cell Cycle Analysis
-
Harvest and Fixation: Harvest the treated cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Rehydrate the cells and stain with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Octreotide treatment.
Caption: Octreotide signaling cascade leading to cell cycle arrest and apoptosis.
Experimental Workflow
The logical flow for a typical long-term Octreotide treatment experiment is outlined below.
Caption: General experimental workflow for evaluating Octreotide's effects in vitro.
Conclusion
Long-term treatment of cell cultures with this compound is a valuable method for investigating its direct anti-cancer effects. The efficacy of Octreotide is highly dependent on the expression of SSTRs, particularly SSTR2, on the target cells.[15] The protocols and data presented in this guide provide a solid foundation for designing and executing experiments to explore the anti-proliferative and pro-apoptotic properties of Octreotide and other somatostatin analogs. Careful optimization of experimental conditions for each specific cell line is crucial for obtaining robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. mdpi.com [mdpi.com]
- 5. Octreotide induces caspase activation and apoptosis in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Octreotide inhibits proliferation and induces apoptosis of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of chronic octreotide treatment on GH secretory dynamics and tumor growth in rats bearing an ectopic somatotroph (GC) tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells | PLOS One [journals.plos.org]
- 15. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes: Octreotide Hydrochloride Binding Affinity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Octreotide (B344500) is a synthetic octapeptide analog of the natural hormone somatostatin (B550006), exhibiting a high binding affinity, particularly for somatostatin receptor subtype 2 (SSTR2).[1][2] The overexpression of SSTRs in many neuroendocrine tumors (NETs) makes octreotide and its derivatives crucial for both diagnosis and therapy.[3][4] Assays to determine the binding affinity of octreotide hydrochloride are fundamental for quality control, drug development, and preclinical research, ensuring the potency and specificity of the compound. This document provides a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the SSTR2 receptor.
Principle of the Assay: The assay quantifies the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the SSTR2 receptor. The experiment involves incubating a fixed amount of SSTR2-expressing cell membranes with a fixed concentration of a radioligand and varying concentrations of unlabeled octreotide. As the concentration of octreotide increases, it displaces the radioligand from the receptors. The concentration of octreotide that displaces 50% of the specific binding of the radioligand is the IC50 value.[1] This value can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[5]
SSTR2 Signaling Pathway
Upon binding to the SSTR2, a G protein-coupled receptor, octreotide initiates a signaling cascade.[2] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately results in the inhibition of hormone secretion and cell proliferation.[1][2]
Caption: Simplified SSTR2 signaling pathway upon octreotide binding.[1]
Experimental Protocol: SSTR2 Competitive Binding Assay
This protocol describes a competitive radioligand binding assay using cell membranes expressing the human SSTR2 receptor.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing human SSTR2 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity SSTR2 radioligand, such as [¹²⁵I]Tyr¹¹-Somatostatin-14.
-
Unlabeled Competitor (Test Compound): this compound.
-
Positive Control: Unlabeled Somatostatin-14 or Somatostatin-28.[6]
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Filter Plates: 96-well glass fiber filter plates (e.g., pre-treated with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding).[6]
-
Scintillation Fluid.
-
Apparatus: Vacuum manifold for filtration, scintillation counter.
Experimental Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10⁻¹² M to 10⁻⁶ M.
-
Prepare serial dilutions of the positive control (e.g., Somatostatin-14) over a similar concentration range.
-
Dilute the radioligand in assay buffer to a final concentration at or near its dissociation constant (Kd).[6]
-
Thaw the SSTR2 cell membrane preparation on ice and dilute in assay buffer to the desired concentration (typically 10-20 µg of protein per well).[6]
-
-
Assay Plate Setup:
-
The assay is performed in a 96-well plate format with each condition in triplicate.
-
Total Binding: Add 25 µL of radioligand, 25 µL of assay buffer, and 100 µL of the cell membrane preparation. These wells contain no competitor.
-
Non-Specific Binding (NSB): Add 25 µL of radioligand, 25 µL of a saturating concentration of the positive control (e.g., 1 µM Somatostatin-28), and 100 µL of the cell membrane preparation.[6]
-
Competitive Binding: Add 25 µL of radioligand, 25 µL of each this compound dilution, and 100 µL of the cell membrane preparation.
-
-
Incubation:
-
Filtration and Washing:
-
Radioactivity Measurement:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding at each concentration is calculated as: (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.
-
Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of octreotide that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the SSTR2 receptor.
-
-
Experimental Workflow
Caption: General workflow for a competitive radioligand binding assay.[1]
Quantitative Data Summary
The binding affinities of octreotide and the natural ligand somatostatin-14 for human somatostatin receptor subtypes (SSTR1-5) are summarized below. Data are presented as IC50 or Ki values in nanomolars (nM). Lower values indicate higher binding affinity.
| Compound | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) |
| Octreotide | >1000[7] | 1.9[8] | 39[8] | >1000[7] | 5.1[8] |
| Somatostatin-14 | 2.2[7] | 0.8[7] | 2.5[7] | 2.5[7] | 1.1[7] |
Note: Affinity values can vary depending on the experimental conditions, cell type, and radioligand used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>30% of Total) | 1. Insufficient blocking of filter plates. 2. Radioligand sticking to plates/filters. 3. Inadequate washing. | 1. Pre-treat filter plates with 0.3-0.5% polyethyleneimine (PEI). 2. Include 0.1-0.5% BSA in the assay buffer. 3. Increase the number or volume of wash steps with ice-cold buffer.[6] |
| Low Specific Binding Signal | 1. Low receptor expression in membranes. 2. Degraded radioligand or test compound. 3. Incorrect assay buffer pH or ionic strength. | 1. Prepare fresh cell membranes and verify receptor expression. 2. Use fresh aliquots of ligands and verify radioligand specific activity. 3. Ensure assay buffer pH is stable (typically 7.4) and check ionic composition.[6] |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and consistent technique. 2. Ensure all solutions are thoroughly mixed before and after addition to the plate. 3. Use a calibrated incubator and ensure even temperature distribution.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of SSTR2 Expression and Radioligand Binding of [18F]SiTATE in Neuroendocrine Tumour Cells with Combined Inhibition of Class I HDACs and LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ring Size in Octreotide Amide Modulates Differently Agonist versus Antagonist Binding Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Octreotide Hydrochloride Effects in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when observing a lack of effect with Octreotide hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-proliferative effect in cell culture?
A1: this compound is a synthetic analog of somatostatin (B550006). Its primary mechanism of action is binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, on the surface of target cells. This binding initiates a cascade of intracellular signaling events that inhibit cell proliferation and induce apoptosis (programmed cell death). A critical first step in troubleshooting is to confirm the expression of these receptors in your cell line.
Q2: My cells are not responding to this compound treatment. What is the most likely reason?
A2: The most common reason for a lack of response is low or absent expression of the SSTR2 receptor on your chosen cell line. Octreotide's anti-proliferative effects are predominantly mediated through this receptor. It is crucial to verify SSTR2 expression at both the mRNA and protein levels. Some cell lines, even from the same cancer type, can have highly variable SSTR2 expression.[1][2]
Q3: How can I confirm the quality and activity of my this compound?
A3: Ensuring the integrity of your drug is critical. Prepare fresh stock solutions and store them properly, aliquoted at -20°C or -80°C to avoid repeated freeze-thaw cycles. To functionally validate a new batch, perform a dose-response experiment on a positive control cell line known to be sensitive to Octreotide. If a positive control is unavailable, consider analytical methods like HPLC to confirm purity and concentration if you suspect degradation.
Q4: Could my cell culture conditions be interfering with the drug's effect?
A4: Yes, several factors in your culture conditions can impact the observed effect. High serum concentrations in the media can sometimes interfere with the activity of certain compounds. Additionally, issues like high cell passage number can lead to phenotypic drift and altered drug responses. Mycoplasma contamination is another critical factor, as it can significantly alter cellular metabolism and response to treatments.[3]
Troubleshooting Guide: No Observable Effect of this compound
If you are not observing the expected anti-proliferative or pro-apoptotic effects of this compound in your cell culture experiments, follow this step-by-step troubleshooting guide.
Step 1: Verify Somatostatin Receptor 2 (SSTR2) Expression
Problem: The target cell line may not express sufficient levels of SSTR2 for Octreotide to elicit a response.
Solution:
-
Action: Assess SSTR2 expression at both the gene and protein level.
-
Quantitative Real-Time PCR (qRT-PCR): To measure SSTR2 mRNA levels.
-
Western Blot: To confirm the presence of the SSTR2 protein.
-
-
Rationale: A lack of SSTR2 expression is a primary reason for Octreotide resistance.[1][2] Comparing the expression level to a known SSTR2-positive cell line can provide a valuable benchmark.
Step 2: Optimize this compound Concentration and Incubation Time
Problem: The concentration of Octreotide or the duration of treatment may be suboptimal.
Solution:
-
Action: Perform a dose-response and time-course experiment.
-
Rationale: The optimal effective concentration and treatment duration can vary significantly between cell lines. A comprehensive matrix experiment will help identify the ideal conditions for your specific model.[4]
Step 3: Assess Reagent and Cell Culture Integrity
Problem: Issues with the drug stock, cell line health, or culture conditions could be confounding the results.
Solution:
-
Action:
-
Reagent Quality: Prepare a fresh stock solution of this compound from a reputable supplier. Ensure proper storage conditions.
-
Cell Line Health: Use low-passage number cells and regularly check for mycoplasma contamination.
-
Experimental Consistency: Ensure consistent cell seeding density and media conditions across experiments.
-
-
Rationale: Batch-to-batch variability of reagents, cellular senescence, and contamination can all lead to inconsistent and unreliable data.[3][5][6][7]
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the cell line and its SSTR2 expression level. The following tables provide a summary of reported effective concentrations and IC50 values.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Line | Cancer Type | Effective Concentration Range | Observed Effect | Incubation Time (hours) |
| HepG2 | Human Hepatoma | 10 nM - 10 µM | Inhibition of proliferation, Induction of apoptosis | 24 - 72 |
| Human Somatotroph Tumor Cells | Pituitary Adenoma | > 0.1 nM | Increased caspase-3 activity | Not Specified |
| Human Lens Epithelial Cells | N/A | 1 nM | Inhibition of proliferation | Not Specified |
| AR42J | Rat Pancreatic | 10 nM - 1 µM | Inhibition of proliferation | 48 |
Table 2: Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) |
| BON-SSTR2 (transfected) | Pancreatic Neuroendocrine | 0.67 ± 0.32 nM | Not Specified |
| QGP-1-SSTR2 (transfected) | Pancreatic Neuroendocrine | 3.62 ± 0.23 nM | Not Specified |
Note: IC50 values can vary significantly based on the assay method and experimental conditions.[4]
Experimental Protocols
Protocol 1: SSTR2 Expression Analysis by Western Blot
This protocol outlines the procedure for detecting SSTR2 protein expression in your cell line.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SSTR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cultured cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SSTR2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 2: Cell Proliferation Assessment by MTT Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 3: Apoptosis Detection by TUNEL Assay
The TUNEL (TdT dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound.
-
Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization.[8]
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C.[8][9][10][11]
-
Visualization: Wash the cells and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
Protocol 4: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse treated and untreated cells.
-
Reaction Setup: In a 96-well plate, combine the cell lysate with the caspase-3 substrate and assay buffer.[12][13][14][15][16]
-
Incubation: Incubate the plate at 37°C.
-
Signal Detection: Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) using a microplate reader.[12][14]
Visualizations
Octreotide Signaling Pathway
Caption: Octreotide's anti-cancer signaling pathways.
Troubleshooting Workflow
References
- 1. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zaether.com [zaether.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. youtube.com [youtube.com]
- 7. How To Reduce Batch-to-Batch Variation In Cell Therapy Manufacturing [cellandgene.com]
- 8. clyte.tech [clyte.tech]
- 9. assaygenie.com [assaygenie.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. caspase3 assay [assay-protocol.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Octreotide Hydrochloride Dosage for Xenograft Tumor Models
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for optimizing Octreotide (B344500) hydrochloride dosage in xenograft tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Octreotide hydrochloride?
A1: Octreotide is a synthetic analog of the naturally occurring hormone somatostatin (B550006).[1][2][3] It exerts its effects by binding to somatostatin receptors (SSTRs), which are often expressed on various tumor cells.[4][5][6] Octreotide has a high affinity for SSTR2 and SSTR5 subtypes.[1][2][3] Upon binding, it can trigger several anti-tumor actions:
-
Direct effects: Activation of SSTRs can lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[2][4][7]
-
Indirect effects: Octreotide can inhibit the release of various growth factors and hormones, such as insulin (B600854) and growth hormone, which can indirectly suppress tumor growth.[1][4][8]
Q2: What is a typical starting dose for this compound in mouse xenograft models?
A2: Based on published studies, a common starting dose for subcutaneous (s.c.) administration in mouse xenograft models ranges from 5 to 100 µg/kg, administered once or twice daily.[3] For instance, one study on medulloblastoma xenografts used a dose of 100 µg/kg/day for 10 days, which resulted in partial tumor growth inhibition.[9][10] Another study on human pancreatic cancer xenografts used a dose of 2x100 µg/kg body weight daily for 4 days and observed an increase in apoptosis.[11] The optimal dose will ultimately depend on the specific tumor model, the expression level of somatostatin receptors on the tumor cells, and the desired therapeutic outcome.[3] A dose-response study is highly recommended to determine the most effective and well-tolerated dose for your specific experiment.[3]
Q3: How should I prepare and store this compound for in vivo use?
A3: For lyophilized powder, reconstitute it using a sterile, isotonic saline solution.[3] It is advisable to allow the vial to reach room temperature before reconstitution.[3] Once reconstituted, the solution is generally stable for a short period. For long-term storage, it is recommended to keep the unopened product in a refrigerator and protected from light.[3][12] To minimize pain at the injection site, it is recommended to use the smallest volume that will deliver the required dose and to rotate injection sites.[13]
Q4: What are the potential side effects of Octreotide in animal models?
A4: While generally well-tolerated, Octreotide can have some side effects in animal models. Studies in rats have shown that Octreotide can have adverse effects on wound healing.[14][15] Other potential side effects observed in various contexts, including human use, which may be relevant to animal models, include changes in blood sugar levels (both hyperglycemia and hypoglycemia), gastrointestinal issues, and potential effects on the gallbladder with chronic use.[8][16][17] Close monitoring of the animals' health and well-being throughout the study is crucial.
Data Presentation
Table 1: Summary of Octreotide Dosages in Preclinical Xenograft Studies
| Tumor Model | Dosage | Administration Route | Duration | Observed Effect | Reference |
| Medulloblastoma (Daoy) | 100 µg/kg/day | Subcutaneous | 10 days | Partial tumor growth inhibition | [9][10] |
| Pancreatic Cancer (PXZ-40/6) | 2 x 100 µg/kg/day | Subcutaneous | 4 days | Significant increase in apoptotic cells | [11] |
| Pancreatic Cancer (PZX-5) | 2 x 500 µg/kg/day | Intraperitoneal | 4 weeks | Decreased tumor volume and a 75-fold increase in apoptotic nuclei | [7] |
| Malignant Pituitary Tumor (mGH3) | Three times daily (specific dose not stated) | Not stated | 6 weeks | Significantly lighter tumor weights compared to untreated rats | [18] |
Experimental Protocols
Protocol: Dose-Response Study for this compound in a Subcutaneous Xenograft Model
-
Animal Model and Cell Line:
-
Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude, SCID).
-
Use a cancer cell line with confirmed expression of somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.
-
-
Tumor Implantation:
-
Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of sterile PBS or culture medium) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (a minimum of 5-10 mice per group is recommended for statistical power).[19]
-
Control Group: Administer the vehicle (e.g., sterile saline) on the same schedule as the treatment groups.
-
Treatment Groups: Administer different doses of this compound (e.g., low, medium, and high doses such as 10, 50, and 100 µg/kg) subcutaneously once or twice daily.
-
-
Tumor Measurement and Monitoring:
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size or at a specific time point.
-
Compare the tumor growth curves, final tumor volumes, and body weights between the control and treatment groups.
-
Commonly used metrics for assessing anti-tumor activity include Tumor Growth Inhibition (TGI) and changes in tumor volume from baseline.[20][21]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for Octreotide dose optimization.
Caption: Troubleshooting logic for xenograft experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| 1. Lack of Tumor Growth Inhibition | Low or absent SSTR expression: The tumor model may not express the target receptors for Octreotide. | Verify SSTR expression: Use techniques like immunohistochemistry (IHC), Western blot, or qPCR to confirm SSTR2 and SSTR5 expression in your cell line and xenograft tumors. |
| Suboptimal Dosage or Schedule: The dose may be too low to elicit an anti-tumor effect, or the administration frequency may be insufficient. | Conduct a Dose-Escalation Study: Test a wider range of doses. Consider increasing the frequency of administration (e.g., from once to twice daily). | |
| Improper Drug Preparation or Storage: Degradation of the peptide can lead to loss of activity. | Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions of Octreotide for each experiment. Ensure proper storage of stock solutions.[22] | |
| 2. High Variability in Results Between Animals | Inconsistent Tumor Implantation: Variation in the number of viable cells injected or the injection site can lead to different tumor growth rates. | Standardize Procedures: Ensure a consistent cell suspension and injection technique for all animals. |
| Variable Animal Health: Differences in the health status of individual animals can impact tumor growth and drug response. | Consistent Animal Husbandry: Maintain uniform housing, diet, and handling conditions for all animals in the study. | |
| Inaccurate Tumor Measurement: Inconsistent caliper measurements can introduce significant variability. | Consistent Measurement: Have the same individual perform all tumor measurements if possible, or ensure all technicians are trained on a standardized protocol. | |
| 3. Unexpected Animal Toxicity or Adverse Effects | Dose is Too High: The administered dose may be approaching the maximum tolerated dose for the animal model. | Reduce Dosage: Lower the dose and carefully monitor for signs of toxicity (e.g., weight loss, lethargy, changes in behavior). |
| Off-Target Effects: Octreotide can affect various physiological processes. | Monitor Key Parameters: Monitor blood glucose levels and observe for any signs of gastrointestinal distress. Consult veterinary staff if adverse effects are observed. | |
| Wound Healing Impairment: As noted in some studies, Octreotide can impair wound healing.[14][15] | Careful Observation: Pay close attention to the injection sites and any other potential wounds on the animals. |
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Somatostatin and Somatostatin Receptors in Tumour Biology | Semantic Scholar [semanticscholar.org]
- 7. Flow cytometric evidence of apoptosis in human pancreatic cancer xenografts treated with Sandostatin (octreotide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Effect of somatostatin analogue octreotide in medulloblastoma in xenograft and cell culture study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. Octreotide | Right Decisions [rightdecisions.scot.nhs.uk]
- 13. drugs.com [drugs.com]
- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 15. The adverse effects of octreotide on the healing of colonic anastomoses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Octreotide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. Octreotide treatment suppresses malignant somatotrophic pituitary tumor cell growth in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Off-Target Effects of Octreotide Hydrochloride in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when studying the effects of octreotide (B344500) hydrochloride in primary cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of octreotide hydrochloride in primary cells?
A1: this compound is a synthetic analog of somatostatin (B550006) and primarily acts by binding to somatostatin receptors (SSTRs), with high affinity for subtypes SSTR2 and SSTR5, and moderate affinity for SSTR3.[1] This on-target binding initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase and modulation of ion channels, which typically leads to anti-proliferative and anti-secretory effects.[2]
Emerging evidence suggests that octreotide can also elicit off-target effects, most notably through crosstalk with the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3] This can occur even in cells with low SSTR expression and may involve the modulation of SMAD protein phosphorylation, influencing cellular processes like proliferation and differentiation.[4][5]
Q2: I am not observing any effect of octreotide on my primary cell line. What are the possible causes?
A2: Several factors could contribute to a lack of response to octreotide in your primary cell culture. See the troubleshooting guide below for a systematic approach to identifying the issue.
Q3: I am observing a biphasic dose-response, with stimulation at low octreotide concentrations and inhibition at high concentrations. Why is this happening?
A3: Biphasic dose-responses, also known as hormesis, can be attributed to the complex interplay between on-target and off-target signaling pathways. At low concentrations, octreotide might preferentially activate pro-proliferative pathways, while at higher concentrations, the canonical anti-proliferative effects mediated by SSTRs become dominant. Refer to the troubleshooting guide for strategies to investigate this phenomenon.
Q4: How can I determine the SSTR expression profile of my primary cell line?
A4: Characterizing the SSTR expression profile of your primary cells is crucial for interpreting your experimental results. Several techniques can be employed, including:
-
Quantitative PCR (qPCR): To measure the mRNA levels of each SSTR subtype.
-
Western Blotting: To detect the protein expression of SSTR subtypes.
-
Flow Cytometry: To quantify the percentage of cells expressing specific SSTRs on their surface.
Q5: What is the stability of this compound in cell culture medium?
A5: The stability of octreotide in aqueous solutions is pH-dependent, with optimal stability at a pH of 4. In standard cell culture medium (typically pH 7.2-7.4), degradation can occur.[6] It is recommended to prepare fresh solutions for each experiment and minimize the time the compound is in the incubator before being added to the cells. Stock solutions should be stored at -20°C or -80°C.[6]
Troubleshooting Guides
Issue 1: No Observable Effect of Octreotide
| Potential Cause | Troubleshooting Steps |
| Low or Absent SSTR Expression | Verify the expression of SSTR subtypes (especially SSTR2 and SSTR5) in your primary cell line using qPCR, Western blotting, or flow cytometry. Primary cell isolates can have variable receptor expression. |
| Incorrect Dosage | Perform a comprehensive dose-response experiment with a wide range of octreotide concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) to determine the optimal effective dose for your specific primary cell line. |
| Drug Degradation | Prepare fresh dilutions of octreotide for each experiment from a properly stored stock solution. |
| Cell Line Resistance | Your primary cell line may have intrinsic resistance mechanisms. Investigate downstream signaling pathways (e.g., adenylyl cyclase activity, MAPK, PI3K/Akt pathways) to identify potential points of resistance. |
| Suboptimal Experimental Conditions | Ensure all other experimental parameters, such as cell density, serum concentration, and incubation time, are optimized for your primary cell line. |
Issue 2: Biphasic Dose-Response (Stimulation at Low Doses, Inhibition at High Doses)
| Potential Cause | Troubleshooting Steps |
| Complex Signaling Interactions | This may be a genuine biological effect due to the interplay of on-target and off-target pathways. To investigate this, use specific inhibitors for suspected off-target pathways (e.g., a TGF-β receptor inhibitor) in combination with octreotide. |
| Receptor Desensitization/Downregulation | Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization. Consider shorter treatment durations or intermittent dosing schedules. |
| Experimental Artifact | Carefully repeat the experiment, ensuring accurate serial dilutions and thorough mixing. Use a wider range of concentrations with smaller increments to precisely map the dose-response curve. |
Issue 3: Loss of Octreotide Efficacy in Long-Term Cultures (Tachyphylaxis)
| Potential Cause | Troubleshooting Steps |
| Receptor Downregulation | Prolonged agonist exposure can lead to the internalization and degradation of SSTRs. Monitor SSTR expression levels over the course of your long-term experiment. Consider intermittent treatment schedules to allow for receptor re-sensitization. |
| Alterations in Downstream Signaling | Cells may adapt to chronic octreotide exposure by altering downstream signaling pathways. Investigate key signaling molecules to identify any compensatory changes. |
Quantitative Data Summary
Table 1: Binding Affinities (IC₅₀, nM) of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Reported IC₅₀ (nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.2 - 2.5[7] |
| SSTR3 | >100 |
| SSTR4 | >1000 |
| SSTR5 | 16[7] |
Note: IC₅₀ values can vary depending on the cell line and experimental conditions.
Table 2: Reported Effects of Octreotide on Primary Cell Proliferation
| Primary Cell Type | Octreotide Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10⁻⁸ M | 32.6% inhibition | [8] |
| Rat Aortic Smooth Muscle Cells | 10⁻⁸ M | Inhibition of proliferation | [8] |
| Primary Orbital Fibroblasts (from TAO patients) | 100 nM | ~50% reduction in IGF-1 secretion | [9] |
| Rat Hepatic Stellate Cells | Not specified | Inhibited plastic-induced α1-procollagen production | [10] |
| Human Fetal Fibroblasts | 2-120 ng/ml | No inhibition of proliferation | [11] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of octreotide on the proliferation of adherent primary cells.
Materials:
-
Primary cells in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in sterile water)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count primary cells. Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of octreotide in complete culture medium. Remove the old medium and add 100 µL of medium containing different concentrations of octreotide or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of SMAD2/3 Phosphorylation
This protocol is designed to investigate the off-target effect of octreotide on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2/3.
Materials:
-
Primary cells in culture
-
This compound
-
TGF-β1 (as a positive control for pathway activation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[8][12]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)[8]
-
Primary antibodies: anti-pSMAD2/3, anti-total SMAD2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment: Seed primary cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with octreotide at various concentrations for 1-2 hours. Stimulate with a low dose of TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes. Include appropriate controls (untreated, octreotide alone, TGF-β1 alone).[12]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the gel, and transfer the proteins to a membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12] Incubate with the primary antibody against pSMAD2/3 overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Detect the signal using an ECL substrate and an imaging system.[12]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SMAD2/3 and a loading control.
Visualizations
Signaling Pathways
Caption: On-target and potential off-target signaling pathways of octreotide.
Experimental Workflow
Caption: General experimental workflow for assessing octreotide effects.
Troubleshooting Logic
Caption: Troubleshooting logic for a lack of octreotide effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Crosstalk of TGF-β and somatostatin signaling in adenocarcinoma and neuroendocrine tumors of the pancreas: a brief review [frontiersin.org]
- 5. Crosstalk of TGF-β and somatostatin signaling in adenocarcinoma and neuroendocrine tumors of the pancreas: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioradiations.com [bioradiations.com]
- 9. Octreotide inhibits secretion of IGF-1 from orbital fibroblasts in patients with thyroid-associated ophthalmopathy via inhibition of the NF-κB pathway | PLOS One [journals.plos.org]
- 10. Octreotide modulates the effects on fibrosis of TNF-α, TGF-β and PDGF in activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of Octreotide Hydrochloride in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Octreotide hydrochloride in common cell culture media. The following sections offer troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data summaries to ensure the successful design and interpretation of experiments involving this synthetic octapeptide.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media like DMEM or RPMI-1640?
A1: The stability of Octreotide in aqueous solutions is highly dependent on pH.[1] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4, which is not optimal for Octreotide stability. In these conditions, degradation of the peptide can be expected over the course of a typical cell culture experiment (e.g., 24-72 hours). For maximal stability, aqueous solutions of Octreotide are best maintained at a pH of 4.[1]
Q2: What are the primary degradation pathways for Octreotide in cell culture?
A2: The main degradation pathways for Octreotide in aqueous solutions, including cell culture media, are hydrolysis and acylation.[2] Hydrolysis can lead to the cleavage of amide bonds within the peptide structure. One of the major degradation products identified under neutral and acidic stress is [des-Thr-ol]8-OCT, which results from the loss of the C-terminal threonine alcohol.[3] Alkaline conditions can also induce racemization at the L-serine⁴ position.[4]
Q3: Does the presence of serum in the cell culture medium affect Octreotide stability?
A3: While specific studies on the impact of serum on Octreotide stability in cell culture media are not widely available, the presence of enzymes in fetal bovine serum (FBS) or other serum supplements could potentially accelerate peptide degradation. It is advisable to perform stability checks in the complete, serum-containing medium under your specific experimental conditions.
Q4: What is the recommended method for preparing and storing this compound for cell culture experiments?
A4: It is highly recommended to prepare fresh solutions of Octreotide for each experiment to minimize degradation.[1] Stock solutions can be prepared in a suitable solvent (e.g., sterile water or a buffer at pH 4) and should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When diluting the stock solution into your cell culture medium, do so immediately before adding it to your cells.
Q5: How can I test the stability of Octreotide in my specific cell culture medium?
A5: The stability of Octreotide in your cell culture medium can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for conducting a stability study is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity of Octreotide. | Degradation of Octreotide in the cell culture medium. | - Prepare fresh Octreotide solutions for each experiment.- Minimize the time the Octreotide-containing medium is incubated before being added to cells.- Consider conducting a time-course experiment to determine the effective window of Octreotide activity.- Perform a stability check of Octreotide in your specific medium using HPLC (see Experimental Protocols). |
| Adsorption of the peptide to plasticware. | - Use low-protein-binding tubes and plates for preparing and storing Octreotide solutions.- Pre-rinsing pipette tips with the peptide solution before transfer can help minimize loss due to adsorption. | |
| High variability between replicate wells or experiments. | Inconsistent concentration of active Octreotide. | - Ensure thorough mixing of the Octreotide stock solution before preparing dilutions.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Standardize the time between preparing the final dilution in media and adding it to the cells. |
| Precipitation observed in the stock solution or final culture medium. | Poor solubility or inappropriate solvent. | - Ensure the this compound is fully dissolved in the initial solvent before further dilution.- If using a solvent other than water, check for its compatibility with your cell culture medium and potential for cytotoxicity. |
Data Presentation
The following table provides an illustrative summary of the expected stability of this compound in different solutions over time at 37°C. Please note that these are representative values and actual stability will depend on the specific composition of the cell culture medium and other experimental conditions.
| Solution | pH | Time (hours) | Estimated % Remaining Octreotide |
| Acetate Buffer | 4.0 | 24 | >95% |
| 48 | >90% | ||
| 72 | >85% | ||
| DMEM (with 10% FBS) | 7.4 | 24 | ~85-90% |
| 48 | ~70-80% | ||
| 72 | ~50-60% | ||
| RPMI-1640 (with 10% FBS) | 7.4 | 24 | ~85-90% |
| 48 | ~70-80% | ||
| 72 | ~50-60% |
Disclaimer: The data in this table is illustrative and based on the general understanding of Octreotide's pH-dependent stability. For precise quantification, it is crucial to conduct a stability study under your specific experimental conditions.
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media using HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
HPLC mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
HPLC mobile phase B: 0.1% TFA in acetonitrile
-
Syringe filters (0.22 µm)
2. Procedure:
-
Preparation of Octreotide Solution:
-
Prepare a stock solution of this compound in sterile water at a concentration of 1 mg/mL.
-
Spike the cell culture medium (with or without serum) with the Octreotide stock solution to a final concentration of 10 µg/mL. Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the Octreotide-containing medium into sterile, low-protein-binding microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Preparation:
-
At each time point, remove one tube from the incubator.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any potential precipitates or microbial contamination.
-
The sample is now ready for HPLC analysis. The T=0 sample represents 100% initial concentration.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a fixed volume (e.g., 20 µL) of the prepared sample.
-
Run a suitable gradient to separate Octreotide from its degradation products (e.g., a linear gradient from 10% to 60% mobile phase B over 20 minutes).
-
Detect the peptide at a wavelength of 210-220 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact Octreotide at each time point.
-
Calculate the percentage of remaining Octreotide at each time point relative to the peak area at T=0.
-
Plot the percentage of remaining Octreotide versus time to determine the stability profile.
-
Mandatory Visualization
Caption: Workflow for assessing Octreotide stability in cell culture media.
Caption: Major degradation pathways of Octreotide in aqueous solutions.
References
Technical Support Center: Long-Term In Vivo Applications of Octreotide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects observed during long-term in vivo studies of Octreotide (B344500) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side effects observed with long-term Octreotide hydrochloride administration in vivo?
Long-term administration of this compound can lead to several unexpected side effects, primarily affecting the gastrointestinal, endocrine, and metabolic systems. The most frequently reported adverse effects include the formation of gallstones, alterations in glucose metabolism, and thyroid dysfunction.[1][2]
Q2: How does long-term Octreotide treatment lead to gallstone formation?
Octreotide-induced gallstone formation is a significant concern in long-term studies.[1] The underlying mechanisms are multifactorial and include:
-
Inhibition of gallbladder emptying: Octreotide impairs meal-stimulated cholecystokinin (B1591339) (CCK) release, leading to gallbladder hypomotility and stasis.[3][4][5]
-
Altered bile composition: It can lead to an increase in the concentration of cholesterol and calcium salts in the bile.[4][5][6]
-
Decreased hepatic bile secretion: The medication can reduce the overall secretion of bile.[1][4]
-
Altered Sphincter of Oddi motility: This can further contribute to bile stasis.[1][4]
In a study of acromegalic patients undergoing prolonged therapy (›2 years), 6 out of 10 patients developed new gallstones.[7][8]
Q3: What are the observed effects of long-term Octreotide on glucose metabolism?
Octreotide can cause both hyperglycemia and hypoglycemia by inhibiting the secretion of insulin (B600854) and glucagon (B607659).[9][10] The balance between these inhibitions determines the ultimate effect on blood glucose levels.[11] Researchers should monitor blood glucose levels regularly, especially at the initiation of treatment or after dose adjustments.[1] In some instances, adjustments to anti-diabetic treatments may be necessary.[1]
Q4: Can long-term Octreotide administration affect thyroid function?
Yes, long-term Octreotide use has been associated with hypothyroidism.[1][9] It can inhibit the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland.[10][12] This can lead to biochemical hypothyroidism in a subset of patients.[1] Regular monitoring of thyroid function is recommended during chronic studies.[10]
Q5: Are there any observed effects on vitamin B12 levels with chronic Octreotide use?
A decline in serum vitamin B12 concentrations has been reported in patients undergoing long-term Octreotide therapy.[7][8] In one study, all 10 patients showed a decrease in vitamin B12 levels, with 4 becoming abnormally low.[7][8] It is advisable to monitor vitamin B12 levels in subjects receiving long-term Octreotide administration.[11][13][14]
Troubleshooting Guides
Issue 1: Unexpected Gallstone Formation in Experimental Animals
Symptoms:
-
Observation of gallstones upon necropsy.
-
Signs of biliary colic, cholangitis, or cholecystitis in animal models (e.g., abdominal guarding, jaundice).[5][9]
Possible Causes:
-
Inhibition of gallbladder motility and bile secretion by Octreotide.[3][4]
-
Increased concentration of cholesterol and calcium in the bile.[5][6]
Troubleshooting Steps:
-
Confirm Gallstone Presence: Utilize ultrasonography to monitor for the development of cholelithiasis in real-time during the study.
-
Analyze Bile Composition: If feasible, collect bile samples to analyze for cholesterol and calcium salt concentrations.
-
Consider Co-administration: In some clinical settings, ursodeoxycholic acid (UDCA) is used to dissolve cholesterol gallstones, though its efficacy in preventing Octreotide-induced gallstones is not definitively established.[3]
-
Dose and Timing Adjustment: Explore if adjusting the timing of Octreotide administration in relation to feeding schedules can mitigate the effects on gallbladder stasis.[4]
Issue 2: Fluctuations in Blood Glucose Levels
Symptoms:
-
Unexplained hyperglycemia or hypoglycemia in experimental animals.
-
Increased variability in blood glucose readings.
Possible Causes:
Troubleshooting Steps:
-
Frequent Glucose Monitoring: Implement a more frequent blood glucose monitoring schedule, especially after the initiation of Octreotide or any change in dosage.
-
Hormone Level Assessment: Measure plasma insulin and glucagon levels to understand the net effect of Octreotide on glucose homeostasis.
-
Standardize Feeding Times: Ensure a consistent feeding schedule for all animals to minimize variability in glucose levels.
-
Evaluate for Insulin Resistance: In relevant models, assess for changes in insulin sensitivity.
Data Presentation
Table 1: Gastrointestinal and Biliary Side Effects of Long-Term Octreotide Therapy in Acromegalic Patients (>2 years)
| Side Effect | Incidence | Notes | Reference |
| Gallstone Formation | 60% (6 out of 10 patients) | Newly developed gallstones. | [7][8] |
| Active Gastritis | 100% (9 out of 9 patients) | Moderate to severe, with mucosal damage. | [7][8] |
| Focal Atrophy (Gastric) | 78% (7 out of 9 patients) | [7][8] | |
| Campylobacter pylori | 89% (8 out of 9 patients) | Found in the antral mucosa. | [7][8] |
Table 2: Metabolic and Endocrine Side Effects of Long-Term Octreotide Therapy
| Side Effect | Incidence | Notes | Reference |
| Vitamin B12 Decline | 100% (10 out of 10 patients) | Mean decline from 380 ± 32 to 172 ± 21 pmol/L. | [7][8] |
| Abnormally Low Vitamin B12 | 40% (4 out of 10 patients) | [7][8] | |
| Biochemical Hypothyroidism | 12% of acromegalic patients | [1] | |
| Goiter | 8% of acromegalic patients | [1] | |
| Hypoglycemia | Approximately 2% of patients | [1] |
Experimental Protocols
Protocol 1: Assessment of Gallstone Formation
-
Objective: To monitor the development of gallstones during long-term Octreotide administration.
-
Methodology:
-
Animal Model: Utilize a relevant animal model, such as the prairie dog, which is susceptible to cholesterol gallstone formation.[6][15]
-
Octreotide Administration: Administer this compound subcutaneously at the desired dose and frequency for the specified long-term duration.
-
Ultrasound Imaging: Perform baseline and periodic gallbladder ultrasonography to detect the presence and growth of gallstones.
-
Bile Collection and Analysis: At the end of the study, collect gallbladder bile for analysis of cholesterol, phospholipids, and bile acids to determine the cholesterol saturation index.
-
Histopathology: Perform histopathological examination of the gallbladder to assess for inflammation and other changes.
-
Protocol 2: Evaluation of Glucose Metabolism
-
Objective: To assess the impact of long-term Octreotide treatment on glucose tolerance and insulin secretion.
-
Methodology:
-
Animal Model: Use a standard rodent model (e.g., rats, mice).
-
Octreotide Administration: Administer this compound as per the experimental design.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast animals overnight.
-
Administer a baseline blood sample.
-
Administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Collect blood samples at specified time points (e.g., 15, 30, 60, 120 minutes) post-glucose administration.
-
Measure blood glucose and plasma insulin levels at each time point.
-
-
Data Analysis: Calculate the area under the curve (AUC) for glucose and insulin to assess glucose tolerance and insulin secretion.
-
Visualizations
Caption: Signaling pathway of Octreotide-induced gallstone formation.
Caption: Mechanism of Octreotide's effect on blood glucose regulation.
Caption: Experimental workflow for monitoring Octreotide side effects.
References
- 1. droracle.ai [droracle.ai]
- 2. Octreotide - Wikipedia [en.wikipedia.org]
- 3. Gallstones during octreotide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octreotide-associated biliary tract dysfunction and gallstone formation: pathophysiology and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Gastrointestinal side-effects of octreotide during long-term treatment of acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Octreotide Side Effects: Common, Severe, Long Term [drugs.com]
- 10. What are the side effects of Octreotide Acetate? [synapse.patsnap.com]
- 11. Octreotide: Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 12. Acute and chronic effects of octreotide on thyroid axis in growth hormone-secreting and clinically non-functioning pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Octreotide stimulates Ca++ secretion by the gallbladder: a risk factor for gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address lot-to-lot variability of Octreotide hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the lot-to-lot variability of Octreotide (B344500) hydrochloride to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for Octreotide hydrochloride?
A1: Lot-to-lot variability refers to differences in the analytical and functional properties of a reagent, such as this compound, between different manufacturing batches.[1][2] For a synthetic peptide like Octreotide, this variability can arise from minor differences in the synthesis and purification processes.[3] It is a significant concern because inconsistent peptide purity, content, or potency can lead to unreliable and irreproducible experimental results, potentially causing misinterpretation of data and delays in research and development.[2]
Q2: What are the primary sources of lot-to-lot variability in this compound powder?
A2: The primary sources of variability in lyophilized this compound include:
-
Net Peptide Content (NPC): The gross weight of the peptide powder always includes non-peptide components like water, adsorbed solvents, and counter-ions (e.g., hydrochloride, acetate (B1210297), or trifluoroacetate).[3][4] The percentage of actual peptide in the powder (the NPC) can vary from 50% to 90%.[3][4] Failing to account for this is a major source of error in preparing solutions of known molar concentration.
-
Purity: Purity, typically determined by HPLC, indicates the percentage of the correct Octreotide peptide sequence relative to impurities, which are often closely related peptides (e.g., deletion sequences) formed during synthesis.[5][6]
-
Water Content: The amount of residual water in the lyophilized powder can differ between lots.
-
Counter-ion Content: The type and amount of salt (e.g., hydrochloride) complexed with the peptide can vary, affecting the molecular weight used for concentration calculations.[3][7]
Q3: What is the difference between peptide purity and net peptide content?
A3: Peptide purity and net peptide content are two distinct and independent measurements.[3][4]
-
Purity refers to the percentage of the target peptide (Octreotide) compared to other peptide impurities in the peptide portion of the sample. It is typically measured by HPLC at a specific wavelength (e.g., 210-220 nm).[6]
-
Net Peptide Content is the percentage of peptide material relative to non-peptide components like water and counter-ions in the total lyophilized powder.[4] It is accurately determined by methods like Amino Acid Analysis (AAA) or elemental analysis.[4][7]
Q4: How does Octreotide exert its biological effect?
A4: Octreotide is a synthetic analog of the natural hormone somatostatin (B550006).[8] It exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.[9] Octreotide has a high affinity for SSTR2 and SSTR5.[10] The canonical signaling pathway for SSTR2 involves coupling to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[11][12] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which modulates various downstream cellular processes, including hormone secretion and cell proliferation.[11][13]
Troubleshooting Guide
Issue 1: A new lot of Octreotide shows lower potency in our cell-based assay compared to the previous lot.
-
Possible Cause 1: Different Net Peptide Content (NPC). The new lot may have a lower NPC, meaning you are adding less active peptide than intended if you are weighing it out based on gross weight.
-
Troubleshooting Step: Always calculate the required mass for your stock solution based on the NPC value provided on the Certificate of Analysis (CofA) for that specific lot. If the NPC is not provided, you must request it from the supplier or perform an analysis (e.g., Amino Acid Analysis) to determine it.
-
-
Possible Cause 2: Lower Purity. The new lot may have a lower purity, with a higher percentage of inactive or antagonist-related peptide impurities.
-
Troubleshooting Step: Review the HPLC purity on the CofA. Always use lots with high purity (typically >95% for in vitro experiments).[14]
-
-
Possible Cause 3: Peptide Degradation. Improper storage or handling of the new lot could have led to degradation.
-
Troubleshooting Step: Ensure the peptide has been stored at the recommended temperature (e.g., -20°C or -80°C) and protected from moisture.[10] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Issue 2: We observe high variability between replicate experiments using the same lot of Octreotide.
-
Possible Cause 1: Inaccurate Solution Preparation. Errors in weighing the lyophilized powder or in performing serial dilutions can introduce significant variability.
-
Troubleshooting Step: Use a calibrated analytical balance to weigh the peptide. When preparing stock solutions, account for the Net Peptide Content. For example, to make a 1 mg/mL solution from a powder with an 80% NPC, you would dissolve 1 mg of powder in 800 µL of solvent, not 1000 µL.[5]
-
-
Possible Cause 2: Instability in Culture Medium. Octreotide may have limited stability in cell culture medium at physiological pH and temperature.[10]
Lot Qualification Workflow
To mitigate the impact of lot-to-lot variability, it is highly recommended to establish an internal qualification protocol for each new batch of this compound.
Caption: Recommended workflow for qualifying a new lot of this compound.
Data Presentation: Typical Specifications
The table below summarizes typical specifications found on a Certificate of Analysis for research-grade Octreotide. Always refer to the specific CofA for your lot.
| Parameter | Typical Specification | Method | Purpose |
| Appearance | White to off-white powder | Visual | Confirms physical state |
| Identity | Corresponds to reference standard | HPLC, MS | Confirms correct peptide structure |
| Purity (by HPLC) | ≥ 98% | HPLC/UPLC | Quantifies the target peptide relative to peptide impurities[15][16] |
| Single Impurity | ≤ 1.0% | HPLC/UPLC | Controls for any single major impurity[15] |
| Water Content | ≤ 6% | Karl Fischer | Quantifies water, a non-peptide component[15] |
| Acetate/HCl Content | ~10-15% | HPLC / IC | Quantifies counter-ion, a non-peptide component[15] |
| Peptide Content (%N) | ≥ 80% | Amino Acid Analysis | Determines the actual percentage of peptide in the powder[15] |
Visualizing the Mechanism of Action
Understanding the signaling pathway is crucial for designing relevant functional assays. Octreotide's primary mechanism involves the inhibition of adenylyl cyclase via the SSTR2 receptor.
Caption: Simplified SSTR2 signaling pathway activated by Octreotide.
Recommended Experimental Protocols
Protocol 1: Analytical Purity Check by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method to verify the purity of an incoming lot of Octreotide against its CofA and a previously qualified reference lot.
-
Objective: To confirm the purity and identity of a new Octreotide lot.
-
Materials:
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of both the new lot and the reference lot in HPLC-grade water.[19] Further dilute to a working concentration of 0.1 mg/mL with water.[19]
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the reference lot solution to establish the retention time and peak profile.
-
Inject the new lot solution.
-
-
Data Analysis:
-
Compare the retention time of the main peak from the new lot to the reference lot. They should be identical.
-
Calculate the purity of the new lot by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the calculated purity to the specification on the CofA and the results from the reference lot.
-
-
Protocol 2: Functional Potency Test by cAMP Inhibition Assay
This protocol measures the functional potency (IC50) of Octreotide by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing SSTR2.
-
Objective: To determine the IC50 value of a new Octreotide lot and compare it to a reference lot.
-
Materials:
-
A cell line endogenously or recombinantly expressing SSTR2 (e.g., CHO-SSTR2, AtT-20)
-
Cell culture medium and reagents
-
Octreotide (new lot and reference lot) stock solutions
-
Forskolin (B1673556) (adenylyl cyclase activator)[22]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[22]
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen)[23][24]
-
-
Methodology:
-
Cell Plating: Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.[22]
-
Compound Preparation: Prepare serial dilutions of both the new and reference lots of Octreotide in stimulation buffer (e.g., culture medium containing a PDE inhibitor like IBMX).
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the Octreotide serial dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (a concentration predetermined to give ~80% of the maximal cAMP response) to all wells except the negative control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells (if required by the kit) and proceed with the cAMP measurement according to the manufacturer's protocol for your chosen detection kit.[24]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the Octreotide concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of Octreotide that produces 50% of the maximal inhibition).
-
The IC50 value for the new lot should be within an acceptable range (e.g., ± 2-fold) of the reference lot's IC50 value.
-
-
References
- 1. myadlm.org [myadlm.org]
- 2. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. What is Net Peptide Content? | AmbioPharm [ambiopharm.com]
- 5. lifetein.com [lifetein.com]
- 6. bachem.com [bachem.com]
- 7. How is Theoretical Net Peptide Content Calculated? | AmbioPharm [ambiopharm.com]
- 8. Octreotide HCl |octapeptide and somatostatin analogue| Octreotide-LAR; SMS-201-995; Sandostatin, Longastatin | CAS# 1607842-55-6 | InvivoChem [invivochem.com]
- 9. Octreotide Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Octreotide Acetate | CAS 79517-01-4 | LGC Standards [lgcstandards.com]
- 15. eurotradesl.com [eurotradesl.com]
- 16. polypeptide.com [polypeptide.com]
- 17. jptcp.com [jptcp.com]
- 18. CN107340350A - The assay method of injection octreotide acetate microspheres amount - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. LC determination of octreotide acetate in compound formulations of Sandostatin and diamorphine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. resources.revvity.com [resources.revvity.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]
Technical Support Center: Octreotide Hydrochloride Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with octreotide (B344500) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of octreotide and its salts in aqueous solutions?
-
Octreotide Acetate (B1210297): Reported to be highly water-soluble, with one source indicating a solubility of up to 100 mg/mL.[2] It is particularly soluble at acidic and physiological pH.[1] Another source suggests a solubility of at least 28.85 mg/mL in water.
-
Octreotide (Free Base): Has a lower aqueous solubility, with some sources indicating around 1.20 mg/mL in water.
It is reasonable to expect octreotide hydrochloride to have good aqueous solubility, particularly in acidic to neutral conditions, due to the presence of the hydrochloride salt. However, empirical determination is recommended for specific experimental conditions.
Q2: I'm observing precipitation or cloudiness when dissolving this compound. What are the common causes?
A2: Several factors can contribute to poor solubility or precipitation of this compound in aqueous solutions. These include:
-
pH of the solution: Octreotide's solubility is pH-dependent. At certain pH values, the peptide may be closer to its isoelectric point, leading to reduced solubility and potential aggregation.
-
Buffer composition: The type and concentration of buffer salts can influence solubility. Some buffer components may interact with the peptide, leading to precipitation.
-
Concentration of this compound: Exceeding the solubility limit for the specific conditions (pH, temperature, buffer) will result in undissolved material.
-
Temperature: While data on the temperature dependence of this compound solubility is limited, temperature can affect the dissolution rate and solubility of peptides.
-
Presence of counter-ions or other excipients: High ionic strength or the presence of certain ions can impact solubility. For example, the presence of sodium bisulfite has been shown to affect the stability of octreotide in solution, which could be mistaken for a solubility issue.[3]
Q3: How does pH affect the stability and solubility of octreotide in aqueous solutions?
A3: The stability of octreotide in aqueous solutions is significantly influenced by pH. Studies on octreotide acetate have shown that its degradation is pH-dependent, with the most favorable stability observed around pH 4.[4] Degradation is accelerated in alkaline solutions.[3][5] This is important because chemical degradation can lead to the formation of less soluble species, which may precipitate out of solution and be misinterpreted as poor solubility of the parent compound.
Troubleshooting Guides
Problem: Difficulty in dissolving lyophilized this compound powder.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Solvent Volume | Ensure you are using a sufficient volume of solvent for the amount of powder. Start with a concentration well below the expected solubility limit. |
| Slow Dissolution Rate | Gently vortex or sonicate the solution to aid dissolution.[2] Warming the solution to 37°C for a short period (e.g., 10 minutes) can also help. |
| Incorrect pH of the Solvent | If dissolving in a buffer, ensure the pH is in a range where octreotide is known to be soluble (acidic to neutral). If using water, the final pH of the solution may need adjustment. |
| Formation of Aggregates | Consider preparing a stock solution in a small amount of a suitable organic solvent like DMSO, and then diluting it with the aqueous buffer. However, ensure the final concentration of the organic solvent is compatible with your experimental system. |
Problem: Precipitate forms after initial dissolution or upon storage.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH Shift | Verify the pH of the solution after adding this compound, as it can alter the pH. Adjust the pH as necessary. |
| Exceeded Solubility Limit | The concentration may be too high for the specific buffer and storage conditions. Try preparing a more dilute solution. |
| Chemical Instability | Octreotide is susceptible to degradation, especially at non-optimal pH and in the presence of certain additives like sodium bisulfite.[3] Prepare fresh solutions for each experiment and store them at recommended temperatures (2-8°C for short-term). |
| Buffer Incompatibility | Certain buffer components may interact with octreotide. If possible, test the solubility in alternative buffer systems. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles of stock solutions, as this can promote aggregation and precipitation. Aliquot stock solutions into single-use volumes. |
Quantitative Data on Octreotide Solubility
The following table summarizes available quantitative data on the solubility of octreotide and its acetate salt. Data for the hydrochloride salt is limited, and values should be considered as a reference.
| Compound | Solvent | Solubility | Reference |
| Octreotide Acetate | Water | 100 mg/mL | [2] |
| Octreotide Acetate | Water | ≥28.85 mg/mL | |
| Octreotide Acetate | DMSO | ≥53.96 mg/mL | |
| Octreotide Acetate | Ethanol | ≥10.04 mg/mL | |
| Octreotide (Free Base) | Water | 1.20 mg/mL |
Experimental Protocols
Protocol for Preparing an this compound Stock Solution
This protocol outlines a general procedure for preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or a suitable sterile buffer (e.g., 10 mM citrate (B86180) buffer, pH 4)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration.
-
Weigh the powder: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile water or buffer to the tube containing the powder.
-
Aid dissolution (if necessary): Gently vortex the tube. If the powder does not dissolve readily, sonicate the tube for a few minutes or warm it to 37°C for a short period.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol for Determining the Aqueous Solubility of this compound
This protocol provides a general method for determining the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes
-
Thermostatic shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector for quantifying octreotide
-
Calibrated balance and pH meter
Procedure:
-
Prepare saturated solutions: Add an excess amount of this compound powder to a known volume of the buffer in several microcentrifuge tubes. The excess solid should be clearly visible.
-
Equilibration: Place the tubes in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase separation: Centrifuge the tubes at a high speed to pellet the undissolved powder.
-
Sample collection and dilution: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculate solubility: Multiply the measured concentration by the dilution factor to determine the solubility of this compound in the buffer at the specified temperature.
Visualizations
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Key factors that can affect the aqueous solubility of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medkoo.com [medkoo.com]
- 3. Prediction of the Stability of Octreotide in a Mixed Infusion [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. What is the stability data for compounded octreotide syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
Technical Support Center: Minimizing Injection Site Reactions with Octreotide LAR in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions (ISRs) during animal studies with Octreotide (B344500) LAR.
Frequently Asked Questions (FAQs)
Q1: What are the common macroscopic and microscopic findings of injection site reactions with Octreotide LAR?
A1: Macroscopically, common findings include swelling, redness, and the formation of palpable nodules at the injection site. Microscopically, histopathological examination may reveal a foreign body reaction to the microspheres, characterized by chronic and partially active dermatitis, epidermal and dermal necrosis, fibrotic changes, and the formation of granulomas.[1] In some long-term studies in rats, injection site sarcomas or squamous cell carcinomas have been observed at high doses, likely due to irritation from repeated subcutaneous injections.[2][3]
Q2: What is the underlying mechanism of injection site reactions associated with Octreotide LAR?
A2: Octreotide LAR consists of octreotide acetate (B1210297) encapsulated in biodegradable microspheres.[2][4] Following injection, these microspheres form a depot from which the drug is slowly released.[4][5] This localized depot can be recognized by the immune system as a foreign body, initiating a foreign body reaction (FBR).[1][6] This inflammatory cascade involves the recruitment of immune cells, leading to the observed clinical signs and, in some cases, the formation of a fibrous capsule around the depot.[1] The physical properties of the formulation, such as its viscosity, can also contribute to the local tissue response.[1]
Q3: How does the formulation of Octreotide LAR contribute to injection site reactions?
A3: The long-acting release formulation of octreotide is designed to form a depot of biodegradable polymer microspheres at the injection site.[2][5] This depot slowly hydrolyzes in vivo to release the drug over an extended period.[4][5] While the excipients are generally well-tolerated, the physical presence of the microspheres acts as a stimulus that can trigger a local inflammatory response, also known as a foreign body reaction.[1][6]
Q4: Can the injection technique influence the incidence and severity of injection site reactions?
A4: Yes, the injection technique is a critical factor. Improper technique can cause tissue trauma and exacerbate reactions. For instance, in human studies, a significant percentage of intended intramuscular gluteal injections of octreotide LAR failed to reach the muscle, which was associated with poor treatment outcomes.[7] Subcutaneous nodules have been observed on radiological images when intramuscular injections are missed.[8] Therefore, ensuring the correct injection depth and technique is crucial.
Troubleshooting Guides
Issue 1: Observation of Swelling, Redness, or Palpable Nodules Post-injection
-
Possible Cause: Localized inflammatory response to the drug depot (foreign body reaction).
-
Troubleshooting Steps:
-
Monitor and Document: Regularly observe and document the size, appearance, and any changes in the injection site reaction. Photographs can be useful for tracking progression.
-
Review Injection Technique: Ensure that proper deep subcutaneous or intramuscular injection technique is being followed. The "tented" skin method is recommended for subcutaneous injections to ensure correct placement.[1][9]
-
Rotate Injection Sites: In studies requiring multiple doses, systematically rotate injection sites to allow for tissue recovery and prevent cumulative irritation.[1][10][11][12]
-
Ensure Proper Preparation: Allow the Octreotide LAR suspension to come to room temperature before injection, as injecting cold substances can increase discomfort.[1]
-
Control Injection Rate: Administer the injection slowly and steadily to minimize mechanical trauma to the tissues.[1][9][13]
-
Issue 2: Formation of a Sterile Abscess
-
Possible Cause: An intense localized inflammatory response leading to necrosis of subcutaneous tissue.
-
Troubleshooting Steps:
-
Veterinary Consultation: Immediately consult with the veterinary staff for proper diagnosis and to differentiate a sterile abscess from a bacterial one.
-
Aseptic Aspiration: A veterinarian may perform an aseptic aspiration of the abscess contents to confirm the absence of bacteria.
-
Surgical Intervention: For large, painful, or persistent abscesses, surgical drainage may be necessary.
-
Pain Management: Administer appropriate analgesics as prescribed by the veterinarian to manage any pain and distress.
-
Protocol Review: Thoroughly review the experimental protocol to identify any potential contributing factors and document the event in detail.
-
Issue 3: Leakage of Substance from the Injection Site
-
Possible Cause:
-
The needle was not inserted deep enough into the subcutaneous space.
-
The injection was administered too rapidly.
-
-
Troubleshooting Steps:
-
Ensure Full Penetration: Confirm that the needle fully penetrates the subcutaneous space before depressing the plunger.
-
Steady Injection Pace: Inject the solution at a consistent and steady pace.[14]
-
Apply Gentle Pressure: After withdrawing the needle, apply gentle pressure to the injection site for a few seconds to help prevent leakage.[15]
-
Data Presentation
Table 1: Recommended Needle Gauges and Injection Volumes for Rodents
| Animal Species | Injection Route | Recommended Needle Gauge | Maximum Injection Volume per Site |
| Mouse | Subcutaneous (SC) | 25-27 gauge | 1-2 mL |
| Rat | Subcutaneous (SC) | 21-26 gauge | 5-10 mL[16] |
| Rat | Intramuscular (IM) | 25 gauge | 0.1-0.2 mL |
Note: The viscosity of the Octreotide LAR formulation should be considered when selecting the needle gauge. A larger gauge (smaller number) may be necessary.
Table 2: Incidence of Injection Site Reactions in Animal Studies
| Animal Species | Formulation/Dose | Observation | Incidence |
| Rats | Octreotide, 1250 mcg/kg/day (subcutaneous) | Injection site sarcomas or squamous cell carcinomas | 27% in males, 12% in females |
| Rats | Octreotide LAR 2.5 mg in 50 mg microspheres (intramuscular) | Reversible granulomatous myositis | Not specified, but observed at the injection site |
Experimental Protocols
Protocol 1: Subcutaneous Administration of Octreotide LAR in Rodents
-
Animal Preparation: Properly restrain the animal. For rats, this can be done by firmly grasping the skin at the back of the neck and shoulders.[9] For mice, grasp the skin along the back.[13] Shaving the injection site can aid in visualization.[1]
-
Dosing Preparation: Remove the Octreotide LAR from refrigeration and allow it to reach room temperature for at least 30 minutes in its packaging.[1] Reconstitute the microspheres with the provided diluent immediately before injection.
-
Injection Site Selection: The loose skin over the shoulders and back is the most common site.[10][11] For repeated injections, alternate between the right and left sides.[1]
-
Injection Procedure:
-
Insert a new, sterile needle (appropriate gauge for the formulation's viscosity) at the base of the tented skin.[9][13]
-
Aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.[13][16]
-
Withdraw the needle and apply gentle pressure to the site.
-
Post-Injection Monitoring: Observe the animal for any immediate adverse reactions. Continue to monitor the injection site at predefined intervals (e.g., 1, 4, 24, 48, 72 hours, and then daily).[1]
Protocol 2: Histopathological Evaluation of Injection Site Reactions
-
Sample Collection: At scheduled time points, euthanize the animals according to the approved protocol.
-
Gross Examination: Perform a gross pathological examination of the injection site and surrounding tissues, noting any abnormalities.
-
Tissue Fixation: Collect the entire injection site and surrounding tissue and fix it in 10% neutral buffered formalin.[1]
-
Histological Processing: Process the fixed tissues for histopathological examination (e.g., paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin - H&E).
-
Microscopic Evaluation: A veterinary pathologist should evaluate the slides using a microscopic scoring system to assess the severity of inflammation, necrosis, fibrosis, and foreign body reaction.
Visualizations
Caption: Simplified signaling pathway of the foreign body response to a subcutaneous Octreotide LAR depot.
Caption: Troubleshooting workflow for observed injection site reactions.
Caption: Experimental workflow for evaluating injection site reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. novartis.com [novartis.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Long-Acting Atypical Antipsychotics: Characterization of the Local Tissue Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A qualitative study to understand the experience of somatostatin analog treatments from the perspective of patients with neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. Octreotide (Sandostatin) Uses, Side Effects & Dosage [medicinenet.com]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ethiqaxr.com [ethiqaxr.com]
- 16. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Validation & Comparative
Validating the Anti-Tumor Efficacy of Octreotide Hydrochloride in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of Octreotide (B344500) hydrochloride in various preclinical animal models. The data presented is compiled from multiple studies to offer a comprehensive overview of its performance, alongside detailed experimental protocols and a look at its mechanism of action through key signaling pathways.
Comparative Efficacy of Octreotide in Preclinical Models
Octreotide, a synthetic analog of the natural hormone somatostatin (B550006), has demonstrated significant anti-tumor effects across a range of cancer types in animal studies.[1][2] Its primary mechanisms of action include the inhibition of hormone secretion, cell proliferation, and angiogenesis.[3][4] The efficacy of Octreotide is often correlated with the expression of somatostatin receptors (SSTRs), particularly SSTR2, on tumor cells.[2]
Summary of In Vivo Anti-Tumor Activity
The following table summarizes the quantitative data from key preclinical studies investigating the anti-tumor effects of Octreotide hydrochloride in various animal models.
| Cancer Type | Animal Model | Cell Line/Tumor Induction | Treatment Regimen | Key Findings | Reference |
| Pancreatic Cancer | Nude Mice | MiaPaCa (subline 21) Xenograft | 5 µg or 50 µg, twice daily | Significant inhibition of tumor growth from week 2 to 5.[5][6] | [6],[5] |
| Breast Cancer | Nude Mice | ZR-75-1 Xenograft | 50 µg, twice daily for 5 weeks | 52% reduction in mean tumor volume compared to controls.[5][6] | [6],[5] |
| Breast Cancer | Rats | DMBA-induced Mammary Tumors | 10 µg/kg/h, continuous administration for 6 weeks | Approximately 50% reduction in the number of tumors.[5][6] | [6],[5] |
| Gastric Cancer | Nude Mice | SGC-7901 Xenograft | Not specified | 62.3% tumor inhibition rate.[7] | [7] |
| Hepatocellular Carcinoma | Nude Mice | LCI-D20 Xenograft | 50 µg/kg, twice daily for 3 weeks | Significant suppression of tumor growth and decreased microvessel density.[8][9] | [8],[9] |
| Liver Metastases (Fibrosarcoma) | Syngeneic Rats | HSN Intraportal Injection | 2 µg, subcutaneously for 3-4 weeks | Significant reduction in hepatic replacement by tumor (76.4% in controls vs. 2.7% in treated).[10] | [10] |
| Liver Metastases (Colonic Adenocarcinoma) | Syngeneic Rats | K12/Tr Intraportal Injection | 2 µg, subcutaneously for 3-4 weeks | Significant reduction in hepatic replacement by tumor (17.5% in controls vs. 0.6% in treated).[10] | [10] |
| Liver Metastases (Colonic Adenocarcinoma) | Syngeneic Rats | WB2054M Intraportal Injection | 2 µg, subcutaneously for 3-4 weeks | Significant reduction in hepatic replacement by tumor (43.9% in controls vs. 1.3% in treated).[10] | [10] |
Comparison with Other Somatostatin Analogs
While Octreotide is a widely studied somatostatin analog, other alternatives such as Lanreotide and Pasireotide are also used in clinical practice and preclinical research.[11][12]
-
Lanreotide: Similar to Octreotide, Lanreotide primarily binds to SSTR2 and has demonstrated anti-tumor effects in neuroendocrine tumors.[13] Some studies suggest differences in their delivery and absorption mechanisms, with Lanreotide being administered as a deep subcutaneous injection and Octreotide often as an intramuscular injection for its long-acting formulation.[11][13]
-
Pasireotide: This second-generation somatostatin analog has a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[12] In a phase III trial in patients with metastatic neuroendocrine tumors with inadequately controlled carcinoid symptoms, Pasireotide LAR showed a higher, though not statistically significant, tumor control rate at 6 months compared to Octreotide LAR (62.7% vs. 46.2%).[12]
Signaling Pathways and Experimental Workflows
The anti-tumor effects of Octreotide are mediated through complex signaling pathways. The following diagrams illustrate these mechanisms and a general workflow for in vivo anti-tumor studies.
Caption: Simplified Octreotide signaling pathways in cancer cells.
Caption: General workflow for in vivo anti-tumor activity studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Octreotide's anti-tumor efficacy.
Human Tumor Xenograft Model in Nude Mice
This is a common model for evaluating the in vivo efficacy of anti-cancer agents.[14]
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) are typically used due to their compromised immune system, which prevents the rejection of human tumor xenografts.[5][6]
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 5 x 10^6 ZR-75-1 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[6]
-
Treatment Initiation: Treatment with this compound or a vehicle control typically begins once the tumors reach a palpable size (e.g., 100-200 mm³).
-
Dosing and Administration: Octreotide is formulated in a sterile vehicle (e.g., saline) and administered via a clinically relevant route, most commonly subcutaneous injection.[15] Dosing schedules can vary, for example, twice daily injections.[5][6]
-
Efficacy Evaluation:
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and the volume is calculated using the formula: (Length x Width²) / 2.[14]
-
Body Weight Monitoring: The body weight of the animals is monitored as a general indicator of toxicity.[14]
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD34), can be performed.[8][9]
-
Chemically Induced Tumor Model in Rats
This model is used to study the development of tumors in a more physiologically relevant context.
-
Animal Model: Specific rat strains (e.g., Sprague-Dawley) are used.
-
Tumor Induction: A chemical carcinogen, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is administered to induce tumor formation (e.g., mammary tumors).[5][6]
-
Treatment: Octreotide is administered, often via continuous infusion using an osmotic minipump, to ensure steady drug exposure.[5][6]
-
Efficacy Evaluation: The primary endpoint is typically the number and size of tumors that develop in the treated group compared to the control group.[5][6]
Corneal Angiogenesis Assay
This in vivo assay is used to assess the anti-angiogenic properties of a compound.[8]
-
Animal Model: Nude mice are often used.
-
Procedure: A small pocket is created in the cornea of the mouse eye. A tumor fragment or a pellet containing a pro-angiogenic factor (e.g., VEGF) is implanted into the pocket.
-
Treatment: The test compound (Octreotide) is administered systemically.
-
Evaluation: The growth of new blood vessels from the limbus towards the implant is observed and quantified over several days. A reduction in neovascularization in the treated group compared to the control group indicates anti-angiogenic activity.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Somatostatin analogs for diagnosis and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Preclinical studies on the anticancer activity of the somatostatin analog octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Octreotide inhibits the growth and development of three types of experimental liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ronnyallan.net [ronnyallan.net]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Octreotide Hydrochloride vs. Lanreotide in Inhibiting Neuroendocrine Tumor Cell Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two leading somatostatin (B550006) analogs, octreotide (B344500) hydrochloride and lanreotide (B11836), focusing on their efficacy in inhibiting the growth of neuroendocrine tumor (NET) cells. This document is intended to serve as an objective resource, presenting quantitative experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms to aid in research and drug development.
Introduction
Octreotide and lanreotide are synthetic analogs of the endogenous hormone somatostatin.[1] They are cornerstone therapies in the management of neuroendocrine tumors, primarily due to their ability to bind to somatostatin receptors (SSTRs) that are often overexpressed on NET cells.[1][2] This interaction triggers intracellular signaling cascades that inhibit hormone secretion and, crucially, impede tumor cell proliferation.[1][2] While both drugs are widely used and share a similar primary mechanism of action, understanding their comparative efficacy at the cellular level is critical for advancing therapeutic strategies. This guide delves into the experimental data to provide a direct comparison of their anti-proliferative effects.
Quantitative Analysis of In Vitro Efficacy
The direct anti-proliferative effects of octreotide and lanreotide have been investigated in various NET cell lines. The following tables summarize key quantitative data from comparative in vitro studies.
Receptor Binding Affinity
The therapeutic action of both octreotide and lanreotide is initiated by their binding to somatostatin receptors, with the highest affinity for subtypes 2 and 5 (SSTR2 and SSTR5).[1][3] The binding affinity is a critical determinant of their biological activity.
| Drug | Receptor Subtype | Binding Affinity (IC50, nmol/L) |
| Octreotide | SSTR2 | 0.6 |
| SSTR5 | 7 | |
| Lanreotide | SSTR2 | 0.8 |
| SSTR5 | 5.2 |
Data sourced from AIOM (2023).[3] Lower IC50 values indicate higher binding affinity.
Effects on Cell Proliferation
A head-to-head comparison of the effects of octreotide and lanreotide on the proliferation of human pancreatic neuroendocrine tumor cell lines, BON-1 and QGP-1, was conducted by Ungefroren et al. (2022). The results, determined by cell counting assays after 72 hours of treatment, are summarized below.
| Cell Line | Treatment (1 µM) | Change in Cell Number (% of Control) |
| BON-1 | Octreotide | No significant reduction |
| Lanreotide | 126.9 ± 3.2% (Increase) | |
| QGP-1 | Octreotide | No significant reduction |
| Lanreotide | 89.05 ± 5.46% (Reduction) |
Data from Ungefroren et al. (2022).[1][4] These findings highlight cell-line specific and potentially divergent effects of the two drugs on proliferation.
Signaling Pathways
Both octreotide and lanreotide exert their anti-proliferative effects primarily through the activation of SSTR2 and SSTR5.[1] Binding of these analogs to the receptors initiates a cascade of intracellular events that culminate in the inhibition of cell growth. A key pathway implicated in this process is the PI3K/Akt/mTOR signaling cascade.[1]
Octreotide and Lanreotide Signaling Pathway
The binding of octreotide or lanreotide to SSTR2 and SSTR5 activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[1][5] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[1] Furthermore, SSTR2 activation can recruit the tyrosine phosphatase SHP-1, which can dephosphorylate and inactivate components of the pro-proliferative PI3K/Akt/mTOR pathway.[1] This cascade of events ultimately leads to cell cycle arrest, primarily in the G1 phase.[1]
Figure 1: Shared signaling pathway of Octreotide and Lanreotide.
Experimental Protocols
To facilitate the replication and extension of the findings presented, detailed methodologies for key in vitro experiments are provided below.
Cell Proliferation Assay (WST-1 Method)
This protocol outlines a common method for assessing the effect of octreotide and lanreotide on the proliferation of NET cells.
Materials:
-
Neuroendocrine tumor cell line (e.g., BON-1, QGP-1)
-
Complete cell culture medium
-
Octreotide hydrochloride and Lanreotide
-
Vehicle control (e.g., sterile water or DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the NET cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of octreotide, lanreotide, or the vehicle control.
-
Incubation with Treatment: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: Gently shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control after subtracting the background absorbance.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro study comparing the anti-proliferative effects of octreotide and lanreotide.
Figure 2: Typical workflow for in vitro comparison.
Conclusion
The available in vitro data indicates that both octreotide and lanreotide can exert anti-proliferative effects on neuroendocrine tumor cells, primarily through their interaction with SSTR2 and SSTR5 and the subsequent inhibition of the PI3K/Akt/mTOR signaling pathway.[1] However, the study by Ungefroren et al. (2022) highlights that the cellular response can be highly specific to the cell line and the drug, with lanreotide demonstrating a paradoxical growth-stimulatory effect in BON-1 cells while inhibiting the growth of QGP-1 cells.[1][4] This underscores the importance of empirical testing in relevant cellular models for drug development and preclinical studies. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to conduct further comparative studies to elucidate the nuanced mechanisms of action of these important therapeutic agents. A deeper understanding of the molecular determinants of response to octreotide and lanreotide will be pivotal for the development of more personalized and effective treatments for neuroendocrine tumors.
References
Octreotide vs. Pasireotide: A Comparative Analysis of Somatostatin Receptor Binding Affinity
A detailed guide for researchers and drug development professionals on the differential binding characteristics of two key somatostatin (B550006) analogs.
This guide provides an objective comparison of the binding affinities of octreotide (B344500) and pasireotide (B1678482) to the five human somatostatin receptor (SSTR) subtypes. The information presented is supported by experimental data to elucidate the distinct pharmacological profiles of these two important therapeutic agents.
Binding Affinity Profile
Pasireotide is a multi-receptor targeted somatostatin analog, demonstrating high-affinity binding to four of the five SSTR subtypes, with a particularly high affinity for SSTR5.[1] In contrast, the first-generation analog, octreotide, exhibits a more selective binding profile, primarily targeting SSTR2 with moderate affinity for SSTR5.[2][3] The differing binding profiles of these two compounds are critical for their therapeutic applications.[2]
A summary of the quantitative binding affinities (IC50 and Kᵢ in nM) for both pasireotide and octreotide across the human SSTR subtypes is presented below. Lower values are indicative of a higher binding affinity.
| Receptor Subtype | Pasireotide (IC50, nM) | Pasireotide (Kᵢ, nM) | Octreotide (Kᵢ, nM) |
| SSTR1 | 9.3[4] | 1.5[2] | >1000[2] |
| SSTR2 | 1.0[4] | 0.9[2] | 0.1[2] |
| SSTR3 | 1.5[4] | Not specified | Moderate affinity[5] |
| SSTR4 | >1000[4] | Not specified | No significant affinity[1][2] |
| SSTR5 | 0.16[4] | Not specified | Moderate affinity[5] |
Pasireotide demonstrates a 30-fold, 5-fold, and 40-fold higher affinity for SSTR1, SSTR3, and SSTR5, respectively, when compared to octreotide.[2] Conversely, its affinity for SSTR2 is slightly lower than that of octreotide.[2] Neither of the compounds shows a significant affinity for SSTR4.[1][2]
Experimental Protocols
The binding affinities of pasireotide and octreotide to somatostatin receptors are typically determined using competitive radioligand binding assays.[1][2] This method quantifies the ability of the unlabeled drug to displace a radiolabeled ligand known to bind to a specific receptor subtype.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound for each SSTR subtype.
Methodology:
-
Cell Culture and Membrane Preparation: Cells that have been genetically modified to stably express a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells) are grown in culture to a high density.[2][4] The cells are then harvested, and the cell membranes are isolated through homogenization and centrifugation.[2]
-
Radioligand Selection: A subtype-selective radioligand, such as an ¹²⁵I-labeled somatostatin analog, is chosen for each SSTR subtype.[4]
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled competitor drug (pasireotide or octreotide).[4][6]
-
Separation: The incubation is terminated, and the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved through rapid filtration using glass fiber filters.[6]
-
Quantification: The amount of radioactivity retained on the filters, which represents the bound radioligand, is measured using a gamma counter.[6]
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value. This value represents the concentration of the drug that displaces 50% of the specific binding of the radioligand.[6]
Signaling Pathways
The binding of both octreotide and pasireotide to their respective SSTRs initiates a cascade of intracellular signaling events.[6] Somatostatin receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[1][7] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][7]
Furthermore, SSTR activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][7] These signaling events culminate in various cellular responses, such as the inhibition of hormone secretion and anti-proliferative effects.[1][7] The broader receptor binding profile of pasireotide allows it to engage a wider range of SSTR-mediated signaling events compared to the more SSTR2-focused action of octreotide.[2]
References
A Comparative In Vitro Analysis of Octreotide and Other Somatostatin Analogs' Signaling Pathways
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the signaling pathways activated by Octreotide (B344500) and other prominent somatostatin (B550006) analogs, including Pasireotide and Lanreotide. The information is supported by experimental data to delineate the distinct pharmacological profiles that govern their therapeutic applications.
Somatostatin analogs (SSAs) are cornerstone therapies for neuroendocrine tumors (NETs) and other hormonal disorders, primarily exerting their effects through a family of five G-protein coupled receptors (GPCRs), the somatostatin receptors (SSTR1-5). While all SSAs mimic the natural inhibitory actions of somatostatin, their nuanced differences in receptor binding affinity and subsequent signaling cascades lead to varied in vitro potencies and clinical outcomes. This guide explores these differences with a focus on the underlying molecular mechanisms.
Comparative Analysis of Receptor Binding and Functional Potency
The primary differentiator among somatostatin analogs is their binding affinity for the five SSTR subtypes. Octreotide and Lanreotide are considered first-generation SSAs with a high affinity for SSTR2 and a moderate affinity for SSTR5.[1][2][3] In contrast, Pasireotide is a multi-receptor targeted analog, demonstrating high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1] This broader receptor engagement by Pasireotide often translates to a different, and in some cases, more potent in vitro response.[1]
The functional consequences of these binding affinities are typically assessed through assays measuring the inhibition of adenylyl cyclase (and subsequent decrease in cyclic AMP), modulation of intracellular calcium levels, and effects on cell proliferation.
Quantitative Comparison of Binding Affinities and Functional Potency
The following table summarizes the binding affinities (Ki, nM) and functional potencies (IC50/EC50, nM) of Octreotide, Pasireotide, and Lanreotide for the human somatostatin receptor subtypes. Lower values indicate higher affinity and potency, respectively.
| Analog | Parameter | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference |
| Octreotide | Ki (nM) | >1000 | 0.36 | 6.2 | >1000 | 1.8 | [1] |
| IC50 (cAMP, nM) | >1000 | 0.2 | 8.1 | >1000 | 5.0 | [4] | |
| Pasireotide | Ki (nM) | 1.5 | 0.1 | 0.3 | >1000 | 0.06 | [1] |
| IC50 (cAMP, nM) | 1.1 | 0.5 | 0.2 | >1000 | 0.1 | [4] | |
| Lanreotide | Ki (nM) | >1000 | 0.9 | 12 | >1000 | 6.2 | [2] |
| IC50 (cAMP, nM) | >1000 | 0.7 | 10 | >1000 | 8.9 | [5] |
Note: The specific values can vary between studies depending on the experimental conditions and cell lines used.
Intracellular Signaling Pathways
Upon binding to their respective SSTRs, somatostatin analogs initiate a cascade of intracellular signaling events. The most well-characterized pathway involves the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][6] This pathway is crucial for the inhibition of hormone secretion.
Furthermore, SSTR activation, particularly SSTR2, can recruit tyrosine phosphatases like SHP-1.[6][7] SHP-1 can dephosphorylate and inactivate components of pro-proliferative pathways such as the PI3K/Akt and ERK/MAPK pathways, ultimately leading to cell cycle arrest.[6][7]
Interestingly, some studies suggest that certain analogs can exhibit "biased agonism," preferentially activating one signaling pathway over another at the same receptor. For instance, Pasireotide has been shown to be less potent than Octreotide in inducing SSTR2 internalization and β-arrestin recruitment, which may influence long-term receptor desensitization and signaling.[4][8]
Below are diagrams illustrating the primary signaling pathways activated by Octreotide and Pasireotide.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of an analog for each SSTR subtype.[9]
1. Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SST-14).
-
Add increasing concentrations of the unlabeled test analog.
-
To determine non-specific binding, add a high concentration of unlabeled native somatostatin.
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the reaction mixture through a filter plate to separate bound from free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an analog to inhibit adenylyl cyclase activity.[9]
1. Cell Culture and Treatment:
-
Seed cells expressing the SSTR of interest in a multi-well plate.
-
On the day of the assay, pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Simultaneously, treat the cells with increasing concentrations of the somatostatin analog.
-
Incubate for a defined period at 37°C.
2. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay, such as an HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.
3. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the analog concentration.
-
Determine the EC50 value (the concentration of the analog that produces 50% of the maximal inhibition of cAMP accumulation) by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Overview
The following diagram outlines a typical workflow for the in vitro comparison of somatostatin analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head In Vitro Comparison of Octreotide and Pasireotide on Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of two leading somatostatin (B550006) analogs, Octreotide and Pasireotide, in the regulation of hormone secretion. The information presented herein is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for understanding the distinct pharmacological profiles of these compounds.
Executive Summary
Octreotide, a first-generation somatostatin analog, exhibits a high affinity for the somatostatin receptor subtype 2 (SSTR2). In contrast, Pasireotide, a second-generation analog, is a multi-receptor ligand with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. This broader receptor engagement by Pasireotide often translates to a different, and in some cases more potent, in vitro response, particularly in tumors with varied SSTR expression profiles. This guide delves into the quantitative differences in their effects on hormone secretion, the experimental methodologies used to derive these data, and the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Octreotide and Pasireotide
The following tables summarize the binding affinities and the in vitro effects of Octreotide and Pasireotide on hormone secretion from pituitary adenomas.
Table 1: Binding Affinity (IC50, nM) of Octreotide and Pasireotide for Somatostatin Receptor Subtypes
| Receptor Subtype | Octreotide | Pasireotide |
| SSTR1 | >1000 | 9.3 |
| SSTR2 | 2.0 | 1.0 |
| SSTR3 | 187 | 1.5 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 22 | 0.16 |
| Lower IC50 values indicate higher binding affinity. |
Table 2: In Vitro Inhibition of Growth Hormone (GH) Secretion in Human GH-Secreting Pituitary Adenomas
| Study Parameter | Octreotide (10 nM) | Pasireotide (10 nM) | Reference |
| Overall GH Inhibition | -36.8% | -37.1% | [1][2] |
| GH Inhibition in "PAS+" group | -20.0% | -39.6% | [3] |
| GH Inhibition in "OCT+" group** | -61.4% | -39.6% | [3] |
| GH Inhibition in "PAS = OCT" group | -37.9% | -37.5% | [3] |
| PAS+ group: Adenomas where Pasireotide was more effective than Octreotide, characterized by lower SSTR2 mRNA expression and a lower SSTR2/SST5 mRNA ratio.[1][2] | |||
| **OCT+ group: Adenomas where Octreotide was more effective than Pasireotide.[3] |
Table 3: In Vitro Inhibition of Prolactin (PRL) Hypersecretion in Human GH-Secreting Pituitary Adenomas
| Treatment (10 nM) | Mean Inhibition of PRL Secretion | p-value (Pasireotide vs. Octreotide) | Reference |
| Octreotide | -34.3% | < 0.01 | [3] |
| Pasireotide | -52.4% | < 0.01 | [3] |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparative studies.
Primary Culture of Human Pituitary Adenoma Cells
This protocol outlines the steps for establishing primary cell cultures from fresh pituitary adenoma tissue obtained during surgery.
-
Tissue Collection and Dissociation:
-
Fresh tumor tissue is collected in a sterile transport medium and processed promptly.
-
The tissue is mechanically minced into small fragments and then enzymatically dissociated using a solution containing collagenase and dispase to obtain a single-cell suspension.
-
-
Cell Seeding and Culture:
-
The cell suspension is filtered to remove undigested tissue and then centrifuged.
-
The cell pellet is resuspended in a complete culture medium, typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cells are seeded into culture plates and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Treatment:
-
After allowing the cells to adhere and stabilize (typically 24-48 hours), the culture medium is replaced with fresh medium containing various concentrations of Octreotide or Pasireotide.
-
Control wells receive a vehicle-only solution.
-
The cells are incubated with the drugs for a specified period, often 72 hours, to assess the effect on hormone secretion.[1][2]
-
Hormone Secretion Assay (ELISA)
This protocol describes the quantification of hormone levels in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection:
-
Following the drug incubation period, the cell culture supernatant (conditioned medium) is collected from each well.
-
The supernatant is centrifuged to pellet any detached cells or debris.
-
-
ELISA Procedure:
-
A commercially available ELISA kit specific for the hormone of interest (e.g., GH or PRL) is used.
-
The assay is performed according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Incubating to allow the hormone to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubating to form an antibody-hormone-antibody sandwich.
-
Washing to remove unbound detection antibody.
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of the hormone in the samples is determined by interpolating their absorbance values on the standard curve.
-
The percentage of hormone inhibition is calculated by comparing the hormone concentrations in the drug-treated wells to the control wells.
-
Mandatory Visualization
Signaling Pathways of Octreotide and Pasireotide
The binding of Octreotide and Pasireotide to somatostatin receptors (SSTRs) triggers a cascade of intracellular signaling events, primarily leading to the inhibition of hormone secretion. The following diagram illustrates the key signaling pathways involved.
Caption: Simplified signaling pathways of Octreotide and Pasireotide.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro head-to-head comparison study of Octreotide and Pasireotide.
Caption: General experimental workflow for in vitro comparison.
References
- 1. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas. | Sigma-Aldrich [merckmillipore.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
A Comparative Guide to the Efficacy of Octreotide Hydrochloride in SSTR2-Positive versus SSTR5-Positive Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Octreotide hydrochloride in cells expressing somatostatin (B550006) receptor subtype 2 (SSTR2) versus those expressing somatostatin receptor subtype 5 (SSTR5). The information presented herein is supported by experimental data to elucidate the distinct pharmacological effects mediated by these two receptor subtypes.
Octreotide is a synthetic octapeptide analogue of somatostatin with a high binding affinity for both SSTR2 and SSTR5.[1][2] Its clinical efficacy in treating neuroendocrine tumors (NETs) and other hormonal disorders is primarily attributed to its ability to inhibit hormone secretion and cell proliferation upon binding to these receptors.[3] However, emerging evidence indicates that the downstream signaling and ultimate cellular response to Octreotide can differ significantly depending on the predominant SSTR subtype expressed by the target cells.
Quantitative Analysis of Binding Affinity
The binding affinity of Octreotide for SSTR2 and SSTR5 is a critical determinant of its potency. Competitive radioligand binding assays are standardly used to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a ligand for its receptor. Lower values indicate a higher binding affinity.
| Ligand | Receptor Subtype | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Octreotide | Human SSTR2 | CHO-K1 | 0.1 | - | [4] |
| Octreotide | Human SSTR5 | CHO-K1 | 6.3 | - | [4] |
| Octreotide | Human SSTR2 | BON-SSTR2 | - | 0.67 ± 0.32 | [5] |
| Octreotide | Human SSTR2 | QGP-1-SSTR2 | - | 3.62 ± 0.23 | [5] |
Note: Ki and IC50 values can vary between studies depending on the experimental conditions and cell lines used.
Differential Efficacy in SSTR2 vs. SSTR5-Positive Cells
Experimental evidence demonstrates that Octreotide elicits distinct anti-proliferative and pro-apoptotic effects depending on the SSTR subtype.
Anti-Proliferative Effects
Both SSTR2 and SSTR5 activation by Octreotide contribute to the inhibition of cell proliferation.[6] This effect is often mediated by the upregulation of the cyclin-dependent kinase inhibitor p27, leading to cell cycle arrest in the G1 phase.[6][7]
| Cell Line | SSTR Silenced | Effect of Octreotide (100 nM) on Proliferation | Effect on p27 Expression | Reference |
| MC3T3-E1 | Control (C-siRNA) | -24 ± 10% (inhibition) | +113 ± 98% (increase) | [6] |
| MC3T3-E1 | SSTR2 siRNA | Abolished anti-proliferative effect | Abolished increase | [6] |
| MC3T3-E1 | SSTR5 siRNA | Abolished anti-proliferative effect | Abolished increase | [6] |
Pro-Apoptotic Effects
In contrast to its anti-proliferative action, the pro-apoptotic effects of Octreotide are predominantly mediated through SSTR2.[6][8] Activation of SSTR2 by Octreotide can induce caspase-3 activity, a key executioner of apoptosis.[8]
| Cell Line | SSTR Silenced/Selective Agonist | Effect of Octreotide on Apoptosis | Reference |
| MC3T3-E1 | Control (C-siRNA) | +51 ± 12% (increase in apoptosis) | [6] |
| MC3T3-E1 | SSTR2 siRNA | Abrogated pro-apoptotic effect | [6] |
| MC3T3-E1 | SSTR5 siRNA | No significant change in pro-apoptotic effect | [6] |
| Human Somatotroph Tumor Cells | Octreotide (10 nM) | ~160% increase in caspase-3 activity | [8] |
| Human Somatotroph Tumor Cells | Selective SSTR2 Agonist (BIM23120) | Comparable increase in caspase-3 activity to Octreotide | [8] |
| Human Somatotroph Tumor Cells | Selective SSTR5 Agonist (BIM23206) | Ineffective in inducing apoptosis | [8] |
Signaling Pathways
The binding of Octreotide to SSTR2 and SSTR5, both of which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events. While there are commonalities, key differences in downstream signaling dictate the ultimate cellular response.
References
- 1. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Somatostatin Receptor (SSTR) 1-5 Expression and Downstream Effectors in Histologic Subtypes of Growth Hormone Pituitary Tumors3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Octreotide promotes apoptosis in human somatotroph tumor cells by activating somatostatin receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for Octreotide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo experimental data for Octreotide (B344500) hydrochloride, a synthetic octapeptide analog of somatostatin (B550006). By examining the correlation between laboratory-based assays and clinical or preclinical outcomes, this document aims to support researchers in designing more predictive studies and accelerating the drug development process. Octreotide's primary mechanism involves binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, to inhibit the secretion of various hormones, including growth hormone, insulin, and glucagon.[1][2] This action makes it a cornerstone therapy for acromegaly and certain neuroendocrine tumors (NETs).[3][4]
Section 1: Comparative Data Analysis
The predictive power of in vitro models is crucial for estimating in vivo performance. For Octreotide, this correlation is often evaluated by comparing its binding affinity and cellular effects with its pharmacokinetic and pharmacodynamic profiles in living organisms.
In Vitro Receptor Binding Affinity
The initial interaction of Octreotide with its target is a critical determinant of its biological activity. In vitro competitive binding assays are used to determine the affinity of Octreotide for various somatostatin receptor subtypes. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to displace 50% of a radiolabeled ligand.
| Receptor Subtype | Octreotide IC50 (nM) | Somatostatin-14 IC50 (nM) | Reference |
| SSTR1 | >1000 | 1.5 | |
| SSTR2 | 0.2 - 2.5 | 0.4 | [5] |
| SSTR3 | 30 - 95 | 0.8 | [5] |
| SSTR4 | >1000 | 2.5 | |
| SSTR5 | 6 - 16 | 0.3 | [2] |
| Table 1: Comparative binding affinities (IC50) of Octreotide and native somatostatin-14 to human somatostatin receptor subtypes. Lower values indicate higher affinity. |
These in vitro data clearly demonstrate Octreotide's high affinity and selectivity for SSTR2 and SSTR5, which is consistent with its clinical efficacy in treating tumors that overexpress these receptors.[2]
In Vitro vs. In Vivo Pharmacodynamics
The biological effect of Octreotide is dose-dependent. In vitro studies using cultured pituitary or pancreatic tumor cells often measure the inhibition of hormone secretion. In vivo, these effects are correlated with plasma drug concentrations.
| Study Type | Model | Endpoint | Octreotide Concentration/Dose | Observed Effect | Reference |
| In Vitro | Human Corticotropic Adenoma Cells | ACTH Secretion | 1 nmol/L | 70-92% inhibition of basal secretion | [6] |
| In Vivo | Patients with Cushing's Disease | Serum ACTH Levels | 100 µg (subcutaneous) | No significant effect on basal or CRH-stimulated levels | [6] |
| In Vitro | Rat Pituitary-derived GH3 Cells | Apoptosis | Not specified | Activation of pro-apoptotic pathways | [7] |
| In Vivo | Patients with Small Bowel NETs | Time to Tumor Progression | 30 mg (long-acting, monthly) | Significantly prolonged compared to placebo | [8] |
| In Vitro | Caco-2 Cell Monolayers | Transepithelial Potential Difference | Serosal application | Dose-dependent decrease (absorptive effect) | [9] |
| In Vivo | Children with Cryptosporidiosis | Stool Volume | Not specified | Reduction in stool volume and fecal Na+ | [9] |
| Table 2: Comparison of in vitro and in vivo pharmacodynamic effects of Octreotide. This table highlights instances of both correlation and discrepancy. |
Notably, discrepancies can arise. For example, in Cushing's disease, Octreotide effectively inhibited ACTH secretion in vitro but failed to do so in vivo, a phenomenon potentially attributed to cortisol-induced receptor downregulation in the in vivo environment.[6]
In Vitro Release and In Vivo Pharmacokinetics
For long-acting release (LAR) formulations, establishing an in vitro-in vivo correlation (IVIVC) is critical for development and quality control.[10][11] These studies correlate the rate of drug release in a laboratory setting with the resulting plasma concentration profile in a living system.
| Formulation | Study Type | Key Parameters | Results | Reference |
| Sandostatin LAR® | In Vitro Release | Release medium pH, surfactant % | Release profile modeled using the Weibull function. | [10][11] |
| (PLGA Microspheres) | In Vivo PK (Rodents) | Cmax, Tmax, AUC | Systemic blood concentration determined by LC-MS/MS. | [10][11] |
| IVIVC Analysis | Correlation Coefficient | High correlation achieved, allowing pharmacokinetic parameters to be predicted with an error of ±10-15%. | [10][11] | |
| Immediate Release | In Vivo PK (Healthy Subjects) | Half-life (t1/2) | Approximately 90 minutes. | [12] |
| Microencapsulated | In Vivo PK (Healthy Subjects) | Apparent Half-life (t1/2) | 169 hours. | [13] |
| Table 3: Pharmacokinetic parameters and IVIVC for different Octreotide formulations. |
Section 2: Experimental Protocols
Detailed and reproducible methodologies are fundamental to robust scientific inquiry. The following protocols are summaries of common methods used in Octreotide research.
In Vitro Competitive Radioligand Binding Assay
This assay quantifies the affinity of Octreotide for SSTR subtypes.
-
Cell Culture: Use cell lines (e.g., HEK293 or CHO-K1) stably transfected to express a single human SSTR subtype (sst1-sst5).
-
Membrane Preparation: Homogenize cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled somatostatin analog (e.g., [125I-Tyr3]octreotide), and varying concentrations of unlabeled Octreotide hydrochloride.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Octreotide concentration. Use non-linear regression to calculate the IC50 value.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical study to determine the pharmacokinetic profile of Octreotide.
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Administration: Administer a single dose of this compound via the desired route (e.g., intravenous, subcutaneous, or intragastric). For intragastric administration, oral gavage is used.[14][15]
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of Octreotide in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2), using non-compartmental analysis software.
Section 3: Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Octreotide's dual signaling pathways leading to hormone inhibition and anti-proliferative effects.[12][16]
Caption: Logical workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).[10][11]
References
- 1. droracle.ai [droracle.ai]
- 2. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octreotide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in conditions associated with excessive peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 5. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octreotide exerts different effects in vivo and in vitro in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Free somatostatin receptor fraction predicts the antiproliferative effect of octreotide in a neuroendocrine tumor model: implications for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro efficacy of octreotide for treatment of enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IVIVC of Octreotide in PLGA-Glucose Microsphere Formulation, Sandostatin® LAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Pharmacokinetics, pharmacodynamics, and safety of microencapsulated octreotide acetate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy and Cost Considerations of Octreotide and Lanreotide
Mechanism of Action: A Shared Pathway
Both Octreotide (B344500) and Lanreotide are synthetic analogs of the natural hormone somatostatin (B550006).[1] Their primary therapeutic effect is mediated through their binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.[2] Both drugs exhibit a high binding affinity for SSTR2 and a moderate affinity for SSTR5.[3][4] This binding initiates a cascade of intracellular signaling events, primarily through the inhibitory G-protein (Gαi).
The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP modulates various downstream cellular processes, including the inhibition of hormone secretion and cell proliferation.[3][5] Additionally, these analogs can influence other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell growth and survival.[2][6]
dot
Caption: Signaling pathway of Octreotide and Lanreotide.
Comparative Efficacy
Direct head-to-head preclinical studies comparing the in vivo antitumor efficacy of Octreotide and Lanreotide are limited in publicly available literature.[3] However, extensive clinical data provides valuable insights into their comparable antiproliferative effects.
Clinical Efficacy in Neuroendocrine Tumors (NETs)
| Efficacy Parameter | Lanreotide Autogel | Octreotide LAR | Study (Indication) | Notes |
| Median Progression-Free Survival (PFS) | Not Reached (vs. 18.0 mo for placebo) | 14.3 months (vs. 6 mo for placebo) | CLARINET (GEP-NETs), PROMID (Midgut NETs) | The CLARINET study showed a significant prolongation of PFS for Lanreotide. The PROMID study demonstrated a significant delay in tumor progression with Octreotide LAR.[3] |
| Median PFS (Retrospective Study) | 29.8 months | 36.0 months | GEP-NETs (G1/G2) | A retrospective analysis showed no significant difference in PFS between the two drugs (p=0.8).[3] |
Clinical Efficacy in Acromegaly
| Efficacy Parameter | Lanreotide | Octreotide LAR | Notes |
| GH Control | 48% | 57% | Efficacy in achieving growth hormone control.[7] |
| IGF-I Control | 47% | 67% | Efficacy in achieving insulin-like growth factor I control.[7] |
| Tumor Shrinkage | 34.9% | 28.5% | No statistically significant difference was observed between the two treatments (P=0.166).[3] |
| Biochemical Control | 78.1% of patients | 63.9% of patients | The rate of achieving biochemical cure was similar between the two groups (P=0.454).[3] |
Retrospective clinical studies have shown no statistically significant difference in progression-free survival between the two agents for neuroendocrine tumors.[3][8] Similarly, in the context of acromegaly, both drugs demonstrate comparable efficacy in biochemical control and tumor shrinkage.[3]
Preclinical Experimental Protocol: A Standardized Approach
To evaluate and compare the in vivo efficacy of somatostatin analogs like Octreotide and Lanreotide, a xenograft tumor model is a standard preclinical approach. This involves implanting human tumor cells into immunocompromised mice.
Key Methodologies
-
Cell Culture and Animal Model :
-
Human neuroendocrine tumor cells (e.g., BON-1, QGP-1, or patient-derived xenografts) are cultured under standard conditions.
-
Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.
-
-
Tumor Implantation :
-
A specific number of tumor cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
-
Treatment Administration :
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Octreotide and Lanreotide are administered at clinically relevant doses, adjusted for the animal model. The route of administration (subcutaneous or intramuscular) and frequency should mimic clinical use as closely as possible.[1][9]
-
The control group receives a vehicle control.
-
-
Tumor Growth Monitoring :
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Animal body weight and general health are also monitored.
-
-
Endpoint Analysis :
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
Tumors can be excised for histological and immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL).[3]
-
-
Data Analysis :
-
Tumor growth curves are plotted for each treatment group.
-
Statistical analysis (e.g., ANOVA) is used to compare the mean tumor volumes between the treatment groups and the control group.[3]
-
dot
Caption: A typical workflow for comparing SSA efficacy in a xenograft model.
Cost-Effectiveness Considerations in a Preclinical Setting
While clinical cost-effectiveness analyses have been conducted from a healthcare system or payer perspective, translating these to a preclinical research setting requires consideration of different factors. The primary drivers of cost in preclinical research are the acquisition cost of the research-grade compounds and the personnel time for preparation and administration.
Clinical Cost Comparison (as a proxy)
Several studies have compared the costs of Octreotide LAR and Lanreotide in a clinical setting. One analysis found that the per-patient cost for Lanreotide was higher than for Octreotide.[10] Another study in Brazil concluded that Octreotide LAR was a cost-saving strategy compared to Lanreotide SR.[7][11] A study on metastatic gastrointestinal neuroendocrine tumors also found that treatment with Octreotide LAR was associated with lower costs compared to Lanreotide over 1, 3, and 5-year horizons.[12][13] It is important to note that these costs are based on clinical formulations and pricing, which may differ significantly from research-grade compounds.
| Cost Component | Lanreotide | Octreotide LAR | Notes |
| Per-Patient Cost (1-year, metastatic GI-NETs) | $84,856 | $74,566 | Based on 2016 US dollars.[12][13] |
| Per-Patient Cost (Acromegaly, Brazil) | - | Cost-saving strategy | Octreotide LAR was found to be a dominant strategy.[7][11] |
| Drug Delivery Time (Preparation & Administration) | 2.5 minutes | 6.2 minutes | Lanreotide was associated with a significant reduction in mean delivery time.[14] |
In a preclinical setting, the shorter preparation and administration time for Lanreotide could translate to reduced personnel costs.[14] However, the primary determinant of cost-effectiveness would be the relative cost per dose of the research-grade compounds required to achieve a statistically significant therapeutic effect in the chosen animal model.
Conclusion
Both Octreotide and Lanreotide are effective somatostatin analogs with well-established and comparable mechanisms of action and clinical efficacy.[3][8] The choice between these agents in a preclinical research setting will likely be influenced by factors beyond efficacy, including the cost of the research-grade compounds and the ease of administration. While Lanreotide offers a more efficient drug delivery process, clinical cost analyses have often favored Octreotide from a drug acquisition cost perspective.[12][13][14] Researchers should consider these factors in the context of their specific experimental design and budget to determine the most cost-effective option for their preclinical studies. Future head-to-head preclinical studies that include a formal cost-effectiveness analysis would be highly valuable to the research community.
References
- 1. Octreotide and Lanreotide — The Healing NET Foundation [thehealingnet.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scielo.br [scielo.br]
- 8. Comparative Analysis of Octreotide Long-Acting Release versus Lanreotide in Gastroenteropancreatic NETs [theoncologynurse.com]
- 9. ronnyallan.net [ronnyallan.net]
- 10. dovepress.com [dovepress.com]
- 11. Cost-effectiveness analysis of somatostatin analogues in the treatment of acromegaly in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparing the Cost of Treatment with Octreotide Long-Acting Release versus Lanreotide in Patients with Metastatic Gastrointestinal Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing the Cost of Treatment with Octreotide Long-Acting Release versus Lanreotide in Patients with Metastatic Gastrointestinal Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lanreotide vs octreotide LAR for patients with advanced gastroenteropancreatic neuroendocrine tumors: An observational time and motion analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Octreotide's Impact: A Comparative Guide to Western Blot and Alternative Pathway Analysis
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Octreotide, rigorous validation of its effects on intracellular signaling is paramount. This guide provides a comprehensive comparison of Western blotting and alternative methods for confirming the modulation of key pathways by this somatostatin (B550006) analog. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid in the design and interpretation of validation studies.
Octreotide, a synthetic octapeptide that mimics natural somatostatin, is a cornerstone in the management of neuroendocrine tumors and acromegaly.[1] Its therapeutic action is primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[1] This interaction triggers a cascade of intracellular events, leading to the inhibition of hormone secretion and cell proliferation.[1] Two of the most critical pathways modulated by Octreotide are the PI3K/Akt/mTOR and the MAPK/ERK signaling cascades, both of which are central to cell survival and growth.[1]
Unveiling the Mechanism: The Octreotide Signaling Pathway
Upon binding to SSTR2 and SSTR5, Octreotide initiates a signaling cascade that curtails cell proliferation and survival. A key mechanism is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, affects downstream signaling through the PI3K/Akt/mTOR and MAPK/ERK pathways. The diagram below illustrates the generally accepted signaling pathway modulated by Octreotide.
Quantitative Analysis of Pathway Modulation
To rigorously validate the effects of Octreotide, quantitative data from various experimental approaches are essential. The following tables summarize expected and reported data from Western blot analysis and cAMP assays.
Table 1: Expected Dose-Dependent Inhibition of PI3K/Akt and MAPK/ERK Pathways by Octreotide via Western Blot
| Treatment Group | Concentration (µM) | p-Akt / Total Akt Ratio (Normalized) | p-ERK / Total ERK Ratio (Normalized) |
| Control | 0 | 1.00 | 1.00 |
| Octreotide Acetate | 1 | 0.65 | 0.75 |
| Octreotide Acetate | 10 | 0.40 | 0.50 |
| Octreotide Acetate | 100 | 0.25 | 0.30 |
| Note: This data is representative and illustrates the expected trend of decreased phosphorylation with increasing concentrations of Octreotide Acetate. The values are illustrative based on common findings in the literature.[1] |
Table 2: Reported Inhibition of Intracellular cAMP Levels by Octreotide
| Cell Line | Treatment (10⁻⁸ M) | % of Control cAMP Levels (Mean ± SEM) | Reference |
| GH4C1 | Octreotide | 46.0 ± 5.2 | [2] |
| GH4C1 | Pasireotide | 57.6 ± 18.8 | [2] |
| AtT20 | Octreotide (15 min pretreatment) | ~100% rebound after 8h | [3] |
| AtT20 | Pasireotide (15 min pretreatment) | ~20% after 8h | [3] |
| Note: This table presents published data on the effect of Octreotide and the multi-receptor targeted somatostatin analog, Pasireotide, on intracellular cAMP levels. |
Experimental Protocols: A Step-by-Step Guide
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data. Below are methodologies for Western blot analysis and a common alternative, the cAMP assay.
Western Blot Analysis of Protein Phosphorylation
This protocol details the steps for assessing the phosphorylation status of key signaling proteins like Akt and ERK in response to Octreotide treatment.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., neuroendocrine tumor cell lines) in a suitable medium to 70-80% confluency.
-
For studies on signaling pathways, serum-starve the cells for 12-24 hours prior to treatment to reduce basal phosphorylation levels.
-
Treat cells with varying concentrations of Octreotide Acetate (e.g., 1, 10, 100 µM) for a predetermined time course (e.g., 15, 30, 60 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C. A starting dilution of 1:1000 is common.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Densitometry:
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt, anti-ERK) or a housekeeping protein (e.g., β-actin, GAPDH).
-
Calculate the ratio of the phosphorylated protein to the total protein.
Alternative Validation Method: cAMP Assay
A direct and quantitative method to validate Octreotide's engagement with its G-protein coupled receptors is to measure the inhibition of intracellular cAMP production.
1. Cell Culture and Treatment:
-
Seed cells expressing the somatostatin receptor of interest in a 96-well plate.
-
Treat cells with a range of Octreotide concentrations.
2. cAMP Induction and Measurement:
-
Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.
-
Calculate the IC50 value of Octreotide, which represents the concentration required to inhibit 50% of the forskolin-stimulated cAMP production.
Visualizing the Validation Workflow
The following diagram outlines the general experimental workflow for validating Octreotide's pathway modulation using Western blotting and a complementary alternative method.
Comparison of Validation Methods
| Feature | Western Blot | cAMP Assay | BRET/FRET | qPCR |
| Principle | Immunoassay to detect specific proteins separated by size. | Competitive immunoassay to measure second messenger levels. | Measures proximity of tagged proteins via resonance energy transfer. | Measures gene expression levels by reverse transcription and amplification. |
| Primary Output | Semi-quantitative data on protein levels and post-translational modifications. | Quantitative data on intracellular cAMP concentration. | Real-time, quantitative data on protein-protein interactions. | Quantitative data on relative gene expression (fold change). |
| Throughput | Low to medium. | High. | Medium to high. | High. |
| Strengths | - Provides information on protein size.- Can detect phosphorylation status directly. | - Highly quantitative and sensitive.- Directly measures a key downstream effect of SSTR activation. | - Can be performed in live cells.- Provides dynamic information on protein interactions. | - Highly sensitive for detecting changes in gene expression.- Good for validating downstream nuclear effects. |
| Limitations | - Semi-quantitative.- Can be time-consuming and labor-intensive.- Dependent on antibody specificity. | - Indirect measure of kinase pathway activation.- Does not provide information on specific protein phosphorylation. | - Requires genetic modification of proteins.- Can be technically complex to set up. | - Measures mRNA levels, which may not always correlate with protein levels.- Does not measure protein activity. |
Conclusion
Validating the molecular effects of Octreotide is a critical step in both preclinical research and clinical application. While Western blotting remains a valuable tool for directly assessing the phosphorylation state of key signaling proteins, its semi-quantitative nature necessitates the use of complementary techniques for robust validation. High-throughput and quantitative methods such as cAMP assays provide a direct measure of receptor engagement and downstream signaling. Furthermore, techniques like BRET/FRET offer dynamic insights into protein-protein interactions in live cells, while qPCR can confirm the modulation of target gene expression. By employing a multi-faceted approach that combines the strengths of these different methodologies, researchers can build a comprehensive and reliable understanding of Octreotide-induced pathway modulation, ultimately accelerating the development of more effective therapeutic strategies.
References
A Comparative Analysis of the Half-Life of Different Octreotide Formulations
For Researchers, Scientists, and Drug Development Professionals
Octreotide (B344500), a synthetic octapeptide analog of somatostatin (B550006), is a cornerstone in the management of various neuroendocrine tumors and acromegaly. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, particularly its half-life, which dictates the dosing frequency and patient convenience. This guide provides a comparative analysis of the half-life of different octreotide formulations, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetics of Octreotide Formulations
The evolution of octreotide formulations has been driven by the need to extend its duration of action, thereby improving patient compliance and therapeutic outcomes. The following table summarizes the key pharmacokinetic parameter of half-life for immediate-release, long-acting release (LAR), and oral formulations of octreotide.
| Formulation | Administration Route | Half-Life | Key Findings |
| Immediate-Release Octreotide (Sandostatin®) | Subcutaneous (SC) / Intravenous (IV) | ~1.7 - 2 hours[1][2] | Rapidly absorbed and eliminated, necessitating multiple daily injections.[3] The half-life can be prolonged in elderly patients and those with renal impairment or liver cirrhosis.[4] |
| Long-Acting Release (LAR) Octreotide (Sandostatin® LAR® Depot) | Intramuscular (IM) | Apparent half-life of ~169 hours (microencapsulated formulation)[5][6] | Provides sustained release of octreotide over several weeks, allowing for monthly injections.[7] After an initial release phase, plasma concentrations reach a plateau for an extended period.[3] |
| Oral Octreotide (Mycapssa®) | Oral | ~2.4 - 4.5 hours (apparent steady state)[8][9] | A novel formulation offering a non-invasive alternative to injections. Exhibits a dose-dependent increase in systemic exposure.[1] |
Experimental Protocols
The determination of octreotide's half-life relies on sensitive and specific analytical methods to quantify its concentration in biological matrices, primarily plasma or serum. The two most common techniques employed are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA)
Principle: RIA is a competitive binding assay. It utilizes a radiolabeled form of octreotide (tracer) and a specific antibody. Unlabeled octreotide in the patient's sample competes with the tracer for a limited number of antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled octreotide in the sample.
Methodology:
-
Sample Preparation: Plasma or serum samples are collected from subjects at various time points after octreotide administration.
-
Assay Procedure:
-
A known quantity of anti-octreotide antibody is incubated with the patient sample and a fixed amount of radiolabeled octreotide (e.g., ¹²⁵I-octreotide).
-
The mixture is allowed to reach equilibrium.
-
The antibody-bound octreotide is separated from the free octreotide, often by precipitation with a second antibody or solid-phase extraction.
-
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Quantification: A standard curve is generated using known concentrations of unlabeled octreotide. The concentration of octreotide in the patient samples is determined by comparing their radioactivity measurements to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly sensitive and specific analytical technique that separates compounds based on their physicochemical properties and then identifies and quantifies them based on their mass-to-charge ratio.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: Proteins in the plasma sample are precipitated using an organic solvent (e.g., acetonitrile) or an acid (e.g., phosphoric acid) to release the octreotide.[4]
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge to remove interfering substances and concentrate the octreotide.
-
An internal standard (a compound with similar properties to octreotide but a different mass) is added to the sample to ensure accuracy and precision.
-
-
Liquid Chromatography (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The octreotide is separated from other components in the sample as it passes through a column packed with a stationary phase.
-
Tandem Mass Spectrometry (MS/MS):
-
The separated octreotide enters the mass spectrometer, where it is ionized (given an electrical charge).
-
The ionized octreotide molecules are then selected in the first mass analyzer (Q1).
-
These selected ions are fragmented in a collision cell (Q2).
-
The resulting fragment ions are then separated and detected in the second mass analyzer (Q3).
-
-
Quantification: The amount of octreotide in the sample is determined by comparing the signal intensity of its specific fragment ions to that of the internal standard and a calibration curve generated with known concentrations of octreotide.[4]
Octreotide Signaling Pathway
Octreotide exerts its therapeutic effects by mimicking the natural hormone somatostatin and binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.
Caption: Simplified signaling pathway of Octreotide.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of an octreotide formulation.
Caption: Workflow for Octreotide pharmacokinetic analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PK study of octreotide based on LC-MS/MS combining protein precipitation and impurity extraction technique. | Semantic Scholar [semanticscholar.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Determination of long-acting release octreotide, an octapeptide analogue of somatostation, in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics, pharmacodynamics, and safety of microencapsulated octreotide acetate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Clinical Pharmacology of Oral Octreotide Capsules for the Treatment of Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Octreotide Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of octreotide (B344500) hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposing of this synthetic octapeptide mitigates risks of environmental contamination and accidental exposure. This guide provides essential, step-by-step procedures for the safe management of octreotide hydrochloride waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. Recommended PPE includes:
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves are recommended.[1]
-
Gown: A disposable, low-permeability gown should be worn.[1]
-
Eye Protection: Safety glasses or goggles are necessary to protect from splashes.[1]
-
Respiratory Protection: In situations with a risk of aerosolization, such as during a spill cleanup, a NIOSH-approved respirator (e.g., N95) should be used.[1]
Waste Segregation and Disposal Procedures
The correct disposal method for this compound depends on the form of the waste. All materials contaminated with this compound should be handled by a licensed pharmaceutical waste contractor, with high-temperature incineration being the typical method of final disposal.[1] It is crucial to never dispose of this compound or its containers in regular trash or down the drain.[1][2]
1. Unused or Expired Vials:
-
Segregation: Place all unopened, partially used, or expired vials of this compound into a dedicated, clearly labeled pharmaceutical waste container.[1] This container must be puncture-resistant and have a secure lid.[1] It is crucial not to mix this waste with regular or biohazardous waste.[1]
-
Storage: The designated pharmaceutical waste container should be stored in a secure area, away from general laboratory traffic, until it is collected by a licensed waste disposal service.[1]
-
Disposal: A licensed contractor will transport the waste for incineration at a permitted facility.[1]
2. Contaminated Labware and PPE:
-
Segregation: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and plastic labware, must be placed in a designated pharmaceutical waste container.[1]
-
Labeling: This container must be clearly labeled to indicate that it contains pharmaceutical waste.[1]
-
Disposal: This waste stream is also to be collected by a licensed waste contractor for incineration.[1]
3. Sharps:
-
Segregation: Any needles or other sharps used in the handling or administration of this compound must be immediately placed in a designated, puncture-resistant sharps container.
-
Storage: Once the sharps container is full, it should be securely closed and stored in a safe, designated area until collection.
-
Final Disposal: A licensed medical waste contractor will manage the final disposal, which is typically through incineration.[1]
4. Spill Cleanup Materials:
-
Containment: In the event of a spill, absorb the material with an inert absorbent such as dry sand or earth.[3]
-
Collection: Carefully collect the absorbed material and any broken glass, placing it into a labeled hazardous waste bag.[1]
-
Disposal of Cleanup Materials: All contaminated cleaning materials, including used PPE, must be placed in a second hazardous waste bag.[1] These materials are to be disposed of as hazardous waste.[1]
-
Storage and Disposal: The sealed bag should be placed in the designated pharmaceutical waste container for collection and subsequent incineration by a licensed contractor.[1]
Quantitative Data Summary
| Waste Stream | Container Type | Disposal Method | Key Considerations |
| Unused/Expired Vials | Labeled, puncture-resistant pharmaceutical waste container | Incineration by a licensed contractor | Do not mix with regular or biohazardous waste.[1] Store securely.[1] |
| Contaminated Labware/PPE | Labeled pharmaceutical waste container | Incineration by a licensed contractor | Segregate from other lab waste. Ensure the container is properly sealed.[1] |
| Sharps | Puncture-resistant sharps container | Incineration by a licensed medical waste contractor | Securely close when full. Store in a safe, designated area. |
| Spill Cleanup Materials | Labeled hazardous/pharmaceutical waste bag | Incineration by a licensed contractor | All materials used for cleanup must be disposed of as hazardous waste.[1] |
Experimental Protocols
While this document does not cite specific experiments, the disposal procedures outlined are based on established safety protocols for handling pharmaceutical compounds in a laboratory setting. These protocols are derived from safety data sheets and general laboratory safety guidelines. The core principle is the containment and segregation of the pharmaceutical waste, followed by destruction via high-temperature incineration, in compliance with local, state, and federal regulations.[1][2][4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Octreotide Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent pharmaceutical compounds like Octreotide hydrochloride. Adherence to strict safety protocols not only protects personnel but also maintains the integrity of experimental outcomes. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, grounded in established safety data.
This compound is a synthetic octapeptide analogue of somatostatin, and special caution should be exercised when handling this biologically active material. It is classified as a skin and eye irritant.[1]
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, a comprehensive suite of personal protective equipment is required to minimize exposure risk.
| PPE Category | Specification |
| Respiratory Protection | An approved mask (EN149) with a P3 particle filter should be used during all open handling. For higher exposure risk, a full-face respirator is recommended.[2] |
| Hand Protection | Wear protective gloves (EN374), such as nitrile or natural rubber.[3] No breakthrough time data is available, so it is recommended to change gloves if spilled on. |
| Eye Protection | Tightly fitting safety goggles (EN166) are mandatory. For splash hazards, a face shield should also be worn.[3] |
| Skin and Body Protection | A protective laboratory coat, apron, or disposable garment is recommended.[3] For more extensive handling, fire/flame resistant and impervious clothing should be worn.[2] |
| Occupational Exposure Limits | No occupational exposure limits have been established for this compound.[2][4] |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety. The following workflow outlines the key steps to be followed.
Detailed Experimental Protocols
1. Preparation and Handling:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a fume hood or a biosafety cabinet to control airborne levels.[3]
-
Avoiding Dust Formation : Take precautions to avoid the generation of dust and aerosols.[2] Dust may form an explosive mixture with air.
-
Safe Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[3] Facilities should be equipped with an eyewash station and a safety shower.[3]
2. Storage:
-
Store in a tightly closed original container in a dry and well-ventilated place.
-
Recommended storage temperature is refrigerated, between 2°C and 8°C (36°F and 46°F).[3][5]
-
Protect from light.[3]
3. First-Aid Measures:
-
Skin Contact : Remove contaminated clothing immediately and wash the affected skin with plenty of water and mild soap. If skin irritation occurs, seek medical advice.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. If eye irritation persists, get medical advice.
-
Inhalation : Move the affected person to fresh air and keep them at rest. Seek medical advice if needed.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical advice.
4. Accidental Release Measures:
-
Personal Precautions : Evacuate the area and prevent unnecessary personnel from entering.[3] Use the personal protective equipment outlined in the table above.
-
Environmental Precautions : Prevent the substance from entering drains.[2]
-
Containment and Cleanup : For spills, sweep up the solid material and place it in a suitable, closed container for disposal. Absorb liquid spills with an inert material (e.g., dry sand or earth) and place in a chemical waste container.[3] After removal, flush the spill area with soap and water.[3]
5. Disposal Plan:
-
Waste Material : Dispose of unused product and waste material in accordance with local, state, and federal regulations.[5][6] It is often recommended to offer excess and expired materials to a licensed hazardous material disposal company.[7]
-
Sharps : Used needles and syringes should be disposed of in a puncture-resistant sharps container.[6][8]
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the substance itself.[7]
By implementing these safety and logistical measures, research institutions can foster a secure environment for their personnel and ensure the responsible handling of this compound from acquisition to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. Administration [tevaoctreotide.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Octreotide (injection route, intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
